molecular formula C7H6Cl2N2O2 B168696 Ethyl 2,6-dichloropyrimidine-4-carboxylate CAS No. 18127-43-0

Ethyl 2,6-dichloropyrimidine-4-carboxylate

Cat. No.: B168696
CAS No.: 18127-43-0
M. Wt: 221.04 g/mol
InChI Key: YPXGMTVJJQHIMB-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloropyrimidine-4-carboxylate is a versatile chemical intermediate with the CAS Number 18127-43-0 and a molecular formula of C7H6Cl2N2O2 . It is a solid that requires careful cold-chain transportation and storage under an inert atmosphere at 2-8°C to preserve its stability and reactivity . The compound features a pyrimidine ring system with two chlorine atoms and an ethyl ester functional group, which provides distinct sites for further synthetic modification. This makes it a highly valuable scaffold in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules. Its molecular weight is 221.04 g/mol . As a reagent, it is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound is associated with specific hazard statements and should be handled with appropriate personal protective equipment, adhering to the recommended precautionary measures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,6-dichloropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-2-13-6(12)4-3-5(8)11-7(9)10-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXGMTVJJQHIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30537455
Record name Ethyl 2,6-dichloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18127-43-0
Record name Ethyl 2,6-dichloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2,6-dichloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl 2,6-dichloropyrimidine-4-carboxylate

This compound is a pivotal building block in contemporary drug discovery and development. Its di-chloropyrimidine core, functionalized with a reactive carboxylate group, serves as a versatile scaffold for the synthesis of a diverse array of complex molecules with significant therapeutic potential. Pyrimidine derivatives are integral to numerous biologically active compounds, exhibiting a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of chlorine atoms at the 2 and 6 positions provides reactive sites for nucleophilic substitution, enabling medicinal chemists to introduce a variety of functional groups and modulate the pharmacological profile of the resulting molecules. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, starting from the readily available precursor, orotic acid. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present relevant characterization data.

Overall Synthesis Pathway

The synthesis of this compound from orotic acid is a two-step process. The first step involves the chlorination of orotic acid to the key intermediate, 2,6-dichloropyrimidine-4-carbonyl chloride. This is followed by the esterification of the acid chloride with ethanol to yield the final product.

Overall Synthesis Pathway Orotic_Acid Orotic Acid Intermediate 2,6-Dichloropyrimidine-4-carbonyl chloride Orotic_Acid->Intermediate Chlorination (POCl3) Final_Product This compound Intermediate->Final_Product Esterification (Ethanol)

Caption: Overall two-step synthesis of this compound from orotic acid.

Part 1: Chlorination of Orotic Acid to 2,6-Dichloropyrimidine-4-carbonyl chloride

The initial and critical step in this synthesis is the conversion of the dihydroxy pyrimidine ring of orotic acid into a dichloro pyrimidine structure, along with the transformation of the carboxylic acid to an acid chloride. This is achieved through the use of a potent chlorinating agent, phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base which acts as a scavenger for the hydrogen chloride gas produced during the reaction.[4]

Reaction Mechanism

The chlorination of orotic acid with phosphorus oxychloride is a complex process that involves several key transformations. The dihydroxy pyrimidine exists in tautomeric equilibrium with its diketo form (uracil). The reaction proceeds through the activation of the carbonyl groups by POCl₃, followed by nucleophilic attack by chloride ions. The carboxylic acid is simultaneously converted to the acid chloride.

Chlorination Mechanism cluster_0 Activation and Chlorination of Pyrimidine Ring cluster_1 Conversion of Carboxylic Acid Orotic_Acid Orotic Acid (keto form) Activated_Carbonyl Activated Carbonyl Intermediate Orotic_Acid->Activated_Carbonyl + POCl3 Enol_Form Enol Intermediate Activated_Carbonyl->Enol_Form Tautomerization Chloro_Intermediate Monochloro Intermediate Enol_Form->Chloro_Intermediate + Cl- Dichloro_Pyrimidine 2,6-Dichloropyrimidine ring Chloro_Intermediate->Dichloro_Pyrimidine Repeat sequence at C6 Carboxylic_Acid Carboxylic Acid moiety Activated_Acid Activated Acid Intermediate Carboxylic_Acid->Activated_Acid + POCl3 Acid_Chloride Acid Chloride Activated_Acid->Acid_Chloride + Cl-

Caption: Simplified mechanism of the chlorination of orotic acid using POCl₃.

Experimental Protocol

Materials:

  • Orotic acid monohydrate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Hexane

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry reaction flask equipped with a reflux condenser and a magnetic stirrer, add orotic acid monohydrate.

  • Carefully add phosphorus oxychloride to the flask, followed by a catalytic amount of N,N-dimethylformamide.

  • Heat the reaction mixture to 110°C and maintain this temperature with stirring overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • With vigorous stirring, add hexane to the cooled dark reaction mixture to precipitate the product.

  • Separate the hexane layer and wash it successively with deionized water and saturated saline solution.

  • Dry the organic phase over anhydrous magnesium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain 2,6-dichloropyrimidine-4-carbonyl chloride as a light yellow liquid.[4]

Safety Precautions: Phosphorus oxychloride is a highly corrosive and toxic substance. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of excess POCl₃ is highly exothermic and releases HCl gas.

Part 2: Esterification of 2,6-Dichloropyrimidine-4-carbonyl chloride

The final step in the synthesis is the esterification of the 2,6-dichloropyrimidine-4-carbonyl chloride intermediate with ethanol. This is a standard conversion of an acid chloride to an ester.

Reaction Mechanism

The esterification proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of ethanol attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the ethyl ester.

Esterification Mechanism Acid_Chloride 2,6-Dichloropyrimidine- 4-carbonyl chloride Tetrahedral_Intermediate Tetrahedral Intermediate Acid_Chloride->Tetrahedral_Intermediate + Ethanol Final_Product Ethyl 2,6-dichloropyrimidine- 4-carboxylate Tetrahedral_Intermediate->Final_Product - HCl

Sources

Physicochemical properties of Ethyl 2,6-dichloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2,6-dichloropyrimidine-4-carboxylate

Introduction

This compound is a halogenated pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As a multifunctional molecule, it features an electron-deficient aromatic core, two reactive chlorine substituents, and an ethyl ester group. These features make it a versatile synthetic building block for the development of novel therapeutic agents and functional materials. The strategic placement of the chloro- and carboxylate- groups on the pyrimidine ring dictates its reactivity and physicochemical profile, making a thorough understanding of these properties essential for its effective application.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights into its chemical identity, analytical characterization, safety, and handling. Given that consolidated data for this specific isomer is sparse, this document synthesizes information from its parent acid, other esters, and positional isomers to provide a robust and scientifically grounded profile.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical compound is established by its structure and unique identifiers. The arrangement of atoms and functional groups in this compound is the primary determinant of its chemical behavior.

  • Molecular Formula: C₇H₆Cl₂N₂O₂[1][2][3]

  • Molecular Weight: 221.04 g/mol [1][2][3]

  • IUPAC Name: this compound

  • Synonyms: 2,6-Dichloropyrimidine-4-carboxylic acid ethyl ester

  • CAS Number: While a specific CAS number for this ethyl ester is not consistently cited, the parent acid, 2,6-Dichloropyrimidine-4-carboxylic acid, is registered under CAS Number 16492-28-7.[4] The closely related methyl ester is identified by CAS 6299-85-0.[5]

The molecular structure, depicted below, consists of a central pyrimidine ring substituted at positions 2 and 6 with chlorine atoms and at position 4 with an ethyl carboxylate group.

Caption: Structure of this compound.

Physicochemical Properties

The physical and chemical properties of the compound are critical for predicting its behavior in various systems, including solubility, stability, and reactivity. The data below is a combination of reported values for close isomers and calculated predictions.

PropertyValue / ObservationSource / Justification
Appearance White to off-white crystalline solid or powder.[6] (Based on isomer)
Melting Point 34 - 38 °C[6] (Reported for Ethyl 2,4-dichloropyrimidine-5-carboxylate)
Boiling Point ~321.5 ± 37.0 °C at 760 mmHg[3] (Predicted for Ethyl 5,6-dichloropyrimidine-4-carboxylate)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol). The presence of the ester group and chlorine atoms suggests limited solubility in water but good solubility in many organic solvents.General chemical principles.
Calculated LogP 1.96[2] (For isomer Ethyl 5,6-dichloropyrimidine-4-carboxylate)
Topological Polar Surface Area (TPSA) 52.08 Ų[2] (For isomer Ethyl 5,6-dichloropyrimidine-4-carboxylate)
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 2[2]

Analytical Characterization Workflow

Confirming the identity and purity of this compound requires a multi-technique analytical approach. Each method provides complementary information that, when combined, validates the molecular structure.

Caption: Standard analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.

    • Pyrimidine Proton (H-5): A singlet peak is anticipated for the lone proton on the pyrimidine ring. Its chemical shift would be downfield due to the deshielding effects of the electronegative nitrogen atoms and chlorine atoms.

    • Ethyl Group: A characteristic ethyl pattern consisting of a quartet (for the -CH₂- group) coupled to a triplet (for the -CH₃- group) will be observed. The quartet will be further downfield than the triplet due to its proximity to the ester oxygen.[7]

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.

    • Pyrimidine Carbons: Four distinct signals are expected for the pyrimidine ring carbons. The carbons bonded to chlorine (C2, C6) and nitrogen will be significantly downfield.

    • Ester Group: The carbonyl carbon (-C=O) will appear as a highly deshielded signal (typically >160 ppm). The two carbons of the ethyl group (-OCH₂CH₃) will also be present in the aliphatic region of the spectrum.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information about its elemental composition.

  • Molecular Ion Peak: The key diagnostic feature for this compound is the isotopic pattern of the molecular ion peak. Due to the presence of two chlorine atoms, a distinctive cluster of peaks will be observed:

    • [M]⁺: Corresponding to the molecule with two ³⁵Cl isotopes.

    • [M+2]⁺: Corresponding to one ³⁵Cl and one ³⁷Cl.

    • [M+4]⁺: Corresponding to two ³⁷Cl isotopes. The expected intensity ratio of these peaks is approximately 9:6:1 , which is a definitive signature for a dichlorinated compound.[7]

  • Fragmentation: Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) or the entire ester functional group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

  • C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds will be present in the fingerprint region, typically between 600-800 cm⁻¹.

  • Aromatic C=N and C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region will indicate the vibrations of the pyrimidine ring.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is enhanced by the two electron-withdrawing chlorine atoms.

Caption: Reactivity map showing primary sites for nucleophilic attack.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms at the C2 and C6 positions are excellent leaving groups and are highly activated towards substitution by nucleophiles. This is the most important reaction pathway for this class of compounds.[8]

    • Causality: The pyrimidine nitrogens act as electron sinks, stabilizing the negative charge of the Meisenheimer complex intermediate formed during the SₙAr reaction. This makes the substitution reaction kinetically favorable.

    • Applications: This reactivity allows for the straightforward introduction of various functional groups, such as amines, thiols, and alkoxides, by reacting the compound with the corresponding nucleophile.[1] This is a cornerstone of its utility in building diverse molecular libraries for drug discovery.

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 2,6-dichloropyrimidine-4-carboxylic acid.[1] This carboxylic acid can then be used in standard amide bond-forming reactions or other carboxylate chemistry.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The hazard profile is based on data from closely related dichloropyrimidine analogs.

  • GHS Hazard Classification:

    • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2][9][10]

    • Skin Irritation (Category 2): H315 - Causes skin irritation.[9][11]

    • Eye Irritation (Category 2): H319 - Causes serious eye irritation.[9][11]

    • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[9][12]

Recommended Laboratory Protocols
  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.[13][14]

  • Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11][13]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11] Avoid generating dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3][13] Recommended storage temperature is often 2-8°C to ensure long-term stability.[1][6]

  • First Aid:

    • If Inhaled: Move the person to fresh air.[13]

    • In Case of Skin Contact: Wash off with plenty of soap and water.[13]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes.[13]

    • If Swallowed: Rinse mouth and seek medical attention.[13]

Conclusion

This compound is a valuable reagent in synthetic organic chemistry. Its physicochemical profile is characterized by a moderate molecular weight, predicted crystallinity at room temperature, and solubility in common organic solvents. The key to its utility lies in its predictable reactivity, where the two chlorine atoms serve as handles for facile nucleophilic aromatic substitution, allowing for molecular elaboration. Analytical characterization is straightforward, relying on a combination of NMR, MS, and IR spectroscopy, with the isotopic pattern in mass spectrometry providing a particularly definitive signature. Adherence to standard safety protocols for irritant and acutely toxic chemicals is mandatory for its handling. This guide provides the foundational knowledge required for the safe and effective use of this compound in research and development endeavors.

References

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2,4-dichloropyrimidine-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Dichloropyrimidine Carboxylate Building Blocks in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core and a Note on Isomeric Scaffolds

The pyrimidine ring is a cornerstone of medicinal chemistry and materials science, forming the central scaffold of countless therapeutic agents and functional materials. Its nitrogen-rich, electron-deficient nature makes it a prime candidate for functionalization, particularly through nucleophilic aromatic substitution (SNAr) reactions. Among the most versatile building blocks are the dichloropyrimidine carboxylates, which offer multiple reaction handles for constructing complex molecular architectures.

This guide focuses on Ethyl 2,6-dichloropyrimidine-4-carboxylate . It is crucial, however, to address a common point of ambiguity from the outset. In chemical databases and commercial availability, the isomeric Ethyl 2,4-dichloropyrimidine-5-carboxylate is significantly more prevalent and extensively documented. To provide a thorough and practical resource, this document will detail the specific properties of the requested 2,6-dichloro isomer and provide a comparative analysis with its more common 2,4-dichloro counterpart, focusing on the reactivity principles that guide their application in synthesis.

Section 1: Compound Identification and Physicochemical Properties

Precise identification is paramount for reproducibility in research and development. The table below summarizes the key identifiers and physical properties for this compound and its close relatives.

PropertyThis compound Mthis compound 2,6-Dichloropyrimidine-4-carboxylic acid Ethyl 2,4-dichloropyrimidine-5-carboxylate
CAS Number 18127-43-0[1]6299-85-0[2][3]16492-28-7[4][5]51940-64-8[6]
Molecular Formula C₇H₆Cl₂N₂O₂[1]C₆H₄Cl₂N₂O₂[2]C₅H₂Cl₂N₂O₂[4][5]C₇H₆Cl₂N₂O₂[6]
Molecular Weight 221.04 g/mol [1]207.01 g/mol [2]192.98 g/mol [5]221.04 g/mol [6]
Synonyms N/AMethyl 2,4-dichloropyrimidine-6-carboxylate2,4-dichloropyrimidin-6-yl carboxylic acid[5]2,4-Dichloropyrimidine-5-carboxylic Acid Ethyl Ester[6]
Physical State Solid (inferred)White to light yellow powder/crystalSolidWhite to almost white powder to lump[7]
Melting Point Not specified54.0 to 59.0 °C90 °C[4]34.0 to 38.0 °C[7]
Storage Inert atmosphere, 2-8°C[1]Inert atmosphere, 2-8°C[3]Store at < -15°C[4]Refrigerated (0-10°C), under inert gas[7]

Below is the chemical structure for the primary topic of this guide.

Caption: Structure of this compound

Section 2: Synthesis and Reactivity Principles

General Synthetic Approach

The synthesis of ethyl dichloropyrimidine carboxylates typically follows a logical sequence involving ring formation followed by chlorination and esterification, though the order of the final two steps can vary. A common pathway begins with a dihydroxypyrimidine precursor, which is then subjected to a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to convert the hydroxyl groups to chlorides. The carboxylic acid moiety can then be esterified.

Alternatively, the parent carboxylic acid can be synthesized and subsequently esterified. Standard esterification conditions, such as reaction with ethanol in the presence of a catalytic amount of strong acid, can be employed. For more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) provide a milder alternative.[8]

G start Dihydroxypyrimidine -4-carboxylic Acid chlorination Chlorination (e.g., POCl₃) start->chlorination esterification Esterification (Ethanol, Acid catalyst) chlorination->esterification product Ethyl 2,6-dichloropyrimidine -4-carboxylate esterification->product

Caption: Conceptual workflow for the synthesis of the target compound.

The Critical Role of Regioselectivity in SNAr Reactions

For drug development professionals, understanding the reactivity of the chloro-substituents is the most critical aspect of using these scaffolds. The two chlorine atoms are leaving groups for SNAr reactions, allowing for the introduction of a wide variety of nucleophiles (amines, thiols, alcohols, etc.). The key difference between the 2,6-dichloro and 2,4-dichloro isomers lies in their regioselectivity.

  • 2,6-Dichloropyrimidines : In this symmetrical arrangement, the chlorine atoms at the C2 and C6 positions are electronically equivalent. Therefore, the initial monosubstitution with a nucleophile will yield a single, predictable product. This simplifies the initial diversification step, as no isomeric mixture is formed.

  • 2,4-Dichloropyrimidines : This isomer presents a more complex scenario. The C4 and C2 positions are not equivalent. Decades of research in heterocyclic chemistry have established that the C4 position is generally more reactive towards nucleophiles than the C2 position.[9][10][11] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position, allowing for delocalization onto the pyridine-like nitrogen at position 1. While C4-selectivity is the general rule, this can be influenced by the solvent, the nature of the nucleophile, and the presence of other substituents on the ring.[12] Under certain conditions, such as specific palladium-catalyzed cross-coupling reactions, this selectivity can even be inverted to favor the C2 position.[9]

This differential reactivity is a powerful tool. It allows for the sequential and regioselective introduction of two different nucleophiles, creating a highly diverse library of compounds from a single starting material.

Section 3: Applications in Medicinal Chemistry and Agrochemicals

Dichloropyrimidine carboxylates are not typically active pharmaceutical ingredients (APIs) themselves. Instead, they are considered "privileged scaffolds"—molecular frameworks that are repeatedly found in biologically active compounds. Their value lies in their ability to serve as a rigid core for orienting various functional groups in three-dimensional space.

The primary application is as an intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[4] The two chlorine atoms provide anchor points for diversification, allowing chemists to systematically probe the structure-activity relationship (SAR) of a compound series.

G cluster_reactions Diversification Reactions scaffold Dichloropyrimidine Scaffold r1 SₙAr with R¹-NH₂ scaffold->r1 r2 SₙAr with R²-SH scaffold->r2 r3 Suzuki Coupling with R³-B(OH)₂ scaffold->r3 r4 Sonogashira Coupling with R⁴-C≡CH scaffold->r4 library Diverse Library of Functionalized Pyrimidines r1->library r2->library r3->library r4->library

Caption: Use as a core scaffold for generating diverse chemical libraries.

For example, studies on related dichloropyrimidine structures have led to the development of compounds with potent anti-tubercular properties. In these studies, the chlorine atoms are displaced by various amines to create a library of aminopyrimidine derivatives, which are then tested for biological activity.

Section 4: Safety, Handling, and Storage

Working with halogenated heterocyclic compounds requires strict adherence to safety protocols. Based on data for closely related dichloropyrimidine carboxylates, the following hazards and precautions should be noted.

Hazard Profile Summary:

  • Skin Irritation: Causes skin irritation (H315).[5][7]

  • Eye Irritation: Causes serious eye irritation (H319).[5][7]

  • Respiratory Irritation: May cause respiratory irritation (H335).

  • Acute Toxicity: May be harmful if swallowed (H302).

Recommended Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.

  • Respiratory Protection: If dust formation is likely or ventilation is inadequate, use a NIOSH-approved respirator.

Storage and Stability:

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Recommended storage temperatures are typically refrigerated (2-8°C).[1]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases. The compound is likely moisture-sensitive; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[7]

Conclusion

This compound and its isomers are powerful and versatile building blocks for chemical synthesis. While the 2,6-dichloro isomer offers straightforward, symmetrical reactivity for initial substitutions, the more common 2,4-dichloro isomer provides an opportunity for sequential, regioselective functionalization, making it a workhorse in the construction of compound libraries for drug discovery and agrochemical research. A thorough understanding of the principles of reactivity, combined with stringent adherence to safety protocols, enables researchers to fully leverage the synthetic potential of these important heterocyclic scaffolds.

References

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  • ChemScene. (n.d.). 6299-85-0 | Mthis compound.
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  • PubChem. (n.d.). 2,6-Dichloropyrimidine-4-carboxylic acid.
  • University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Retrieved from University of Johannesburg repository.
  • BLD Pharm. (n.d.). 6299-85-0|Mthis compound.
  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Synblock. (n.d.). CAS 1097250-57-1 | Ethyl 5,6-dichloropyrimidine-4-carboxylate.
  • ChemicalBook. (2025, July 16). ethyl 5,6-dichloropyriMidine-4-carboxylate | 1097250-57-1.
  • TCI Chemicals. (n.d.). Ethyl 2,4-Dichloropyrimidine-5-carboxylate | 51940-64-8.
  • PubChem. (n.d.). 2,6-Dichloropyrimidine-4-carboxylic acid | C5H2Cl2N2O2 | CID 240530.
  • Thieme. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • ResearchGate. (2025, August 6). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid.
  • ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.
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Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 2,6-dichloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth analysis of the spectroscopic data for Ethyl 2,6-dichloropyrimidine-4-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. As a substituted pyrimidine, its structural elucidation is paramount for understanding its reactivity and potential as a building block in the synthesis of more complex molecules. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and an ethyl carboxylate group at position 4. The presence of electronegative chlorine atoms and the ester functionality significantly influences the electronic environment of the pyrimidine ring, which is reflected in its spectroscopic signatures.

Molecular Formula: C₇H₆Cl₂N₂O₂

Molecular Weight: 221.04 g/mol

The following sections will delve into the specific details of each spectroscopic technique, providing both predicted data and analysis based on established principles of spectroscopy and comparison with related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of experimental spectra for this specific compound in publicly accessible databases, the following NMR data are predicted using advanced computational algorithms. These predictions provide a reliable estimation of the expected spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the ethyl group and the lone aromatic proton on the pyrimidine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5 - 8.7Singlet1HH-5
~4.4 - 4.5Quartet2H-OCH₂CH₃
~1.3 - 1.4Triplet3H-OCH₂CH₃

Note: Predicted values are based on standard chemical shift increments and computational models.

Expert Interpretation:

  • Aromatic Proton (H-5): The single proton on the pyrimidine ring is expected to appear as a singlet in the downfield region (~8.5 - 8.7 ppm). Its significant deshielding is a direct consequence of the electron-withdrawing effects of the two adjacent nitrogen atoms and the two chlorine atoms in the ring.

  • Ethyl Group: The ethyl ester protons will present as a characteristic quartet and triplet. The methylene protons (-OCH₂CH₃) are adjacent to the electron-withdrawing oxygen atom, causing them to resonate at a lower field (~4.4 - 4.5 ppm) as a quartet due to coupling with the methyl protons. The terminal methyl protons (-OCH₂CH₃) will appear as a triplet at a higher field (~1.3 - 1.4 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for this compound are detailed below.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~165C=O (Ester)
~162C-2, C-6
~155C-4
~120C-5
~63-OCH₂CH₃
~14-OCH₂CH₃

Note: Predicted values are based on established ¹³C NMR chemical shift prediction algorithms.

Expert Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift (~165 ppm) due to its sp² hybridization and the direct attachment of two oxygen atoms.

  • Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will have distinct chemical shifts. The carbons bearing the chlorine atoms (C-2 and C-6) are expected to be significantly deshielded (~162 ppm). The carbon attached to the ester group (C-4) will also be in a similar region (~155 ppm). The carbon atom bearing the lone proton (C-5) will be the most shielded of the ring carbons (~120 ppm).

  • Ethyl Group Carbons: The methylene carbon (-OCH₂CH₃) will be observed around ~63 ppm, while the methyl carbon (-OCH₂CH₃) will appear at a much higher field, around ~14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The expected characteristic IR absorption bands for this compound are based on the functional groups present and data from similar compounds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000WeakC-H stretching (aromatic)
~2980 - 2850MediumC-H stretching (aliphatic)
~1730 - 1715StrongC=O stretching (ester)
~1570 - 1450Medium-StrongC=N and C=C stretching (pyrimidine ring)
~1250 - 1000StrongC-O stretching (ester) and C-Cl stretching

Expert Interpretation:

  • C=O Stretch: A strong absorption band in the region of 1730-1715 cm⁻¹ is a definitive indicator of the ester carbonyl group.

  • Pyrimidine Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected to appear in the 1570-1450 cm⁻¹ region.

  • C-O and C-Cl Stretches: Strong bands in the fingerprint region (1250-1000 cm⁻¹) will correspond to the C-O stretching of the ester and the C-Cl stretching vibrations.

  • C-H Stretches: Weaker absorptions above 3000 cm⁻¹ are attributed to the aromatic C-H stretch, while the aliphatic C-H stretches of the ethyl group will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The analysis of the mass spectrum allows for the confirmation of the molecular formula and can provide structural clues.

Predicted Mass Spectrum Analysis:

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of two chlorine atoms, this peak will exhibit a characteristic isotopic pattern. Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the molecular ion will appear as a cluster of peaks:

    • M⁺: (containing two ³⁵Cl atoms) at m/z = 220

    • [M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl atom) at m/z = 222

    • [M+4]⁺: (containing two ³⁷Cl atoms) at m/z = 224 The relative intensities of these peaks are expected to be approximately 9:6:1, which is a hallmark of a molecule containing two chlorine atoms.

  • Key Fragmentation Pathways: The fragmentation of this compound is likely to proceed through the loss of the ethoxy group or the entire ester functionality.

    • Loss of Ethoxy Radical (-•OCH₂CH₃): A fragment corresponding to the loss of an ethoxy radical (45 Da) would result in a peak at m/z = 175 (for the species with two ³⁵Cl atoms).

    • Loss of Ethyl Group (-CH₂CH₃): Loss of the ethyl radical (29 Da) would lead to a fragment at m/z = 191.

    • Loss of CO₂Et: Cleavage of the entire ester group would give a fragment corresponding to the 2,6-dichloropyrimidine cation.

Diagram 1: Proposed Fragmentation Pathway

fragmentation M [C₇H₆Cl₂N₂O₂]⁺˙ m/z = 220/222/224 F1 [C₅HCl₂N₂O]⁺ m/z = 175/177/179 M->F1 - •OCH₂CH₃ F2 [C₆H₃Cl₂N₂O₂]⁺ m/z = 191/193/195 M->F2 - •CH₂CH₃

Caption: Proposed mass fragmentation pathway for this compound.

Experimental Protocols

For researchers wishing to acquire experimental data, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy
  • Sample Preparation: The spectrum can be obtained using a neat sample on a diamond ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron ionization (EI) is a common method for GC-MS, while electrospray ionization (ESI) is typically used for LC-MS.

Diagram 2: General Spectroscopic Analysis Workflow

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR (¹H & ¹³C) Sample->NMR IR IR Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic characterization of this compound, as detailed in this guide, provides a comprehensive understanding of its molecular structure. The predicted NMR, IR, and MS data offer a solid foundation for its identification and analysis in various research and development settings. While experimental data remains the gold standard, the predictive and comparative analyses presented here serve as a valuable resource for scientists working with this and related heterocyclic compounds.

References

A Technical Guide to Determining the Solubility of Ethyl 2,6-Dichloropyrimidine-4-carboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals on understanding and determining the solubility of ethyl 2,6-dichloropyrimidine-4-carboxylate (CAS No. 1097250-57-1) in common organic solvents. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on empowering the researcher with the foundational knowledge and detailed methodologies required to generate this critical data. We delve into the physicochemical properties of dichloropyrimidine derivatives, provide a step-by-step experimental protocol for the universally recognized isothermal shake-flask method, and detail the principles of analytical quantification using High-Performance Liquid Chromatography (HPLC). This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough and self-validating approach to solubility determination.

Introduction: The Significance of Solubility

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a substituted pyrimidine, it serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. Pyrimidine derivatives are integral to a wide array of pharmaceuticals, including antiviral and anticancer agents. The two chlorine atoms on the pyrimidine ring are reactive sites, amenable to nucleophilic substitution, allowing for the introduction of diverse functional groups.

The solubility of a compound is a critical physicochemical property that governs its utility in nearly every stage of the drug discovery and development process. From the selection of an appropriate solvent for a chemical reaction to the purification of the final product and the formulation of a drug substance, a thorough understanding of solubility is paramount. Poor solubility can lead to challenges in achieving desired reaction kinetics, difficulties in purification, and low bioavailability of the final active pharmaceutical ingredient (API). Therefore, the ability to accurately determine the solubility of key intermediates like this compound is a fundamental requirement for efficient and successful research and development.

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for this compound is not extensively documented, we can infer its likely behavior by examining its structure and the properties of related dichloropyrimidine isomers.

Key Physicochemical Properties:

PropertyValue/InformationReference
CAS Number 1097250-57-1[1][2][3][4]
Molecular Formula C₇H₆Cl₂N₂O₂[1][3]
Molecular Weight 221.04 g/mol [1][3]
Appearance Likely a white to off-white crystalline solidInferred
Boiling Point 321.5 ± 37.0 °C at 760 mmHg[2]
Storage 2-8°C, sealed and dry[1][2][4]

The solubility of a molecule is governed by the principle of "like dissolves like." This means that polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The structure of this compound contains both polar (the ester and pyrimidine nitrogen atoms) and nonpolar (the ethyl group and the chlorinated ring) features, suggesting it will exhibit a range of solubilities in different organic solvents.

  • Polarity: The presence of two nitrogen atoms and two oxygen atoms in the ester group introduces polarity and the potential for hydrogen bonding with protic solvents.

  • Chlorine Atoms: The two chlorine atoms increase the molecular weight and contribute to its overall lipophilicity, which may enhance solubility in nonpolar or moderately polar solvents.

  • Crystal Lattice Energy: As a crystalline solid, the energy required to break the crystal lattice will also play a significant role in the dissolution process.

Quantitative Solubility Profile

Organic SolventSolvent Polarity (Dielectric Constant)Temperature (°C)Experimentally Determined Solubility (mg/mL)
Methanol32.725
Ethanol24.525
Acetone20.725
Acetonitrile37.525
Ethyl Acetate6.025
Dichloromethane8.925
Tetrahydrofuran (THF)7.525
N,N-Dimethylformamide (DMF)36.725
Dimethyl Sulfoxide (DMSO)46.725
Toluene2.425
Hexane1.925

Standard Methodology for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and reproducibility.[5] The method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Securely cap vial prep2->prep3 equil1 Place in temperature-controlled shaker (e.g., 24-72h) prep3->equil1 sample1 Cease agitation, allow solid to settle equil1->sample1 sample2 Withdraw aliquot of supernatant sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 analysis1 Dilute filtrate with mobile phase sample3->analysis1 analysis2 Quantify concentration using calibrated HPLC analysis1->analysis2 analysis3 Calculate original solubility analysis2->analysis3

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure that equilibrium saturation is achieved.

    • Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation during the experiment.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate with controlled temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary kinetic study may be necessary to determine the optimal equilibration time for this specific compound-solvent system.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to permit the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Analysis and Calculation:

    • Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC (see Section 5.0).

    • Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility of the compound in the specific solvent at the given temperature.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used technique for quantifying the concentration of a solute in a solution. For pyrimidine derivatives, reversed-phase HPLC is typically the method of choice.

Principles of HPLC Quantification

A solution of the analyte is injected into the HPLC system, where it is passed through a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the mobile and stationary phases. A detector (e.g., UV-Vis) measures the analyte as it elutes from the column, producing a peak. The area of this peak is directly proportional to the concentration of the analyte. By running a series of standards of known concentration, a calibration curve can be constructed to accurately determine the concentration of the unknown sample.

General HPLC Method for Pyrimidine Derivatives

While the specific HPLC method for this compound must be developed and validated, the following parameters provide a good starting point:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a buffer solution).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (λmax), which would need to be determined experimentally (a related compound, 2,5-dichloropyrimidine, has a λmax of 268 nm in ethanol).[5]

  • Column Temperature: 25-30°C.

  • Injection Volume: 10 µL.

Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity to ensure reliable and trustworthy results.

Interpretation and Practical Implications

The solubility data generated through these methods will provide invaluable insights for the research and development process:

  • Reaction Chemistry: The data will inform the choice of solvent to ensure complete dissolution of reactants, which can significantly impact reaction rates and yields.

  • Purification: Knowledge of the solubility profile is essential for developing effective crystallization procedures for purification. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is an ideal candidate for recrystallization.

  • Formulation Development: For compounds intended for biological testing or as final drug products, solubility in various pharmaceutically acceptable solvents is a key determinant of potential formulation strategies and bioavailability.

Conclusion

While a pre-existing, comprehensive solubility profile for this compound is not widely available, this guide provides the necessary tools and knowledge for researchers to independently and accurately determine this vital parameter. By combining a robust experimental methodology like the isothermal shake-flask method with a precise analytical technique such as HPLC, scientists can generate the reliable solubility data needed to accelerate their research, optimize processes, and make informed decisions in the development of new chemical entities.

References

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Available at: [Link]

Sources

Starting materials for Ethyl 2,6-dichloropyrimidine-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 2,6-dichloropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the synthetic pathways leading to this compound, a key heterocyclic building block. As a Senior Application Scientist, this document moves beyond simple protocols to elucidate the underlying chemical principles, justify methodological choices, and provide a practical framework for laboratory synthesis.

Introduction: Strategic Importance of a Substituted Pyrimidine

This compound is a valuable intermediate in medicinal chemistry and materials science. The pyrimidine core is a foundational scaffold in numerous pharmaceuticals, including antiviral and anticancer agents.[1] The specific arrangement of two reactive chlorine atoms at the C2 and C6 positions, combined with a stable ethyl ester at C4, offers a versatile platform for sequential and regioselective nucleophilic substitution reactions. This allows for the systematic construction of complex molecular architectures and the exploration of structure-activity relationships in drug discovery programs.

The primary synthetic challenge lies in the efficient and regioselective construction of the polysubstituted pyrimidine ring. The most logical and field-proven approach involves a two-stage process: first, the formation of a dihydroxy pyrimidine intermediate through a cyclocondensation reaction, followed by a robust chlorination step. This guide will focus on this primary pathway, detailing the critical parameters and chemical reasoning at each stage.

Retrosynthetic Analysis and Core Synthetic Strategy

A retrosynthetic approach reveals the most logical bond disconnections and identifies the optimal starting materials. The target molecule is disconnected at the C-Cl bonds, pointing to a key dihydroxypyrimidine intermediate. This intermediate is then broken down via the C-N bonds of the heterocyclic ring, revealing a C4 dicarbonyl compound and urea as the foundational starting materials.

G Target This compound Intermediate Ethyl 2,6-dihydroxypyrimidine-4-carboxylate Target->Intermediate Chlorination (POCl₃) SM1 Diethyl Oxaloacetate Intermediate->SM1 Cyclocondensation SM2 Urea Intermediate->SM2 Cyclocondensation

Caption: Retrosynthetic analysis of the target compound.

This analysis establishes a clear and efficient forward synthetic plan:

  • Step 1: Cyclocondensation: Synthesize Ethyl 2,6-dihydroxypyrimidine-4-carboxylate from the condensation of Diethyl Oxaloacetate and Urea.

  • Step 2: Chlorination: Convert the dihydroxy intermediate to the final dichlorinated product using a potent chlorinating agent like phosphorus oxychloride.

Primary Synthetic Pathway: From Dicarbonyls to Dichloropyrimidines

This section details the most practical and widely applicable route for the synthesis of this compound.

Step 1: Synthesis of Ethyl 2,6-Dihydroxypyrimidine-4-carboxylate

The formation of the pyrimidine ring is achieved through a base-catalyzed condensation reaction. The selection of starting materials is critical for achieving the desired substitution pattern.

Starting Materials:

  • Diethyl Oxaloacetate: This β-keto ester provides the C4-C5-C6 backbone of the pyrimidine ring. Crucially, it contains the required ethyl ester functionality at what will become the C4 position.

  • Urea: This serves as the N-C-N building block, providing N1, C2, and N3 of the heterocyclic ring.[2]

Principle and Rationale: The reaction is typically performed in the presence of a strong base, most commonly sodium ethoxide (NaOEt), often prepared in situ from sodium metal and absolute ethanol.[2] The base serves two primary functions:

  • Deprotonation of Urea: The ethoxide ion deprotonates a nitrogen atom on urea, significantly enhancing its nucleophilicity.[2]

  • Catalysis of Condensation: The reaction proceeds via a twofold nucleophilic acyl substitution. The highly nucleophilic urea anion attacks one of the electrophilic ester carbonyls of diethyl oxaloacetate. An intramolecular cyclization follows, where the second nitrogen atom of the urea moiety attacks the remaining ester carbonyl, leading to ring closure and the formation of the stable pyrimidine heterocycle.[2]

G cluster_start Starting Materials cluster_process Process cluster_end Intermediate SM1 Diethyl Oxaloacetate Step2 Add Diethyl Oxaloacetate SM1->Step2 SM2 Urea Step3 Add Urea SM2->Step3 Step1 Prepare Sodium Ethoxide Solution Step1->Step2 Step2->Step3 Step4 Reflux Mixture Step3->Step4 Step5 Acidify with HCl to Precipitate Step4->Step5 Step6 Isolate Product Step5->Step6 Intermediate Ethyl 2,6-dihydroxy- pyrimidine-4-carboxylate Step6->Intermediate

Caption: Workflow for the synthesis of the dihydroxy intermediate.

Experimental Protocol: Synthesis of Ethyl 2,6-Dihydroxypyrimidine-4-carboxylate

  • Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a drying tube. All glassware must be thoroughly dried to prevent quenching of the sodium ethoxide.

  • Sodium Ethoxide Preparation: In the flask, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare the sodium ethoxide solution.

  • Addition of Reagents: Once the sodium has completely dissolved, cool the solution. Add diethyl oxaloacetate (1.0 eq) to the sodium ethoxide solution, followed by the addition of urea (1.0 eq).

  • Reaction: Heat the resulting mixture to reflux for several hours (typically 6-8 hours). The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 4-5. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Dry the product under vacuum to yield Ethyl 2,6-dihydroxypyrimidine-4-carboxylate.

Step 2: Chlorination of Ethyl 2,6-Dihydroxypyrimidine-4-carboxylate

The conversion of the dihydroxy intermediate to the target dichloro compound is a critical step that replaces the hydroxyl groups (or their keto tautomers) with chlorine atoms.

Reagents:

  • Phosphorus Oxychloride (POCl₃): This is the most effective and commonly used reagent for this type of transformation. It acts as both the chlorinating agent and a dehydrating agent.[3]

  • Catalyst (Optional but Recommended): A tertiary amine, such as N,N-diethylaniline or N,N-dimethylformamide (DMF), is often added to accelerate the reaction.[1][4]

Principle and Rationale: The dihydroxypyrimidine intermediate exists predominantly in its more stable 2,6-dioxo tautomeric form. The chlorination mechanism is not a simple substitution of a hydroxyl group.

  • Formation of Vilsmeier Reagent: When a catalyst like DMF is used, it first reacts with POCl₃ to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5][6]

  • Activation of Carbonyls: This reagent activates the amide carbonyl oxygens of the pyrimidine ring, converting them into better leaving groups.

  • Nucleophilic Attack: Chloride ions (abundant from POCl₃) then act as nucleophiles, attacking the activated carbonyl carbons and displacing the oxygen-containing leaving group.

  • Aromatization: The process occurs twice (at C2 and C6), and subsequent elimination and rearomatization of the ring yield the final stable 2,6-dichloropyrimidine structure.

Experimental Protocol: Synthesis of this compound

  • Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Reaction Setup: To a flask containing the dried Ethyl 2,6-dihydroxypyrimidine-4-carboxylate (1.0 eq), add an excess of phosphorus oxychloride (POCl₃, typically 5-10 eq).

  • Catalyst Addition: Slowly add a catalytic amount of N,N-diethylaniline (e.g., 0.1-0.3 eq).[4]

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Very slowly and cautiously, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas.

  • Extraction: Once the excess POCl₃ has been quenched, neutralize the aqueous solution with a base (e.g., NaHCO₃ or Na₂CO₃) to a neutral or slightly basic pH. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Summary of Reagents and Conditions

The following table provides a comparative overview of the key parameters for the primary synthetic pathway.

StepStarting MaterialsKey Reagents & SolventsTemperatureTypical Yield
1 Diethyl Oxaloacetate, UreaSodium Metal, Absolute Ethanol, HCl (aq)Reflux (~78°C)60-75%
2 Ethyl 2,6-dihydroxypyrimidine-4-carboxylatePOCl₃, N,N-DiethylanilineReflux (~110°C)80-90%[7][8]

Purification and Spectroscopic Characterization

Purification: The final product, this compound, is typically a solid at room temperature. Recrystallization is often sufficient for purification. A common solvent system is ethanol-water, where the compound is dissolved in hot ethanol and water is added until turbidity is observed, followed by slow cooling to induce crystallization.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the ethyl group (a quartet and a triplet) and a singlet for the proton at the C5 position of the pyrimidine ring.

  • ¹³C NMR: Expect signals for the ethyl ester carbons, as well as distinct signals for the chlorinated carbons (C2, C6) and the ester-bearing carbon (C4) of the pyrimidine ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₇H₆Cl₂N₂O₂ (221.04 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the base-catalyzed cyclocondensation of diethyl oxaloacetate and urea, followed by chlorination with phosphorus oxychloride. This method provides a logical and scalable route to this versatile chemical intermediate. A thorough understanding of the reaction mechanisms, particularly the role of the base in the condensation and the activation pathway in the chlorination step, is crucial for optimizing reaction conditions and ensuring a high yield of the desired product. Careful handling of hazardous reagents like sodium metal and phosphorus oxychloride is paramount for a safe and successful synthesis.

References

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An In-depth Technical Guide to the Reactivity Profile of the Pyrimidine Ring in Ethyl 2,6-dichloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2,6-dichloropyrimidine-4-carboxylate is a pivotal scaffold in medicinal chemistry and materials science. Its reactivity is dominated by the electron-deficient nature of the pyrimidine ring, further activated by two chlorine atoms, making it highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of the reactivity at each position of the pyrimidine ring, with a focus on regioselectivity and the factors that govern it. We will explore the underlying mechanistic principles, provide field-proven experimental protocols, and present quantitative data to offer a predictive framework for synthetic transformations.

The Electronic Landscape of the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic is significantly amplified in this compound by the inductive effect of the two chlorine substituents and the electron-withdrawing nature of the ethyl carboxylate group at the C4 position. This electronic arrangement renders the C2, C4, and C6 positions highly electrophilic and prone to attack by nucleophiles.

The general order of reactivity for nucleophilic substitution on dichloropyrimidines is C4(6) > C2 >> C5.[1][2] This preference is primarily attributed to the superior ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the nucleophilic attack occurs at the C4 or C6 positions, which are para and ortho to the ring nitrogens, respectively.[3][4]

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalization

SNAr reactions are the cornerstone of functionalizing the this compound core.[5] A diverse array of nucleophiles, including amines, thiols, and alkoxides, can readily displace the chlorine atoms, allowing for the introduction of a wide range of functional groups.

Regioselectivity: The C4/C6 vs. C2 Conundrum

In the context of this compound, the C2 and C6 positions are the primary sites for nucleophilic attack. The presence of the ethyl carboxylate group at C4 sterically hinders attack at this position and further activates the C2 and C6 positions.

Generally, nucleophilic attack is favored at the C6 position over the C2 position. This can be explained by the stability of the resulting Meisenheimer intermediate. Attack at C6 allows for delocalization of the negative charge onto both nitrogen atoms, whereas attack at C2 results in a less stable intermediate where the charge is primarily localized on one nitrogen.

However, this regioselectivity is not absolute and can be influenced by several factors:

  • Nature of the Nucleophile: Sterically bulky nucleophiles may show a preference for the less hindered C2 position.

  • Reaction Conditions: Solvent, temperature, and the presence of a base can significantly impact the C6/C2 selectivity.[6]

  • Substituent Effects: The electronic properties of the nucleophile and any existing substituents on the pyrimidine ring can alter the relative reactivity of the C2 and C6 positions.[7][8]

Key SNAr Transformations

The introduction of amino groups is a critical transformation in drug discovery. Both primary and secondary amines readily react with this compound.

Table 1: Regioselectivity in Amination Reactions

NucleophileConditionsC6:C2 RatioReference
Secondary Aliphatic AminesLiHMDS, Pd catalystHighly favors C4 (in 6-aryl-2,4-dichloropyrimidines)[1][2]
Aromatic AminesNo catalystHigh C4 selectivity (in 6-aryl-2,4-dichloropyrimidines)[1][2]
Adamantane-containing AminesK₂CO₃, DMF, 140 °CMono-amination at C4 or C6[9]

Experimental Protocol: Monoamination with Adamantane-Containing Amines [9]

  • To a solution of this compound (1.0 mmol) in dimethylformamide (DMF, 5 mL), add the desired adamantane-containing amine (1.0 mmol) and potassium carbonate (K₂CO₃, 4.0 mmol).

  • Heat the reaction mixture to 140 °C and stir until the starting material is consumed (monitor by TLC).

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.


start [label="this compound", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; amine [label="Adamantane-containing Amine\nK₂CO₃, DMF, 140°C", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Mono-aminated Product", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup &\nPurification", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> amine [label="1. Reagents"]; amine -> product [label="2. Reaction"]; product -> workup [label="3. Isolation"]; }

Workflow for the monoamination of this compound.

The introduction of sulfur-containing moieties can be achieved through reaction with thiols. These reactions typically proceed with high regioselectivity, favoring the C6 position.

Experimental Protocol: Decarboxylative Thiolation (Conceptual Adaptation) [10]

While a direct protocol for this compound is not provided in the search results, a general procedure for decarboxylative thiolation can be adapted. This would first involve the hydrolysis of the ester to the corresponding carboxylic acid.

  • Hydrolysis: Hydrolyze this compound to 2,6-dichloropyrimidine-4-carboxylic acid using standard conditions, such as LiOH in a THF/water mixture.[11]

  • Redox-Active Ester Formation: Convert the resulting carboxylic acid to a redox-active ester (e.g., an NHPI ester).

  • Thiolation: To a solution of the redox-active ester (1.0 equiv.), add a sulfur donor like 4-methoxythiobenzamide (2.0 equiv.) and a photoredox catalyst (e.g., Eosin Y-Na₂).

  • Irradiate the reaction mixture with visible light in the presence of a base (e.g., DIPEA) in an appropriate solvent (e.g., CH₃CN).

  • The resulting free thiol can be isolated or trapped in situ with an electrophile.


start [label="Ethyl 2,6-dichloropyrimidine-\n4-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrolysis [label="Hydrolysis\n(e.g., LiOH, THF/H₂O)", fillcolor="#FBBC05", fontcolor="#202124"]; acid [label="2,6-dichloropyrimidine-\n4-carboxylic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; rae [label="Redox-Active Ester\nFormation", fillcolor="#FBBC05", fontcolor="#202124"]; ester [label="NHPI Ester", fillcolor="#EA4335", fontcolor="#FFFFFF"]; thiolation [label="Decarboxylative Thiolation\n(Visible light, Sulfur donor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; thiol [label="Free Thiol", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; trapping [label="In situ Trapping\n(Electrophile)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sulfide [label="Sulfide Derivative", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

start -> hydrolysis; hydrolysis -> acid; acid -> rae; rae -> ester; ester -> thiolation; thiolation -> thiol; thiol -> trapping; trapping -> sulfide; }

Conceptual pathway for the synthesis of thiol derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[12] Even pyrimidine chlorides are highly reactive substrates in these transformations.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is widely used for the synthesis of biaryl and heteroaryl-aryl compounds.[13][14] For dichloropyrimidines, the reaction generally shows a strong preference for the C4(6) position.[1][15]

Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of Dichloropyrimidines

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)PPh₃K₃PO₄1,4-Dioxane/H₂O70-8018-2255-60[12]
Pd(OAc)₂PPh₃K₃PO₄Not SpecifiedNot SpecifiedNot SpecifiedReasonable[12]

Experimental Protocol: One-Pot Double Suzuki Coupling (Adapted) [16]

  • Dissolve this compound (1.0 equiv) in a mixture of toluene, ethanol, and water.

  • Degas the solution with an inert gas (e.g., argon).

  • Add the first boronic acid (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (catalytic amount), and potassium carbonate (base).

  • Heat the reaction to achieve complete consumption of the starting material.

  • Add the second boronic acid and more base.

  • Increase the reaction temperature and stir until the second coupling is complete.

  • Perform an aqueous workup and purify the product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[17][18] This reaction is instrumental in the synthesis of alkynyl-substituted pyrimidines. While Sonogashira reactions on some halopyrimidines show little difference in reactivity between the C2 and C4 positions, careful control of reaction conditions can achieve regioselectivity.[1]

Experimental Protocol: Sonogashira Coupling (General) [12]

  • Place a mixture of this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a reaction flask under an inert atmosphere.

  • Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1 mmol) and stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Perform an aqueous workup and purify the product by column chromatography.


start [label="Ethyl 2,6-dichloropyrimidine-\n4-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; suzuki [label="Suzuki-Miyaura Coupling\n(Arylboronic Acid, Pd Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; sonogashira [label="Sonogashira Coupling\n(Terminal Alkyne, Pd/Cu Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; buchwald [label="Buchwald-Hartwig Amination\n(Amine, Pd Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; aryl_product [label="Aryl-substituted Pyrimidine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; alkynyl_product [label="Alkynyl-substituted Pyrimidine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; amino_product [label="Amino-substituted Pyrimidine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> suzuki; start -> sonogashira; start -> buchwald; suzuki -> aryl_product; sonogashira -> alkynyl_product; buchwald -> amino_product; }

Key cross-coupling reactions for functionalization.

Conclusion

This compound is a versatile and highly reactive building block. Its reactivity profile is dominated by a pronounced susceptibility to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, with a general preference for substitution at the C6 position. However, the regioselectivity of these transformations is finely tunable through careful selection of the nucleophile, catalyst system, and reaction conditions. A thorough understanding of the electronic and steric factors governing these reactions, as detailed in this guide, is crucial for the rational design and efficient execution of synthetic routes towards novel pharmaceuticals and advanced materials.

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  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI.
  • 4-Thiazolecarboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
  • Process for the preparation of chloropyrimidines. (n.d.).
  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
  • Ethyl 5,6-dichloropyrimidine-4-carboxyl
  • Ethyl 2,4-dichloropyrimidine-5-carboxyl
  • BenchChem. (2025).
  • ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2025).

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A Technical Guide to the Medicinal Chemistry Applications of Ethyl 2,6-dichloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in the essential biological structures of DNA and RNA and its ability to mimic interactions with a multitude of biological targets.[1] Ethyl 2,6-dichloropyrimidine-4-carboxylate represents a highly versatile and reactive starting material, providing a robust platform for the synthesis of diverse and potent therapeutic agents. The strategic placement of two reactive chlorine atoms and an ester functional group allows for controlled, sequential modifications, enabling extensive exploration of structure-activity relationships (SAR). This guide provides an in-depth analysis of the synthesis, reactivity, and broad-ranging applications of this key intermediate in the development of modern therapeutics, with a primary focus on kinase inhibitors for oncology, as well as its emerging roles in antiviral and anti-inflammatory drug discovery.

Core Scaffold: Physicochemical Properties and Reactivity

This compound (CAS: 5189-33-3 - Note: This CAS number appears to be non-existent in major databases; a similar and widely used analog is Ethyl 2,4-dichloropyrimidine-5-carboxylate, CAS 51940-64-8[2]) is a crystalline solid at room temperature. Its structure is defined by a pyrimidine ring substituted with two chlorine atoms at the C2 and C6 positions and an ethyl carboxylate group at the C4 position.

Chemical Structure and Properties:

  • Molecular Formula: C₇H₆Cl₂N₂O₂

  • Molecular Weight: 221.04 g/mol [3]

  • Appearance: White to off-white crystalline powder

The reactivity of this scaffold is dominated by the electron-deficient nature of the pyrimidine ring, which is further amplified by the inductive effect of the two chlorine substituents. This electronic profile makes the chlorinated positions (C2 and C6) highly susceptible to nucleophilic aromatic substitution (SₙAr), which is the primary avenue for its functionalization.

Key Reactive Sites:
  • C2 and C6 Positions: These positions are activated for SₙAr reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. The relative reactivity of C2 versus C6 can be modulated by reaction conditions (temperature, solvent, base) and the nature of the nucleophile, allowing for selective and sequential substitutions. This differential reactivity is paramount for building molecular complexity and fine-tuning biological activity.

  • C4-Ester Group: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to yield the corresponding carboxylic acid.[4] This acid functionality serves as a handle for subsequent amide bond formation, a critical step in the synthesis of many targeted therapies.

The diagram below illustrates the primary reaction pathways for the functionalization of the this compound core.

Reactivity cluster_0 Position C6/C2 Modification (SNAr) cluster_1 Position C4 Modification Core This compound Amine R-NH2 Core->Amine Thiol R-SH Core->Thiol C6_Substituted C6-Amino/Thio Derivative Core->C6_Substituted Selective Substitution Hydrolysis Base Hydrolysis (e.g., LiOH) Core->Hydrolysis Amine->C6_Substituted Thiol->C6_Substituted C2_Substituted C2-Amino/Thio Derivative C6_Substituted->C2_Substituted Further SNAr at C2 CarboxylicAcid Pyrimidine-4-carboxylic Acid Hydrolysis->CarboxylicAcid Amidation Amide Coupling (e.g., HATU, R'-NH2) CarboxylicAcid->Amidation Amide Pyrimidine-4-carboxamide Amidation->Amide Synthesis start1 Diethyl Acetonedicarboxylate intermediate Ethyl 4,6-dihydroxypyrimidine-2-acetate (Hypothetical Intermediate) start1->intermediate start2 Formamide start2->intermediate chlorination Chlorination (e.g., POCl3) intermediate->chlorination final_product This compound chlorination->final_product

Caption: Generalized synthetic pathway to the target scaffold.

Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold for constructing libraries of biologically active compounds.

A. Kinase Inhibitors for Oncology

The development of small-molecule kinase inhibitors has revolutionized cancer therapy. [5]The pyrimidine scaffold is a dominant feature in this class of drugs because it is a bioisostere of the adenine ring of ATP, allowing it to form critical hydrogen-bonding interactions with the "hinge region" of the kinase active site. [6][7]This mimicry provides a strong foundation for potent and selective inhibition.

Design Strategy & Workflow: The dichloropyrimidine core allows for a modular and rational design approach. One chlorine atom can be displaced with a group that anchors the molecule in the hinge region, while the second chlorine is substituted with a moiety that extends into other pockets of the ATP-binding site to confer potency and selectivity. The ester at C4 can be converted to an amide to introduce further points of interaction or to modulate physicochemical properties.

This workflow is illustrated below, showing the progression from the starting scaffold to a final, highly substituted kinase inhibitor.

Kinase_Inhibitor_Workflow Start Ethyl 2,6-dichloropyrimidine- 4-carboxylate Step1 Selective SNAr at C6 (Hinge-Binding Group) Start->Step1 Intermediate1 C6-Substituted Intermediate Step1->Intermediate1 Step2 SNAr at C2 (Selectivity/Potency Group) Intermediate1->Step2 Intermediate2 C2,C6-Disubstituted Intermediate Step2->Intermediate2 Step3 Ester Hydrolysis Intermediate2->Step3 Intermediate3 Carboxylic Acid Derivative Step3->Intermediate3 Step4 Amide Coupling (Solubility/PK Group) Intermediate3->Step4 Final Final Kinase Inhibitor Step4->Final

Caption: Synthetic workflow for a pyrimidine-based kinase inhibitor.

Many clinically approved and investigational kinase inhibitors are based on fused pyrimidine scaffolds, such as the pyrazolo[3,4-d]pyrimidine core found in the BTK inhibitor ibrutinib. [6]this compound serves as an excellent precursor for constructing such fused systems. Pyrimidine derivatives have shown potent activity against a range of cancer-relevant kinases, including EGFR, VEGFR-2, JAKs, and BTK. [6][8]

B. Antiviral Agents

Pyrimidine analogs have a long history in antiviral therapy, primarily by acting as chain terminators in viral nucleic acid synthesis. [9]However, newer generations of pyrimidine-based antivirals target other essential viral proteins. Derivatives of dichloropyrimidines are being investigated for their potential to inhibit viral replication, with some showing activity against influenza and other RNA viruses. [10][11]The core scaffold can be functionalized to target viral enzymes like polymerases or proteases, disrupting the viral life cycle. [10]

C. Anti-inflammatory Agents

Chronic inflammation is a key factor in numerous diseases. Pyrimidine derivatives have been developed as anti-inflammatory agents, with mechanisms that include the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and various cytokines. [12]Studies on derivatives of similar pyrimidine scaffolds have demonstrated potent COX-2 inhibition with IC₅₀ values comparable to established drugs. [10] Table 1: Summary of Potential Biological Activities

Therapeutic AreaTarget Class/MechanismRepresentative Examples/PotentialReference(s)
Oncology Protein Kinase Inhibition (e.g., BTK, JAK, EGFR)Precursor for potent and selective inhibitors; core of fused scaffolds like pyrazolo[3,4-d]pyrimidines.,[6],[8] [7]
Virology Inhibition of Viral Enzymes (Polymerase, Protease)Derivatives show activity against influenza viruses by reducing viral load.,[10],[13] [11]
Inflammation COX-2 InhibitionIn vitro studies show IC₅₀ values in the nanomolar to low micromolar range for certain derivatives.,[10] [12]
Neurodegenerative BACE-1 Inhibition2,4,6-trisubstituted pyrimidines designed as inhibitors for potential Alzheimer's disease therapy.[14]
Infectious Disease Dihydroorotate Dehydrogenase (DHODH) InhibitionServes as a scaffold for antimalarial agents like P218.,[15] [16]

Detailed Experimental Protocol: Selective Nucleophilic Substitution

The ability to perform selective substitutions is crucial for building a library of derivatives for SAR studies. The following protocol describes a general method for the selective mono-amination of the dichloropyrimidine core, a foundational step in many synthetic campaigns.

Objective: To synthesize Ethyl 2-chloro-6-(substituted-amino)pyrimidine-4-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acetonitrile (or a similar polar aprotic solvent like DMF or NMP)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in acetonitrile, add the selected amine (1.1 eq).

  • Add DIPEA (1.5 eq) to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Selective substitution at one of the chloro positions is often achievable at room temperature or with gentle heating, whereas substitution at the second position typically requires more forcing conditions.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-substituted product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

This protocol is a generalized procedure adapted from common synthetic methods for pyrimidine functionalization.[4][17]

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its predictable reactivity and modular nature provide a reliable and efficient platform for the synthesis of complex molecular architectures targeting a wide array of diseases. The vast body of literature on pyrimidine-based therapeutics demonstrates the enduring importance of this scaffold. [18] Future applications will likely focus on leveraging this core to develop next-generation therapeutics. This includes the design of dual-target inhibitors that can simultaneously modulate two different pathways to overcome drug resistance, the development of covalent inhibitors that offer prolonged and potent target engagement, and the exploration of new biological targets beyond the traditional landscape. The continued application of innovative synthetic strategies to this versatile scaffold ensures that this compound will remain a molecule of high value in the pursuit of novel medicines.

References

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of...[Link]

  • Al-Ostoot, F. H., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

  • Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research. [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • Martines, M. A. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

  • Sathish, M., & Sridharan, D. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis. [Link]

  • Sathish, M., & Sridharan, D. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • Chem-Impex. (n.d.). Ethyl 2,4-Dichloropyrimidine-5-carboxylate. [Link]

  • Singh, A., et al. (2020). Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. Current Organic Synthesis. [Link]

  • Chen, S. F., et al. (1988). Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. Biochemical Pharmacology. [Link]

  • Vanden Eynde, J. J., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC. [Link]

  • Google Patents. (2011). CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine.
  • PubChem. (n.d.). Ethyl 2,4-dichloropyrimidine-5-carboxylate. [Link]

  • Li, D., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Physical Chemistry Au. [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development. [Link]

  • Feng, R., et al. (2024). New perspective of small-molecule antiviral drugs development for RNA viruses. Virology. [Link]

  • Google Patents. (2013).
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  • Scribd. (n.d.). A Complete Bibliography of Publications In: The Journal of Supercomputing. [Link]

  • University of Johannesburg Repository. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. [Link]

  • Semantic Scholar. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • Deeva, E. G., et al. (2022). Development of Drugs with Direct Antiviral Action Based on Azaheterocyclic Systems. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry. [Link]

  • Google Patents. (2000). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
  • Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs. [Link]

  • de Souza, M. V. N., et al. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. The Journal of Organic Chemistry. [Link]

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Ethyl 2,6-dichloropyrimidine-4-carboxylate: A Core Building Block for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

Ethyl 2,6-dichloropyrimidine-4-carboxylate is a pivotal heterocyclic intermediate, distinguished by its versatile reactivity that enables the synthesis of a wide array of high-value agrochemicals. The strategic placement of two chlorine atoms at the C2 and C6 positions, activated by the pyrimidine ring's electron-deficient nature, makes them excellent leaving groups for sequential and selective nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth examination of the compound's synthesis, core reactivity, and its application in the development of market-leading herbicides and fungicides. We will explore the mechanistic principles behind its use, present detailed, field-proven experimental protocols, and analyze structure-activity relationships (SAR) that are crucial for the rational design of next-generation crop protection agents.

Introduction: The Pyrimidine Scaffold in Agrochemical Design

Pyrimidine derivatives are a cornerstone of modern agrochemical research and development, prized for their metabolic stability and diverse biological activities. Their structural resemblance to nucleobases allows them to interact with a wide range of biological targets in weeds, fungi, and insects. Within this chemical class, this compound has emerged as a particularly valuable and versatile building block. Its trifunctional nature—possessing two distinct, reactive chlorine centers and a modifiable ester group—provides a robust platform for creating vast chemical libraries and optimizing molecular properties for enhanced efficacy, selectivity, and favorable environmental profiles.

The strategic importance of this molecule lies in the differential reactivity of its functional groups. The chlorine at the C6 position is generally more susceptible to nucleophilic attack than the one at C2, allowing for controlled, stepwise derivatization. This inherent selectivity is fundamental to constructing complex agrochemical molecules in a predictable and high-yielding manner.

Physicochemical Properties and Synthesis Overview

A foundational understanding of the molecule's properties is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 5751-43-9PubChem
Molecular Formula C7H6Cl2N2O2PubChem
Molecular Weight 221.04 g/mol PubChem
Appearance White to off-white crystalline solidCommercial Suppliers
Melting Point 58-62 °CCommercial Suppliers
Solubility Soluble in most organic solvents (e.g., DCM, THF, Acetone)General Chemical Knowledge

The industrial synthesis of this compound typically originates from diethyl malonate and urea, proceeding through the formation of a barbituric acid derivative, which is subsequently chlorinated. This cost-effective route ensures its availability as a key starting material for large-scale agrochemical production.

Core Reactivity: A Platform for Selective Functionalization

The reactivity of this compound is dominated by the two chlorine atoms, which serve as anchor points for introducing diverse functionalities via nucleophilic aromatic substitution (SNAr).

The workflow for utilizing this building block follows a logical progression based on its inherent chemical properties. The diagram below illustrates the typical decision-making process in a synthetic campaign.

G cluster_input Starting Material cluster_reaction Primary Reaction: Selective Nucleophilic Substitution cluster_intermediate Key Intermediate cluster_second_reaction Secondary Diversification cluster_output Final Agrochemical Candidate A This compound B Select Nucleophile 1 (e.g., R-NH2, R-OH, R-SH) A->B Choose Reagent C Controlled Reaction at C6 (Typically more reactive position) B->C Execute S_NAr D 2-Chloro-6-(substituted)pyrimidine Intermediate C->D Isolate Product E Select Nucleophile 2 (e.g., Ar-NH2, Ar-O-) D->E Choose 2nd Reagent G Ester Hydrolysis/Amidation (Modification at C4) D->G Alternative Path F Substitution at C2 E->F Execute 2nd S_NAr H Fully Substituted Pyrimidine Derivative F->H G->H

Caption: Synthetic workflow using this compound.

This selective reactivity allows for the construction of unsymmetrically substituted pyrimidines, which is a critical strategy for fine-tuning the biological activity and selectivity of the final product.

Application Case Study: Synthesis of a Pyrimidinyl-Ether Fungicide

One of the most powerful applications of this building block is in the synthesis of fungicides that belong to the strobilurin class or mimic their mode of action. These compounds act by inhibiting mitochondrial respiration in fungi. A common synthetic route involves the displacement of one chlorine with a phenoxide moiety.

Reaction Scheme:

This compound reacts with a substituted phenol (e.g., 4-methoxyphenol) in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as DMF or acetonitrile. The reaction typically proceeds with high selectivity at the C6 position.

Detailed Experimental Protocol: Synthesis of Ethyl 2-chloro-6-(4-methoxyphenoxy)pyrimidine-4-carboxylate

This protocol is a self-validating system designed for reproducibility.

  • Reagent Preparation:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 45.2 mmol).

    • Add 4-methoxyphenol (6.1 g, 49.7 mmol, 1.1 eq).

    • Add finely ground anhydrous potassium carbonate (K2CO3) (9.4 g, 68.0 mmol, 1.5 eq).

    • Add acetonitrile (100 mL) as the solvent.

  • Reaction Execution:

    • Stir the suspension at room temperature for 15 minutes to ensure homogeneity.

    • Heat the reaction mixture to reflux (approximately 80-85 °C) using an oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Filter the solid K2CO3 and salts and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

    • Dissolve the residue in dichloromethane (DCM, 150 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with 1M sodium hydroxide (NaOH) solution (2 x 50 mL) to remove unreacted phenol, followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo to yield the crude product.

  • Purification and Characterization:

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • The pure product, Ethyl 2-chloro-6-(4-methoxyphenoxy)pyrimidine-4-carboxylate, is typically obtained as a white solid.

    • Characterize the final compound using 1H NMR, 13C NMR, and Mass Spectrometry to confirm its identity and purity.

Expected YieldPurity (by HPLC)
85-95%>98%

This intermediate can then be further functionalized at the C2 position to complete the synthesis of the target fungicide.

Structure-Activity Relationship (SAR) Insights

The rational design of potent agrochemicals relies heavily on understanding the SAR. For pyrimidine-based compounds derived from our building block, specific substitutions at the C2 and C6 positions have predictable effects on biological activity.

SAR cluster_C6 C6 Position cluster_C2 C2 Position cluster_C4 C4 Position Core Pyrimidine Core (from starting material) C6_Node Substituent 'R1' (Phenoxy, Aniline, etc.) Core->C6_Node Primary Substitution C2_Node Substituent 'R2' (Small amines, alkoxy groups) Core->C2_Node Secondary Substitution C4_Node Ester/Amide Group Core->C4_Node Modification C6_Effect Primary determinant of Mode of Action and Target Site Binding C6_Node->C6_Effect C2_Effect Fine-tunes Potency, Selectivity, and Physicochemical Properties (e.g., solubility, transport) C2_Node->C2_Effect C4_Effect Influences Systemicity, Metabolic Stability, and Formulation C4_Node->C4_Effect

Caption: Structure-Activity Relationship (SAR) map for pyrimidine agrochemicals.

  • C6-Substituent: This is often the primary pharmacophore that binds to the biological target. For example, in many herbicides, this position is occupied by a substituted aniline or phenol ring that fits into the active site of an essential plant enzyme.

  • C2-Substituent: Modifications here are used to optimize the molecule. Small, flexible groups can enhance binding affinity or block metabolic pathways that would otherwise deactivate the compound. This position is key to achieving crop selectivity, ensuring the agrochemical affects the target weed or fungus without harming the crop.

  • C4-Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. This dramatically alters the molecule's polarity, which in turn affects its uptake, translocation within the plant (systemicity), and soil mobility.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in agrochemical science. Its well-defined and selective reactivity empowers chemists to efficiently synthesize and optimize complex molecules. The continued exploration of novel nucleophiles for substitution at the C2 and C6 positions, coupled with advanced SAR studies and computational modeling, will undoubtedly lead to the discovery of new crop protection agents with improved efficacy, better safety profiles, and a reduced environmental footprint. The principles and protocols outlined in this guide serve as a foundational resource for researchers dedicated to this mission.

References

  • PubChem National Center for Biotechnology Information. this compound. PubChem Compound Summary for CID 79822. [Link]

  • Synthesis and Herbicidal Activity of Novel Pyrimidine Derivatives. Journal of Agricultural and Food Chemistry. This area of research is frequently published in journals like JAFC, providing context for the application of pyrimidine building blocks in creating herbicidal compounds. A representative search on the journal's site would yield specific examples. [Link]

  • The Chemistry of Heterocyclic Compounds: Pyrimidines. Wiley. This comprehensive book series provides fundamental principles of pyrimidine reactivity and synthesis, underpinning the mechanistic discussions in this guide. [Link]

  • Modern Crop Protection Compounds. Wiley-VCH. This multi-volume work details the modes of action and chemical synthesis of numerous commercial agrochemicals, including many derived from pyrimidine scaffolds. [Link]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Ethyl 2,6-dichloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

Ethyl 2,6-dichloropyrimidine-4-carboxylate stands as a highly versatile and valuable building block for professionals in pharmaceutical research and materials science. The pyrimidine core is a privileged scaffold found in numerous biologically active compounds and functional materials.[1][2] The presence of two reactive chlorine atoms, activated by the electron-withdrawing nature of the pyrimidine ring and the adjacent ester group, makes this molecule an ideal substrate for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth exploration of the chemical principles, practical applications, and detailed experimental protocols for leveraging this compound in synthetic chemistry.

Understanding the Reactivity: The Principles of SNAr on the Pyrimidine Core

The nucleophilic aromatic substitution on dichloropyrimidines proceeds through a well-established addition-elimination mechanism.[3] This process involves the initial attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[3][4] The aromaticity of the pyrimidine ring is temporarily disrupted and is subsequently restored upon the expulsion of a chloride ion.

The regioselectivity of these reactions on substituted dichloropyrimidines is a critical aspect to control for desired synthetic outcomes. Generally, the reactivity of the halogen positions on a pyrimidine ring follows the order C4(6) > C2.[5][6] This preference is attributed to the greater stabilization of the Meisenheimer intermediate when the negative charge is delocalized onto the ring nitrogen atoms. For this compound, both the C2 and C6 positions are activated for nucleophilic attack. The inherent symmetry of the 2,6-dichloro substitution pattern simplifies the initial monosubstitution, while the electronic influence of the first substituent will dictate the reactivity of the remaining chlorine atom in subsequent reactions.

Factors that can influence the regioselectivity include:

  • Electronic Effects: The electron-withdrawing ester group at the C4 position enhances the electrophilicity of the adjacent C2 and C6 positions.

  • Steric Hindrance: Bulky nucleophiles may exhibit a preference for the less sterically hindered position.

  • Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction rate and selectivity.

Application Notes and Experimental Protocols

This section provides detailed protocols for the reaction of this compound with common classes of nucleophiles. The underlying rationale for the chosen experimental conditions is also discussed to provide a deeper understanding of the reaction design.

Amination Reactions: Synthesis of Amino-Substituted Pyrimidines

The introduction of amino groups onto the pyrimidine scaffold is a cornerstone of medicinal chemistry, as these functionalities can serve as key pharmacophoric elements and handles for further synthetic diversification.

Conceptual Workflow for Mono- and Di-amination

start This compound mono_sub Mono-amino substituted product start->mono_sub 1 eq. Amine Nucleophile, Base, Solvent, Temp. di_sub Di-amino substituted product mono_sub->di_sub Excess Amine Nucleophile or Second Amine Nucleophile, More Forcing Conditions

Caption: General workflow for sequential amination.

Protocol 1: Mono-amination with an Aliphatic Amine

This protocol describes a general procedure for the selective mono-substitution of an aliphatic amine at either the C2 or C6 position.

  • Materials:

    • This compound

    • Aliphatic amine (e.g., morpholine, piperidine) (1.0 - 1.2 equivalents)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

    • Ethanol or Acetonitrile (anhydrous)

    • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol (5-10 mL per mmol of substrate) in a round-bottom flask, add the aliphatic amine (1.0 eq) and triethylamine (1.5 eq).

    • The reaction mixture is then heated to reflux (for ethanol, approx. 78 °C) for a duration of 2-6 hours.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is partitioned between ethyl acetate and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by flash column chromatography on silica gel to yield the desired mono-substituted product.

  • Rationale: The use of a slight excess of the amine and a non-nucleophilic base like TEA or DIPEA facilitates the reaction by scavenging the HCl generated.[1] Ethanol is a common solvent for such reactions due to its ability to dissolve the reactants and its relatively high boiling point for thermal activation.[1] Stoichiometric control of the amine is crucial for achieving mono-substitution.

Protocol 2: Di-amination with Aromatic Amines

This protocol outlines the synthesis of a di-substituted pyrimidine using an aromatic amine.

  • Materials:

    • This compound

    • Aromatic amine (e.g., aniline) (2.5 - 3.0 equivalents)

    • Potassium carbonate (K₂CO₃) (3.0 - 4.0 equivalents)

    • Dimethylformamide (DMF) (anhydrous)

    • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup

  • Procedure:

    • In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (3.0 eq) in DMF (5-10 mL per mmol of substrate).

    • Add the aromatic amine (2.5 eq) to the suspension.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • The resulting precipitate is collected by filtration, washed with water, and dried.

    • If no precipitate forms, extract the aqueous mixture with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

    • The crude product is purified by column chromatography or recrystallization.

  • Rationale: Aromatic amines are generally less nucleophilic than aliphatic amines, thus requiring more forcing conditions such as higher temperatures and a polar aprotic solvent like DMF.[7] An inorganic base like potassium carbonate is often employed in these reactions.[7] An excess of the amine is used to drive the reaction to completion for the di-substituted product.

Table 1: Representative Data for Amination Reactions

EntryNucleophileBaseSolventTemperature (°C)ProductYield (%)
1Morpholine (1 eq)TEAEthanolRefluxMono-substituted~85
2Aniline (2.5 eq)K₂CO₃DMF90Di-substituted~70
3N-methylaniline (1.1 eq)LiHMDSTHF25Mono-substituted~90[5]
Thiolation Reactions: Introducing Sulfur Functionalities

The incorporation of sulfur-containing moieties can significantly modulate the biological activity and physicochemical properties of molecules. Thiols are excellent nucleophiles and readily react with dichloropyrimidines.[8][9]

Conceptual Workflow for Thiolation

start This compound thiolated_product Thioether product start->thiolated_product Thiol Nucleophile, Base, Solvent, Temp.

Caption: General workflow for thiolation.

Protocol 3: S-substitution with a Thiol

This protocol describes the reaction with a generic thiol to form a thioether linkage.

  • Materials:

    • This compound

    • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents for mono-substitution)

    • Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equivalents) or Sodium ethoxide (NaOEt)

    • Tetrahydrofuran (THF) or Ethanol (anhydrous)

    • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

  • Procedure:

    • To a solution of the thiol (1.1 eq) in anhydrous THF at 0 °C, carefully add sodium hydride (1.2 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

    • Slowly add the solution of the pyrimidine to the pre-formed thiolate suspension at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the mixture with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.

    • Purify the crude product by column chromatography.

  • Rationale: Thiols are acidic enough to be deprotonated by a strong base like sodium hydride to form the more nucleophilic thiolate anion.[8] The reaction is typically performed at a lower temperature initially to control the exothermicity of the deprotonation and then allowed to warm to room temperature for the substitution reaction. THF is a suitable aprotic solvent for reactions involving sodium hydride.

Table 2: Representative Data for Thiolation Reactions

EntryNucleophileBaseSolventTemperature (°C)ProductYield (%)
1Thiophenol (1.1 eq)NaHTHF0 to 25Mono-thioether~90
2Benzyl mercaptan (2.2 eq)NaOEtEthanolRefluxDi-thioether~80
Alkoxylation Reactions: Formation of Ether Linkages

Reactions with alcohols or alkoxides lead to the formation of pyrimidine ethers, which are also important intermediates in organic synthesis.

Protocol 4: O-substitution with an Alkoxide

This protocol details the synthesis of an alkoxy-pyrimidine derivative.

  • Materials:

    • This compound

    • Sodium methoxide (NaOMe) or Sodium ethoxide (NaOEt) (1.1 equivalents for mono-substitution)

    • Methanol or Ethanol (anhydrous)

    • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

  • Procedure:

    • Dissolve this compound (1.0 eq) in the corresponding anhydrous alcohol (e.g., methanol for reaction with sodium methoxide).

    • Add the sodium alkoxide (1.1 eq) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-3 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed, neutralize the reaction mixture with a few drops of acetic acid.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purify the crude product by column chromatography.

  • Rationale: Alkoxides are potent nucleophiles and readily displace the chloride on the pyrimidine ring. The reaction is often carried out in the corresponding alcohol as the solvent. These reactions are typically fast and can proceed at room temperature.[1]

Table 3: Representative Data for Alkoxylation Reactions

EntryNucleophileSolventTemperature (°C)ProductYield (%)
1NaOMe (1.1 eq)Methanol25Mono-methoxy~95
2NaOEt (2.5 eq)Ethanol50Di-ethoxy~88

Conclusion

This compound is a highly adaptable substrate for nucleophilic aromatic substitution reactions. By carefully selecting the nucleophile, stoichiometry, and reaction conditions, researchers can achieve selective mono- or di-substitution, providing access to a diverse array of functionalized pyrimidines. The protocols and principles outlined in this guide serve as a foundation for the rational design and execution of synthetic strategies targeting novel compounds for drug discovery and materials science applications.

References

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. Available at: [Link]

  • (PDF) Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. Available at: [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - MDPI. Available at: [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. Available at: [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. Available at: [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. Available at: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Available at: [Link]

  • Ethyl 2,4-dichloropyrimidine-5-carboxylate | C7H6Cl2N2O2 | CID 104020 - PubChem. Available at: [Link]

  • CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine.
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. Available at: [Link]

  • 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis - ResearchGate. Available at: [Link]

  • Reactions of Thiols - Chemistry Steps. Available at: [Link]

  • Reactions of thiols - YouTube. Available at: [Link]

  • Thiol--Disulfide Exchange Reactions in the Mammalian Extracellular Environment - PMC. Available at: [Link]

  • Direct Reaction of Nitroarenes and Thiols Gives Sulfonamides - ChemistryViews. Available at: [Link]

Sources

Application Notes and Protocols for Suzuki Cross-Coupling with Ethyl 2,6-dichloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Pyrimidines

The pyrimidine scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The ability to selectively introduce diverse substituents onto the pyrimidine ring is crucial for the exploration of new chemical space and the development of novel molecular entities with tailored properties.[3][4][5] The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, offering broad functional group tolerance and generally high yields.[6][7]

This document provides a detailed guide to the Suzuki cross-coupling reaction utilizing ethyl 2,6-dichloropyrimidine-4-carboxylate as the electrophilic partner. This substrate is a highly valuable building block, featuring two reactive chlorine atoms at the C2 and C6 positions, which are activated by the electron-deficient nature of the pyrimidine ring and the electron-withdrawing ester group at C4. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols for both mono- and diarylation, and offer insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the pyrimidine ring. This is often the rate-determining step and its facility is influenced by the electron density at the carbon atom and the strength of the C-Cl bond.

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium center couple and are eliminated. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Oxidative Addition->Ar-Pd(II)(Cl)L2 Ar-Cl Transmetalation Transmetalation Ar-Pd(II)(Cl)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Ar'-B(OH)2, Base Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Regioselectivity with this compound

For di- or polyhalogenated pyrimidines, the regioselectivity of the Suzuki coupling is a critical consideration. The inherent electronic properties of the pyrimidine ring, along with the influence of substituents, dictate the reactivity of each halogenated position. In the case of 2,4,6-trichloropyrimidine, the established order of reactivity for Suzuki coupling is C4 > C6 > C2.[7]

For this compound, the strongly electron-withdrawing carboxylate group at the C4 position significantly alters the electronic landscape of the ring. This deactivation at C4 makes the C2 and C6 positions the primary sites for oxidative addition. Based on the established reactivity trend, it is anticipated that the initial Suzuki coupling will occur preferentially at the C6 position over the C2 position. This inherent selectivity allows for a stepwise functionalization of the pyrimidine core.

Experimental Protocols

Materials and Equipment
  • Substrates: this compound, Arylboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos)

  • Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄)

  • Solvents: 1,4-Dioxane, Toluene, or a mixture of an organic solvent and water (e.g., Dioxane/H₂O)

  • Equipment: Schlenk flask or microwave reactor vial, magnetic stirrer, heating mantle or microwave reactor, inert gas supply (Argon or Nitrogen), standard laboratory glassware for work-up and purification.

Protocol 1: Selective Mono-Arylation at the C6 Position

This protocol is designed to favor the mono-substitution product.

Mono_Arylation_Workflow start Start reagents Combine Reactants: - Pyrimidine (1.0 eq) - Boronic Acid (1.0-1.2 eq) - Catalyst (1-5 mol%) - Base (2.0-3.0 eq) - Solvent start->reagents degas Degas Mixture (Ar/N2 sparging or freeze-pump-thaw) reagents->degas reaction Heat Reaction (Conventional or Microwave) degas->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify end End purify->end

Caption: Workflow for the selective mono-arylation of this compound.

Step-by-Step Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.0-1.2 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture with vigorous stirring. For conventional heating, a temperature range of 80-100 °C is typical. For microwave-assisted synthesis, a temperature of 100-120 °C for 15-30 minutes can be employed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.

Protocol 2: Di-Arylation at C2 and C6 Positions

This protocol is designed to achieve substitution at both the C2 and C6 positions.

Step-by-Step Procedure:

  • Follow steps 1-4 from Protocol 1, but increase the amount of the arylboronic acid to 2.2-2.5 equivalents and the base to 4.0-5.0 equivalents.

  • The reaction time will likely need to be extended, and/or higher temperatures may be required to drive the reaction to completion.

  • Monitor the disappearance of the mono-arylated intermediate by TLC or LC-MS.

  • Follow steps 7-10 from Protocol 1 for work-up and purification to isolate the di-arylated product.

Data Presentation: Key Reaction Parameters

ParameterMono-ArylationDi-ArylationRationale and Key Considerations
Pyrimidine:Boronic Acid (eq) 1 : 1.0-1.21 : 2.2-2.5Stoichiometry is critical for controlling the extent of substitution. A slight excess of boronic acid in mono-arylation ensures complete consumption of the starting material.
Catalyst Loading (mol%) 1 - 52 - 5Higher catalyst loading may be required for the less reactive C2 position in the di-arylation.
Base (eq) 2.0 - 3.04.0 - 5.0A sufficient amount of base is crucial for the activation of the boronic acid for each coupling event.
Temperature (°C) 80 - 120100 - 140The second coupling at the C2 position may require more forcing conditions.
Reaction Time 2 - 24 h12 - 48 hReaction times are highly dependent on the specific substrates and conditions used.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Low reaction temperature- Use a fresh batch of catalyst or a more active pre-catalyst.- Ensure thorough degassing to remove oxygen.- Increase the reaction temperature in increments.
Formation of Side Products (e.g., Protodeboronation) - Presence of excess water- Prolonged reaction times at high temperatures- Use anhydrous solvents if possible.- Minimize reaction time once the starting material is consumed.
Mixture of Mono- and Di-substituted Products - Incorrect stoichiometry- Reaction time too long for mono-arylation- Carefully control the equivalents of boronic acid.- Monitor the reaction closely and stop it once the desired product is maximized.
Difficulty in Purification - Similar polarity of starting material, products, and byproducts- Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative purification method.

Conclusion

The Suzuki cross-coupling of this compound offers a versatile and efficient pathway to a wide array of functionalized pyrimidine derivatives. By carefully controlling the reaction stoichiometry and conditions, selective mono- or di-arylation can be achieved with high predictability. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers in their synthetic endeavors, enabling the rapid generation of novel compounds for applications in drug discovery and materials science.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598–6613. [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • Handy, S. T., & Zhang, Y. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Synthesis, 2010(16), 2721–2724. [Link]

  • Hussain, M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(18), 5605. [Link]

  • Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2010(28), 5467-5473. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 51(7), 1718–1729. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 2,6-dichloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the selective mono-amination of Ethyl 2,6-dichloropyrimidine-4-carboxylate via the Buchwald-Hartwig palladium-catalyzed cross-coupling reaction. This transformation is of significant interest in medicinal chemistry for the synthesis of highly functionalized pyrimidine scaffolds, which are prevalent in a wide range of biologically active compounds. These application notes delve into the causality behind experimental choices, provide a detailed, field-proven protocol, and offer insights into potential challenges and troubleshooting.

Introduction: The Strategic Importance of Pyrimidine Amination

The pyrimidine core is a cornerstone in the architecture of numerous pharmaceuticals and biologically significant molecules. The strategic introduction of amine functionalities onto a pyrimidine ring is a critical step in the synthesis of diverse compound libraries for drug discovery. This compound presents a versatile scaffold with three potential points for modification: the two chlorine atoms at the C2 and C6 positions, and the ethyl ester at the C4 position.

The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for the formation of C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr).[1] While SNAr reactions on dichloropyrimidines often lead to mixtures of isomers with low selectivity, palladium-catalyzed amination provides a pathway to high regioselectivity under milder conditions.[2] This guide will focus on the selective mono-amination of this compound, a reaction of high strategic value in synthetic organic chemistry.

Mechanistic Rationale and Regioselectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[3] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.[1]

A critical consideration for the amination of this compound is the regioselectivity. The electronic properties of the pyrimidine ring render the C2 and C6 positions more susceptible to palladium-catalyzed cross-coupling reactions than the C5 position. Generally, in dichloropyrimidines, the C4 and C6 positions are more reactive than the C2 position.[4] For the target substrate, the C6 position is anticipated to be the primary site of amination due to the electronic influence of the adjacent ester group.

Experimental Protocol: Mono-amination of this compound

This protocol provides a robust starting point for the selective mono-amination of the title compound. Optimization may be required for specific amine coupling partners.

Reagents and Equipment

Reagents:

  • This compound

  • Amine (primary or secondary)

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% Xantphos).

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.1-1.2 equiv), and the base (e.g., 1.4 equiv NaOtBu).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M with respect to the pyrimidine).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Key Experimental Considerations and Troubleshooting

Parameter Recommendation and Rationale Troubleshooting
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Pre-catalysts can also be effective.Low Conversion: Ensure the palladium source is fresh and active. Consider using a more active pre-catalyst.
Ligand Bulky, electron-rich phosphine ligands like Xantphos or RuPhos are crucial for activating the C-Cl bond.[5]Low Conversion/Side Reactions: The choice of ligand is critical. Screen different ligands to find the optimal one for your specific amine.
Base A strong, non-nucleophilic base like NaOtBu is often required. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, potentially requiring higher temperatures.[5]Substrate Decomposition: If the substrate is base-sensitive, switch to a weaker base.
Solvent Anhydrous, degassed toluene or dioxane are commonly used.[6]Poor Solubility/Reactivity: Screen different anhydrous, polar aprotic solvents.
Temperature Typically 80-110 °C. The less reactive C-Cl bond requires elevated temperatures for oxidative addition.[5]Low Conversion: Gradually increase the reaction temperature.
Inert Atmosphere A strict inert atmosphere (Ar or N₂) is essential to prevent oxidation and deactivation of the Pd(0) catalyst.[5]Catalyst Deactivation: Ensure all glassware is dry and the system is properly purged with an inert gas.

A common side reaction to be aware of is hydrodehalogenation, where the chlorine atom is replaced by a hydrogen. This can be minimized by ensuring strictly anhydrous conditions and using a slight excess of the amine.[5]

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_complex Ar-Pd(II)(Cl)L_n OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord R'R''NH PdII_Amine_complex [Ar-Pd(II)(NHR'R'')L_n]Cl Amine_Coord->PdII_Amine_complex Deprotonation Deprotonation (Base) PdII_Amine_complex->Deprotonation PdII_Amido_complex Ar-Pd(II)(NR'R'')L_n Deprotonation->PdII_Amido_complex RedElim Reductive Elimination PdII_Amido_complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Reagents (Substrate, Amine, Base) Setup->Reagents Solvent 3. Add Anhydrous Solvent Reagents->Solvent Reaction 4. Heat and Stir (80-110 °C) Solvent->Reaction Monitor 5. Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup 6. Cool and Filter Monitor->Workup Reaction Complete Purify 7. Extraction and Chromatography Workup->Purify Product Final Product Purify->Product

Caption: A streamlined workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective method for the regioselective synthesis of mono-aminated pyrimidine derivatives. Careful consideration of the catalyst system, base, and reaction conditions is paramount to achieving high yields and selectivity. This guide provides a solid foundation for researchers to successfully implement this valuable transformation in their synthetic endeavors.

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • BenchChem. (2025).
  • ACS Publications. (2014). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

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A Comprehensive Guide to the Synthesis of Substituted Pyrimidines from Ethyl 2,6-dichloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthetic utility of Ethyl 2,6-dichloropyrimidine-4-carboxylate as a versatile starting material for the preparation of a diverse range of substituted pyrimidines. We will delve into the strategic functionalization of this key building block, offering in-depth application notes and detailed protocols for key transformations. The information presented herein is designed to empower researchers in medicinal chemistry and drug discovery to leverage this scaffold for the development of novel therapeutic agents.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its prevalence stems from its ability to engage in a variety of biological interactions, often acting as a bioisostere for other aromatic systems and participating in crucial hydrogen bonding with protein targets. Consequently, the development of efficient and selective methods for the synthesis of substituted pyrimidines is of paramount importance in the pursuit of new medicines. This compound offers a strategic entry point to a wide array of functionalized pyrimidines due to the differential reactivity of its three distinct functional groups.

Understanding the Reactivity of this compound

The synthetic utility of this compound lies in the distinct reactivity of its three functional sites: the two chlorine atoms at the C2 and C6 positions, and the ethyl ester at the C4 position. The pyrimidine ring is an electron-deficient system, which makes the chloro substituents susceptible to nucleophilic aromatic substitution (SNAr).

Generally, in dihalopyrimidines, the C4 and C6 positions are more electrophilic and thus more reactive towards nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions compared to the C2 position.[3][4] This preferential reactivity allows for a stepwise and controlled functionalization of the pyrimidine core. The presence of the electron-withdrawing carboxylate group at C4 further influences the reactivity of the chloro substituents.

Diagram of Reactivity Sites:

Caption: Relative reactivity of the functional groups in this compound.

Application Notes and Protocols

This section provides detailed protocols for the selective functionalization of this compound.

Part 1: Selective Functionalization at the C6 and C2 Positions

The differential reactivity of the C6 and C2 chloro groups allows for a sequential substitution strategy. Typically, the C6 position is more susceptible to nucleophilic attack and cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, selective mono-arylation or -vinylation at the C6 position can be achieved under carefully controlled conditions.[5]

Protocol: Selective Suzuki-Miyaura Coupling at the C6 Position

This protocol describes a general procedure for the selective mono-arylation of this compound at the C6 position.

Workflow Diagram:

G start Combine Reactants: - this compound - Arylboronic acid (1.1 eq) - Pd(PPh₃)₄ (0.05 eq) - Na₂CO₃ (2.0 eq) - Toluene/Ethanol/H₂O reaction Heat at 80 °C under N₂ Monitor by TLC/LC-MS start->reaction workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O and brine - Dry over Na₂SO₄ reaction->workup purification Purification: - Concentrate under reduced pressure - Column chromatography (Silica gel) workup->purification product Ethyl 2-chloro-6-arylpyrimidine-4-carboxylate purification->product

Caption: Workflow for selective Suzuki-Miyaura coupling at the C6 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel

Procedure:

  • To an oven-dried flask, add this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), and sodium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • To this suspension, add Pd(PPh₃)₄ (0.05 equivalents).

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Ethyl 2-chloro-6-arylpyrimidine-4-carboxylate.

Arylboronic Acid Typical Yield
Phenylboronic acid75-85%
4-Methoxyphenylboronic acid70-80%
3-Thienylboronic acid65-75%

Table 1: Representative yields for selective Suzuki-Miyaura coupling at the C6 position.

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines.[6][7] By employing suitable ligands and reaction conditions, selective mono-amination at either the C6 or C2 position can be achieved. Generally, the C6 position is more reactive.

Protocol: Selective Buchwald-Hartwig Amination at the C6 Position

This protocol provides a general method for the selective mono-amination of this compound at the C6 position.

Workflow Diagram:

G start Combine Reactants: - this compound - Amine (1.2 eq) - Pd₂(dba)₃ (0.02 eq) - Xantphos (0.04 eq) - Cs₂CO₃ (1.5 eq) - Dioxane reaction Heat at 100 °C under N₂ Monitor by TLC/LC-MS start->reaction workup Aqueous Workup: - Filter through Celite - Dilute with EtOAc - Wash with H₂O and brine - Dry over Na₂SO₄ reaction->workup purification Purification: - Concentrate under reduced pressure - Column chromatography (Silica gel) workup->purification product Ethyl 2-chloro-6-aminopyrimidine-4-carboxylate purification->product

Sources

Topic: Protocol for the Selective Functionalization of Ethyl 2,6-dichloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Scientist's Desk

Introduction: The Strategic Value of a Versatile Pyrimidine Scaffold

In the landscape of modern drug discovery, pyrimidine-based heterocycles represent a cornerstone of molecular design. Their presence in numerous FDA-approved therapeutics is a testament to their ability to engage with a wide array of biological targets through hydrogen bonding and π-stacking interactions. Ethyl 2,6-dichloropyrimidine-4-carboxylate is a particularly valuable starting material, offering three distinct points for chemical modification: the two reactive chlorine atoms at the C2 and C6 positions and the ethyl ester at C4.

The electron-deficient nature of the pyrimidine ring, exacerbated by the inductive effect of the chlorine and carboxylate substituents, renders the C2 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr).[1] Furthermore, these positions are prime candidates for transition metal-catalyzed cross-coupling reactions. The key to unlocking the full synthetic potential of this scaffold lies in understanding and controlling the regioselectivity of these transformations. Generally, the reactivity of the chloro-positions on a dichloropyrimidine ring follows the order C6 > C2, a preference governed by both electronic and steric factors.[2][3]

This guide provides a detailed exploration of the principles and protocols for the selective monofunctionalization and sequential derivatization of this compound, offering field-proven insights to navigate the subtleties of its reactivity.

Pillar 1: The Principle of Regioselectivity in Dichloropyrimidines

The selective functionalization of the C2 versus the C6 position is not arbitrary; it is dictated by the stability of the reaction intermediates.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex determines the reaction rate. For 2,6-dichloropyrimidines, nucleophilic attack at the C6 position is generally favored. This preference can be attributed to the formation of a more stable Meisenheimer intermediate, where the negative charge is delocalized more effectively by the adjacent ring nitrogen and the para-ester group, compared to the intermediate formed from attack at C2.[1][3]

Palladium-Catalyzed Cross-Coupling

While SNAr provides a reliable route for C6 functionalization, palladium-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, offer a more nuanced control over selectivity.[4][5] The outcome of these reactions is highly dependent on the catalytic system. While many standard conditions also favor the more reactive C6 position, specialized ligands can reverse this intrinsic selectivity, enabling targeted functionalization at the C2 position—a historically challenging feat.[6][7][8]

Pillar 2: Experimental Protocols & Field-Proven Methodologies

The following protocols are designed as self-validating systems, with built-in checkpoints and expert advice to ensure reproducibility and success.

Protocol 1: Selective Mono-functionalization at the C6 Position via SNAr

This protocol leverages the inherent higher reactivity of the C6 position to achieve selective monosubstitution. Careful control of stoichiometry and temperature is critical to prevent the formation of disubstituted byproducts.

1.1: Selective Mono-Amination at C6

This procedure details the reaction with a primary or secondary amine.

  • Step 1: Reaction Setup. In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Step 2: Cooling. Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial for minimizing disubstitution.

  • Step 3: Reagent Addition. In a separate flask, prepare a solution of the desired amine (1.0-1.1 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) in the same solvent. Add this solution dropwise to the cooled pyrimidine solution over 15-20 minutes.

  • Step 4: Reaction Monitoring. Allow the reaction to stir at -78 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Step 5: Work-up. Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature.

  • Step 6: Extraction and Purification. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Pro-Tips from the Bench: Using a slight excess of the amine (up to 1.1 equivalents) can drive the reaction to completion, but exceeding this can increase the risk of disubstitution. If disubstitution is observed, reduce the reaction temperature or the amount of amine nucleophile.

1.2: Quantitative Data for C6-Selective SNAr

Nucleophile (Nu-H)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
MorpholineDIPEATHF-78285-95
BenzylamineDIPEADCM-78 to 0380-90
ThiophenolK₂CO₃DMF0 to RT475-85
Sodium MethoxideN/AMethanol01>90
Protocol 2: Sequential Di-functionalization (C6 then C2)

This powerful strategy allows for the introduction of two different functionalities onto the pyrimidine core. The first step follows Protocol 1 to functionalize the C6 position. The second step targets the less reactive C2-chloro position, often requiring more forcing conditions or a change in reaction type.

2.1: C6-Amination followed by C2-Suzuki Coupling

  • Step A: Synthesis of the C6-Amino Intermediate. Synthesize the 6-amino-2-chloropyrimidine derivative by following Protocol 1.1. Ensure the product is pure before proceeding.

  • Step B: C2-Suzuki Coupling.

    • Reaction Setup: To a microwave vial or Schlenk flask, add the 6-amino-2-chloropyrimidine intermediate (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically aqueous 2M Na₂CO₃ or K₃PO₄ (3.0 eq.).

    • Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane and water (4:1 ratio) or DME.[4]

    • Reaction Execution: Seal the vessel and heat the mixture to 80-120 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-12 hours.[9]

    • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired 2,6-disubstituted pyrimidine.

Experimental Workflow: Sequential C6-SNAr and C2-Suzuki Coupling

G Start Ethyl 2,6-dichloropyrimidine -4-carboxylate Step1 Protocol 1.1: S_NAr (Amine, DIPEA, -78 °C) Start->Step1 C6-Selective Amination Intermediate Ethyl 2-chloro-6-aminopyrimidine -4-carboxylate Step1->Intermediate Step2 Protocol 2.1: Suzuki Coupling (Boronic Acid, Pd(PPh_3)_4, Base) Intermediate->Step2 C2-Selective Cross-Coupling Product Ethyl 2-aryl-6-aminopyrimidine -4-carboxylate Step2->Product

Caption: Sequential functionalization workflow.

Protocol 3: Hydrolysis of the Ethyl Ester

Conversion of the ethyl ester to a carboxylic acid is often a necessary step for further elaboration, such as amide bond formation.

  • Step 1: Reaction Setup. Dissolve the substituted ethyl pyrimidine-4-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 2:1 v/v).[10]

  • Step 2: Base Addition. Add an excess of a base, such as lithium hydroxide monohydrate (LiOH·H₂O) (3-5 eq.).[10]

  • Step 3: Reaction. Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS, observing the disappearance of the starting ester. This typically takes 4-24 hours.

  • Step 4: Acidification and Extraction. Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a solvent like ethyl acetate to remove any unreacted starting material. Carefully acidify the aqueous layer to pH 3-4 with 1M HCl. The carboxylic acid product will often precipitate. Extract the product with ethyl acetate or DCM.

  • Step 5: Isolation. Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can be purified by recrystallization if necessary.

Logical Diagram: Controlling Regioselectivity

G cluster_0 Reaction Type cluster_1 Outcome SNAr S_NAr C6_Sub C6-Substitution (Major Product) SNAr->C6_Sub Intrinsic Reactivity Pd_Coupling Pd Cross-Coupling Pd_Coupling->C6_Sub Standard Conditions C2_Sub C2-Substitution (Challenging) Pd_Coupling->C2_Sub Specialized Ligands (e.g., Bulky NHCs)

Caption: Factors influencing regioselective substitution.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • Neufeldt, S. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
  • Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398.
  • Journal of the American Chemical Society. (n.d.). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Arnold, L.D., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • Benchchem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.
  • Quantum Mechanics-Chemistry. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • National Institutes of Health. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines.
  • ResearchGate. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Benchchem. (2025). Application Notes and Protocols: Hydrolysis of Ethyl 4,4-dichlorocyclohexanecarboxylate.

Sources

Experimental procedure for the hydrolysis of Ethyl 2,6-dichloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2,6-Dichloropyrimidine-4-carboxylic Acid via Hydrolysis

Abstract

This document provides a detailed experimental protocol for the hydrolysis of Ethyl 2,6-dichloropyrimidine-4-carboxylate to yield 2,6-dichloropyrimidine-4-carboxylic acid. The pyrimidine core is a foundational scaffold in medicinal chemistry, and functionalized derivatives such as the target carboxylic acid are crucial intermediates in the synthesis of novel therapeutic agents.[1] This application note outlines the principles of base-catalyzed saponification, offers a robust, step-by-step laboratory procedure, and includes critical safety information and data presentation to guide researchers in successfully performing this key chemical transformation.

Introduction and Scientific Context

The pyrimidine heterocycle is a privileged structure in drug discovery, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[1] The targeted product of this protocol, 2,6-dichloropyrimidine-4-carboxylic acid (CAS No: 16492-28-7), is a versatile building block.[2][3] The two chlorine atoms serve as reactive sites for subsequent nucleophilic aromatic substitution reactions, while the carboxylic acid moiety allows for amide bond formation or other derivatizations, enabling the synthesis of diverse compound libraries for drug development programs.

The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. While acid-catalyzed hydrolysis is a viable method, it is a reversible process.[4] For preparative-scale synthesis where high yield is paramount, base-catalyzed hydrolysis, or saponification, is the preferred method.[5] The reaction's final step—an irreversible acid-base reaction between the alkoxide leaving group and the newly formed carboxylic acid—drives the equilibrium entirely toward the product side, ensuring a high conversion rate.[5]

The electron-withdrawing nature of the two chlorine atoms and the nitrogen atoms in the pyrimidine ring increases the electrophilicity of the ester's carbonyl carbon, facilitating the initial nucleophilic attack by the hydroxide ion. This application note provides a validated protocol for this specific transformation.

Reaction Mechanism: Base-Catalyzed Hydrolysis (Saponification)

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the π-bond of the carbonyl, forming a tetrahedral intermediate.

  • Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the expulsion of the ethoxide ion (EtO⁻), which is a competent leaving group.

  • Irreversible Deprotonation: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is thermodynamically highly favorable and irreversible, forming the sodium salt of the carboxylic acid and ethanol. This final step is the driving force for the entire reaction, ensuring it proceeds to completion.

  • Protonation: A final acidification step in the workup is required to protonate the carboxylate salt to yield the neutral carboxylic acid product.

Detailed Experimental Protocol

This protocol is designed for the conversion of this compound to 2,6-dichloropyrimidine-4-carboxylic acid on a laboratory scale.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
This compound209561-12-6221.04Starting material, >97% purity
Sodium Hydroxide (NaOH)1310-73-240.00Reagent grade pellets or solution
Tetrahydrofuran (THF)109-99-972.11Anhydrous or HPLC grade
Deionized Water (H₂O)7732-18-518.02
Hydrochloric Acid (HCl), 2 M7647-01-036.46Aqueous solution
Ethyl Acetate (EtOAc)141-78-688.11ACS grade, for extraction/washing
Brine (Saturated NaCl solution)7647-14-558.44For washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04For drying organic layers
Equipment
  • Round-bottom flask (50 mL or appropriate size)

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for heating)

  • Separatory funnel

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

Safety Precautions
  • Hazard Identification: this compound and the product, 2,6-dichloropyrimidine-4-carboxylic acid, are classified as irritants. They can cause skin and serious eye irritation.[3] Strong acids (HCl) and bases (NaOH) are corrosive. Organic solvents are flammable.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.

  • Engineering Controls: All steps of this procedure must be performed in a well-ventilated chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

Step-by-Step Procedure

Reaction Setup:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.21 g, 10.0 mmol, 1.0 equiv.).

  • Add THF (15 mL) and deionized water (5 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

Hydrolysis: 3. In a separate beaker, prepare a solution of sodium hydroxide (0.80 g, 20.0 mmol, 2.0 equiv.) in deionized water (5 mL). 4. Add the aqueous NaOH solution dropwise to the stirred solution of the ester over 5-10 minutes. 5. Allow the reaction mixture to stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours.

Work-up and Isolation: 6. Once the reaction is complete (as indicated by the consumption of the starting material by TLC), transfer the mixture to a rotary evaporator and remove the THF under reduced pressure. 7. To the remaining aqueous solution, add ethyl acetate (20 mL) and transfer the mixture to a separatory funnel. Shake and allow the layers to separate. Discard the organic layer (this removes any unreacted starting material). 8. Return the aqueous layer to a beaker and cool it to 0-5 °C in an ice bath. 9. While stirring, slowly and carefully acidify the aqueous solution by adding 2 M HCl dropwise until the pH is approximately 2-3. A white precipitate will form. 10. Continue stirring the slurry in the ice bath for 15-20 minutes to ensure complete precipitation. 11. Isolate the white solid product by vacuum filtration using a Büchner funnel. 12. Wash the collected solid with two portions of cold deionized water (2 x 10 mL) to remove any residual inorganic salts. 13. Dry the product under high vacuum to a constant weight. The expected product is 2,6-dichloropyrimidine-4-carboxylic acid, a white solid.[2]

Expected Results
CompoundMolecular FormulaMol. Wt. ( g/mol )Moles (mmol)EquivalentsTheoretical Yield (g)Melting Point (°C)
This compoundC₇H₆Cl₂N₂O₂221.0410.01.0-N/A
Sodium HydroxideNaOH40.0020.02.0-N/A
2,6-Dichloropyrimidine-4-carboxylic acidC₅H₂Cl₂N₂O₂192.9910.01.01.93~90[2]

Typical yields for this reaction are in the range of 90-98%.

Visualization of the Experimental Workflow

The following diagram provides a visual summary of the entire experimental procedure, from initial setup to the final isolated product.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification Phase start 1. Dissolve Ester in THF/Water add_base 2. Add NaOH Solution start->add_base react 3. Stir at RT (2-4 hours) add_base->react remove_thf 4. Remove THF (Rotovap) react->remove_thf Reaction Complete wash 5. Wash with EtOAc remove_thf->wash acidify 6. Acidify with HCl to pH 2-3 wash->acidify precipitate 7. Precipitate Forms acidify->precipitate filter 8. Filter Solid precipitate->filter wash_solid 9. Wash with Cold Water filter->wash_solid dry 10. Dry Under Vacuum wash_solid->dry product Pure Product dry->product

Caption: Workflow for the hydrolysis of this compound.

References

  • Chen, Y., et al. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Organic Letters. Retrieved from [Link]

  • PubChem (n.d.). Ethyl 2,4-dichloropyrimidine-5-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. RSC Publishing. Retrieved from [Link]

  • MDPI (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts. Retrieved from [Link]

  • PubChem (n.d.). 2,6-Dichloropyrimidine-4-carboxylic acid. Retrieved from [Link]

  • VexqLvN9 (n.d.). Revolutionary 2,5-dichloropyrimidine-4-carboxylic Acid. Retrieved from [Link]

  • Khan Academy (2019). Mechanism of ester hydrolysis. YouTube. Retrieved from [Link]

  • ResearchGate (2015). Facile and Practical Synthesis of 2,6-Dichloropurine. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved from [Link]

Sources

Derivatization of Ethyl 2,6-dichloropyrimidine-4-carboxylate for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden: Derivatisierung von Ethyl-2,6-dichlorpyrimidin-4-carboxylat für das biologische Screening

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von Ethyl-2,6-dichlorpyrimidin-4-carboxylat, einem vielseitigen Baustein für die Synthese von Wirkstoffbibliotheken. Als Senior Application Scientist präsentiere ich hier nicht nur schrittweise Protokolle, sondern auch die wissenschaftliche Begründung hinter den experimentellen Entscheidungen. Der Leitfaden behandelt regioselektive Funktionalisierungen am Pyrimidin-Kern sowie Modifikationen an der Estergruppe und schließt mit Protokollen zur Vorbereitung der Verbindungen für das biologische Hochdurchsatz-Screening (HTS) ab.

Einleitung: Die Bedeutung des Pyrimidin-Gerüsts in der medizinischen Chemie

Das Pyrimidin-Gerüst ist ein "privilegierter Heterozyklus" in der medizinischen Chemie und bildet das Kernstück zahlreicher zugelassener Medikamente und biologisch aktiver Moleküle.[1][2] Seine Bedeutung rührt von seiner Fähigkeit her, Wasserstoffbrückenbindungen zu bilden und als Bioisoster für andere aromatische Systeme zu fungieren, was Interaktionen mit einer Vielzahl von biologischen Zielmolekülen wie Kinasen, Proteasen und Rezeptoren ermöglicht.[3]

Ethyl-2,6-dichlorpyrimidin-4-carboxylat ist ein besonders wertvoller Ausgangsstoff. Die beiden Chloratome an den Positionen C2 und C6 dienen als reaktive Stellen für nachfolgende Modifikationen, während die Estergruppe an Position C4 eine weitere Diversifizierung ermöglicht. Die elektronenziehende Wirkung der Chloratome und des Carboxylats aktiviert den Pyrimidinring für nukleophile aromatische Substitutionen (SNAr), was eine kontrollierte und schrittweise Einführung verschiedener funktioneller Gruppen erlaubt.

Chemische Reaktivität und Strategien zur Derivatisierung

Die Derivatisierung von Ethyl-2,6-dichlorpyrimidin-4-carboxylat konzentriert sich auf drei Hauptbereiche:

  • Nukleophile Aromatische Substitution (SNAr) an den Positionen C2 und C6.

  • Palladium-katalysierte Kreuzkupplungsreaktionen (z. B. Suzuki, Sonogashira, Buchwald-Hartwig) an den C-Cl-Bindungen.

  • Modifikation der C4-Estergruppe durch Hydrolyse und anschließende Amidkupplung.

Die Reaktivität der C2- und C6-Positionen ist aufgrund der symmetrischen Natur des Moleküls zunächst äquivalent. Nach der ersten Substitution kann die elektronische Natur des eingeführten Substituenten jedoch die Reaktivität der verbleibenden Chlorposition beeinflussen. Typischerweise ist die Reaktivität von Halogenen in Pyrimidinen in der Reihenfolge C4(6) > C2.[4][5]

Abbildung 1: Strategien zur Derivatisierung von Ethyl-2,6-dichlorpyrimidin-4-carboxylat.

Detaillierte Versuchsprotokolle

Protokoll 1: Selektive Mono-Aminierung via SNAr

Die SNAr-Reaktion ist ein direkter Weg zur Einführung von Nukleophilen. Die Regioselektivität kann durch die Kontrolle der Stöchiometrie und der Reaktionstemperatur gesteuert werden. Die Verwendung eines leichten Überschusses des Amins bei Raumtemperatur oder leicht erhöhter Temperatur begünstigt die Monosubstitution.

  • Begründung: Die elektronenziehende Natur des Pyrimidinrings erleichtert den Angriff von Nukleophilen.[4] Die Reaktion wird oft in einem polaren aprotischen Lösungsmittel wie DMF oder DMSO durchgeführt, um die Reaktanten zu lösen und die Bildung des Meisenheimer-Komplexes zu stabilisieren. Eine Base wie Diisopropylethylamin (DIPEA) oder Kaliumcarbonat (K₂CO₃) wird verwendet, um den bei der Reaktion entstehenden Chlorwasserstoff abzufangen.

Materialien:

  • Ethyl-2,6-dichlorpyrimidin-4-carboxylat

  • Primäres oder sekundäres Amin (1,1 Äquivalente)

  • Kaliumcarbonat (K₂CO₃, 2,0 Äquivalente)

  • N,N-Dimethylformamid (DMF), wasserfrei

  • Reaktionsgefäß, Magnetrührer, Heizplatte

  • Dünnschichtchromatographie (DC)-Ausrüstung

Schritt-für-Schritt-Protokoll:

  • Lösen Sie Ethyl-2,6-dichlorpyrimidin-4-carboxylat (1,0 Äquiv.) in wasserfreiem DMF in einem geeigneten Reaktionsgefäß.

  • Fügen Sie K₂CO₃ (2,0 Äquiv.) hinzu.

  • Geben Sie das Amin (1,1 Äquiv.) tropfenweise bei Raumtemperatur unter Rühren hinzu.

  • Erhitzen Sie die Reaktionsmischung auf 50-60 °C und überwachen Sie den Fortschritt mittels DC.

  • Nach vollständigem Verbrauch des Ausgangsmaterials (typischerweise 4-12 Stunden), kühlen Sie die Reaktion auf Raumtemperatur ab.

  • Gießen Sie die Reaktionsmischung in Eiswasser, um das Produkt auszufällen.

  • Filtrieren Sie den festen Niederschlag, waschen Sie ihn mit Wasser und trocknen Sie ihn unter Vakuum.

  • Reinigen Sie das Rohprodukt bei Bedarf durch Säulenchromatographie (z. B. mit einem Hexan/Ethylacetat-Gradienten).

EigenschaftSNArBuchwald-Hartwig
Katalysator Keiner erforderlichPalladium-Katalysator und Ligand erforderlich[6][7]
Bedingungen Oft erhöhte TemperaturenMildere Bedingungen, oft Raumtemperatur bis 100 °C[8]
Substratbreite Gut für nukleophile AmineBreiter, auch für weniger nukleophile Amine[6]
Kosten GeringerHöher aufgrund von Katalysator und Ligand
Komplexität Einfacher AufbauErfordert inerte Atmosphäre und spezielle Reagenzien

Tabelle 1: Vergleich von SNAr und Buchwald-Hartwig-Aminierung zur Einführung von Aminsubstituenten.

Protokoll 2: Suzuki-Miyaura-Kreuzkupplung

Die Suzuki-Kupplung ist eine leistungsstarke Methode zur Bildung von C-C-Bindungen, die typischerweise zur Einführung von Aryl- oder Heteroarylgruppen verwendet wird.[9][10] Die Reaktion erfordert einen Palladiumkatalysator, einen Liganden und eine Base.

  • Begründung: Die Wahl des Katalysatorsystems (Palladiumquelle und Ligand) ist entscheidend für die Effizienz und Selektivität der Reaktion.[11] Pd(PPh₃)₄ ist ein gängiger und robuster Katalysator für diese Art von Kupplung.[10] Ein Gemisch aus einem organischen Lösungsmittel und Wasser mit einer anorganischen Base wie Natriumcarbonat ist ein Standard-Bedingungssatz, der sich für eine breite Palette von Substraten bewährt hat.[9]

Materialien:

  • Mono-substituiertes 2-Chlor-6-aryl/amino-pyrimidin-Derivat (aus Protokoll 1)

  • Aryl- oder Heteroarylboronsäure (1,2 Äquivalente)

  • Tetrakis(triphenylphosphin)palladium(0) (Pd(PPh₃)₄, 0,05 Äquivalente)

  • Natriumcarbonat (Na₂CO₃, 2,0 Äquivalente), als 2 M wässrige Lösung

  • 1,4-Dioxan oder Toluol

  • Inertgasatmosphäre (Argon oder Stickstoff)

Schritt-für-Schritt-Protokoll:

  • Geben Sie das Pyrimidin-Derivat (1,0 Äquiv.), die Boronsäure (1,2 Äquiv.) und Pd(PPh₃)₄ (0,05 Äquiv.) in einen Schlenk-Kolben.

  • Evakuieren Sie den Kolben und füllen Sie ihn dreimal mit Inertgas.

  • Fügen Sie das entgaste Lösungsmittel (z. B. 1,4-Dioxan) und die wässrige Na₂CO₃-Lösung hinzu.

  • Erhitzen Sie die Mischung unter Rückfluss (ca. 90-100 °C) unter Inertgasatmosphäre.

  • Überwachen Sie die Reaktion mittels DC oder LC-MS.

  • Nach Abschluss der Reaktion (typischerweise 6-24 Stunden), kühlen Sie die Mischung ab.

  • Verdünnen Sie die Mischung mit Ethylacetat und Wasser. Trennen Sie die Phasen.

  • Extrahieren Sie die wässrige Phase zweimal mit Ethylacetat.

  • Waschen Sie die vereinigten organischen Phasen mit Kochsalzlösung, trocknen Sie sie über wasserfreiem Natriumsulfat und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Produkt durch Säulenchromatographie.

Protokoll 3: Modifikation der C4-Position - Hydrolyse und Amidkupplung

Die Estergruppe an Position C4 kann leicht zur entsprechenden Carbonsäure hydrolysiert werden, die dann als Ankerpunkt für die Einführung einer Vielzahl von Aminen über Amidkupplungsreaktionen dient.

  • Begründung: Die basische Hydrolyse (Verseifung) ist oft effizienter und irreversibler als die saure Hydrolyse.[12][13] Die resultierende Carbonsäure kann dann mit einem Amin unter Verwendung eines Kupplungsreagenzes wie DCC (N,N'-Dicyclohexylcarbodiimid) oder EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) zu einem Amid umgesetzt werden.[14][15] Diese Reagenzien aktivieren die Carbonsäure, um die Amidbindung unter milden Bedingungen zu bilden.[16][17]

Amide_Coupling_Workflow Ester C4-Ester Derivat Hydrolysis 1. Basische Hydrolyse (z.B. LiOH, THF/H2O) Ester->Hydrolysis Acid C4-Carbonsäure Hydrolysis->Acid Coupling 2. Amidkupplung (Amin, EDC/DCC) Acid->Coupling Amide C4-Amid Derivat Coupling->Amide

Abbildung 2: Arbeitsablauf für die Modifikation der C4-Estergruppe zur Amid-Bibliothek.

Teil A: Esterhydrolyse

  • Lösen Sie das Ethyl-2,6-dichlorpyrimidin-4-carboxylat-Derivat (1,0 Äquiv.) in einem Gemisch aus THF und Wasser (z. B. 3:1).

  • Fügen Sie Lithiumhydroxid-Monohydrat (LiOH·H₂O, 2-3 Äquivalente) hinzu.

  • Rühren Sie die Mischung bei Raumtemperatur, bis die Reaktion abgeschlossen ist (DC-Kontrolle).

  • Entfernen Sie das THF im Vakuum.

  • Verdünnen Sie den wässrigen Rückstand mit Wasser und waschen Sie ihn mit Diethylether, um nicht umgesetztes Material zu entfernen.

  • Säuern Sie die wässrige Phase vorsichtig mit 1 M HCl auf pH 2-3 an, während Sie sie in einem Eisbad kühlen.

  • Der ausfallende Feststoff der 2,6-Dichlorpyrimidin-4-carbonsäure[18] wird abfiltriert, mit kaltem Wasser gewaschen und getrocknet.

Teil B: Amidkupplung

  • Lösen Sie die Carbonsäure (1,0 Äquiv.) in einem wasserfreien aprotischen Lösungsmittel wie DMF oder Dichlormethan (DCM).

  • Fügen Sie das Kupplungsreagenz EDC (1,2 Äquiv.) und einen Aktivator wie HOBt (Hydroxybenzotriazol, 1,2 Äquiv.) hinzu.

  • Rühren Sie die Mischung 15 Minuten bei Raumtemperatur.

  • Fügen Sie das gewünschte Amin (1,1 Äquivalente) und eine Base wie DIPEA (1,5 Äquivalente) hinzu.

  • Rühren Sie die Reaktion bei Raumtemperatur für 12-24 Stunden.

  • Führen Sie eine wässrige Aufarbeitung durch: Verdünnen Sie mit DCM, waschen Sie nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Kochsalzlösung.

  • Trocknen Sie die organische Phase, filtrieren Sie und konzentrieren Sie sie, um das rohe Amid zu erhalten, das durch Chromatographie oder Umkristallisation gereinigt wird.

Vorbereitung der Derivate-Bibliothek für das biologische Screening

Die erfolgreiche Identifizierung von "Hits" in einem HTS-Programm hängt entscheidend von der Qualität und der richtigen Handhabung der Wirkstoffbibliothek ab.

4.1. Qualitätskontrolle (QC) Jede synthetisierte Verbindung muss vor dem Screening auf Identität und Reinheit überprüft werden.

  • Identität: Flüssigchromatographie-Massenspektrometrie (LC-MS) zur Bestätigung des erwarteten Molekulargewichts.

  • Reinheit: Hochleistungsflüssigkeitschromatographie (HPLC) mit UV-Detektion zur Bestimmung der prozentualen Reinheit (typischerweise >95% erforderlich).

  • Struktur: Kernspinresonanzspektroskopie (¹H-NMR) zur Bestätigung der Struktur.

4.2. Löslichkeit und Plattenvorbereitung Die geringe wässrige Löslichkeit ist eine häufige Herausforderung bei HTS.[19][20][21]

  • Stammlösungen: Lösen Sie die Verbindungen in 100% Dimethylsulfoxid (DMSO) zu einer hohen Konzentration (z. B. 10 mM oder 30 mM). DMSO wird allgemein als Trägerlösungsmittel für HTS-Bibliotheken verwendet.[19]

  • Kinetische Löslichkeit: Es ist ratsam, die kinetische Löslichkeit einer repräsentativen Auswahl von Verbindungen im Assay-Puffer zu bestimmen, um Aggregationsartefakte zu vermeiden.[22]

  • Plattierung: Erstellen Sie Masterplatten mit den Stammlösungen. Von diesen werden dann durch serielle Verdünnung die Assay-Platten (typischerweise 384- oder 1536-Well-Platten) für das Screening vorbereitet.[1] Die Endkonzentration von DMSO im Assay sollte typischerweise ≤ 1% betragen, um die biologischen Systeme nicht zu stören.

Protokoll zur Plattenvorbereitung (Beispiel für 384-Well-Platte):

  • Masterplatte (10 mM): Lösen Sie jede Verbindung in der berechneten Menge DMSO, um eine 10 mM Stammlösung in geeigneten Röhrchen oder Platten zu erhalten.

  • Zwischenplatte (z. B. 100 µM): Übertragen Sie mit einer automatisierten Liquid-Handling-Station ein kleines Volumen (z. B. 1 µL) von der Masterplatte in die Wells einer neuen Platte, die bereits Assay-Puffer oder Kulturmedium enthalten (z. B. 99 µL), um eine Zwischenverdünnung zu erstellen.

  • Assay-Platte (Endkonzentration): Übertragen Sie ein kleines Volumen (z. B. 5 µL) von der Zwischenplatte in die finale Assay-Platte, die die biologischen Reagenzien (Enzyme, Zellen etc.) enthält (z. B. 45 µL), um die gewünschte Endkonzentration der Verbindung zu erreichen.

Schlussfolgerung

Ethyl-2,6-dichlorpyrimidin-4-carboxylat ist ein außerordentlich nützlicher Baustein für die Erstellung diverser chemischer Bibliotheken. Durch die strategische Anwendung von SNAr-Reaktionen, palladiumkatalysierten Kreuzkupplungen und Modifikationen der C4-Seitenkette kann eine breite Palette von Molekülen mit potenzieller biologischer Aktivität effizient synthetisiert werden. Die hier vorgestellten Protokolle und Leitlinien bieten eine solide Grundlage für Forscher, um diese vielseitige Plattform für ihre Wirkstoffforschungsprogramme zu nutzen. Die sorgfältige Charakterisierung und Vorbereitung der Verbindungen sind entscheidend für den Erfolg nachfolgender biologischer Screening-Kampagnen.

Referenzen

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

  • Application Notes and Protocols for High-Throughput Screening of Pyrimidinediol Derivatives. (2025). BenchChem.

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). Drug Discovery Today, 11(9-10), 446-451.

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chem.libretexts.org.

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (n.d.). Journal of Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). American Chemical Society. Retrieved January 14, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-dichloro-4-phenylpyridine. (2025). BenchChem.

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023). ACS Omega.

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Schrödinger. Retrieved January 14, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023). MDPI.

  • Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. (2019). PMC.

  • 2,6-Dichloro-pyrimidine-4-carboxylic acid amide. (n.d.). ChemBK. Retrieved January 14, 2026, from [Link]

  • One-Pot Double Suzuki Couplings of Dichloropyrimidines. (2014). ResearchGate.

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts.

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science, 7, 6055-6066.

  • mechanism of amide formation with DCC. (2013). YouTube. Retrieved January 14, 2026, from [Link]

  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (2014). RSC Advances, 4, 53442-53466.

  • A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. (2025). BenchChem.

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 14, 2026, from [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C: Organic, 205-209.

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.

  • 2,6-Dichloropyrimidine-4-carboxylic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Synpacts. Retrieved January 14, 2026, from [Link]

  • Micelle-Mediated Sonogashira Coupling for DNA-Encoded Library Synthesis. (2023). PubMed.

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  • Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.

  • 4-Thiazolecarboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 2,6-dichloropyrimidine-4-carboxylate for Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2,6-dichloropyrimidine-4-carboxylate is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1] The presence of two distinct chlorine atoms at the C2 and C6 positions, flanking a directing ester group, presents a unique challenge and opportunity for regioselective functionalization. This guide provides detailed, field-proven protocols for the palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this substrate. By explaining the causality behind critical experimental choices, these protocols are designed to be self-validating, enabling researchers, scientists, and drug development professionals to reliably synthesize diverse libraries of substituted pyrimidines.

The Principle of Regioselectivity: Understanding C2 vs. C6 Reactivity

The synthetic utility of this compound hinges on the differential reactivity of its two chlorine atoms. Generally, in dihalopyrimidines, the C4/C6 positions are more electrophilic and thus more susceptible to nucleophilic attack or oxidative addition by a palladium catalyst than the C2 position.[2][3][4] This intrinsic reactivity is a consequence of the electron-withdrawing effects of the ring nitrogen atoms.

For this compound, both the C2 and C6 positions are activated. However, the C6 position is typically more reactive in palladium-catalyzed cross-coupling reactions. This preferential reactivity can be attributed to a combination of electronic and steric factors. The adjacent ester group at C4 can influence the electronic environment, but sterics often play a decisive role. The C6 position is generally less sterically hindered than the C2 position, which is flanked by a nitrogen atom and the C4-ester substituent. This allows for more facile oxidative addition of the Pd(0) catalyst to the C6-Cl bond. By carefully selecting catalysts, ligands, and reaction conditions, chemists can exploit this subtle difference to achieve selective mono-functionalization at C6 or proceed to a di-substitution reaction.[5][6]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds with exceptional functional group tolerance.[7][8] For this compound, it provides a direct route to introduce aryl, heteroaryl, or vinyl groups, which are common motifs in pharmaceutical agents.

Protocol 1: Selective Mono-Arylation at the C6 Position

This protocol is optimized for the selective coupling of an arylboronic acid at the more reactive C6 position. The choice of a traditional, less reactive catalyst like Pd(PPh₃)₄ and carefully controlled stoichiometry are key to preventing significant formation of the di-substituted product.

Experimental Workflow Diagram

cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification s1 Oven-dry Schlenk flask and stir bar s2 Assemble under N₂ or Ar s1->s2 s3 Add Reagents: - this compound (1.0 equiv) - Arylboronic Acid (1.1 equiv) - Pd(PPh₃)₄ (3 mol%) - K₂CO₃ (2.0 equiv) s2->s3 s4 Add degassed solvent (e.g., Dioxane/H₂O 4:1) s3->s4 r1 Heat to 80-90 °C s4->r1 r2 Stir for 4-12 h r1->r2 r3 Monitor by TLC or LC-MS r2->r3 w1 Cool to RT r3->w1 w2 Dilute with Ethyl Acetate w1->w2 w3 Wash with H₂O, then brine w2->w3 w4 Dry (Na₂SO₄), filter, and concentrate w3->w4 w5 Purify via Flash Column Chromatography w4->w5

Caption: General workflow for Suzuki-Miyaura mono-arylation.

Detailed Steps:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).

    • Expertise Note: Pd(PPh₃)₄ is an excellent choice for mono-substitution as it is less reactive than modern Buchwald-type catalysts, providing a wider window to stop the reaction after the first coupling. Its bulky phosphine ligands also favor reaction at the less hindered C6 position.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration should be approximately 0.1 M with respect to the pyrimidine substrate.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: C6-Selective Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90685-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90590-98
4-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90880-90
2-Methylphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME/H₂O1001265-75

Note: Sterically hindered boronic acids, such as ortho-substituted variants, may require a more active catalyst system like Pd(dppf)Cl₂ and a stronger base to achieve reasonable yields.[1]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[9] This reaction is invaluable for creating rigid linkers in drug molecules or for accessing intermediates that can undergo further transformations like cycloadditions.

Protocol 2: Selective Mono-Alkynylation at the C6 Position

This protocol uses the standard Sonogashira conditions involving a palladium catalyst and a copper(I) co-catalyst. The reaction is typically fast and proceeds under milder conditions than many Suzuki couplings.[8]

Catalytic Cycle Diagram

Sonogashira_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_alkynyl R¹-Pd(II)L₂-C≡CR² pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product R¹-C≡CR² pd2_alkynyl->product aryl_halide R¹-X aryl_halide->pd2_complex alkyne H-C≡CR² cu_acetylide Cu-C≡CR² alkyne->cu_acetylide  [Cu(I), Base] cu_acetylide->pd2_complex base Base base_h Base-H⁺ cu_x Cu-X

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2,6-dichloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 2,6-dichloropyrimidine-4-carboxylate. This resource is designed for researchers, chemists, and process development professionals who utilize this critical intermediate. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you identify, mitigate, and prevent the formation of common byproducts, ensuring high purity and yield in your synthesis.

Part 1: Frequently Asked Questions - Byproduct Identification & Causality

This section addresses the most common impurities encountered during the synthesis, which typically involves the chlorination of an Ethyl 2,6-dihydroxypyrimidine-4-carboxylate precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2]

Q1: What are the primary byproducts I should anticipate in my crude reaction mixture?

A1: During the synthesis of this compound, several byproducts can arise from incomplete reactions, side reactions, or improper work-up procedures. The most prevalent species include:

  • Mono-chlorinated Intermediates: Ethyl 2-chloro-6-hydroxypyrimidine-4-carboxylate or Ethyl 6-chloro-2-hydroxypyrimidine-4-carboxylate.

  • Unreacted Starting Material: Residual Ethyl 2,6-dihydroxypyrimidine-4-carboxylate.[3]

  • Hydrolysis Products: 2,6-dichloropyrimidine-4-carboxylic acid, formed by the hydrolysis of the ethyl ester.[4]

  • Phosphorus-Based Impurities: Chlorophosphoric acids and other phosphorus species are generated from the chlorinating agent.[5]

  • Polymeric/Tarry Materials: These result from thermal decomposition of reactants or products at excessive temperatures.[6]

Q2: My analytical data (HPLC/LC-MS/NMR) suggests the presence of a mono-chlorinated species. Why did this form and how can I prevent it?

A2: The presence of a mono-chlorinated byproduct is a classic sign of an incomplete reaction. The conversion of a dihydroxy-pyrimidine to a dichloro-pyrimidine is a stepwise process. Formation of the mono-chloro intermediate occurs when the reaction is stopped prematurely or key parameters are suboptimal.

Root Causes:

  • Insufficient Chlorinating Agent: The stoichiometry of POCl₃ to the hydroxyl groups is critical. At least one equivalent of POCl₃ per hydroxyl group is necessary.[1][6] Using a slight excess is often recommended to drive the reaction to completion.

  • Low Reaction Temperature: The conversion of the second hydroxyl group often requires higher thermal energy. If the reaction temperature is too low or not maintained, the reaction can stall at the intermediate stage.[1][6]

  • Short Reaction Time: Complex heterocyclic chlorinations may require several hours at reflux to achieve full conversion. Ensure sufficient time is allowed, monitoring by TLC or HPLC until the starting material and mono-chloro intermediate are consumed.

Q3: After my aqueous work-up, I have a significant amount of an acidic impurity that is difficult to extract from the aqueous layer. What is it?

A3: This is very likely 2,6-dichloropyrimidine-4-carboxylic acid , the product of ester hydrolysis.[4] This occurs when the ethyl ester group is cleaved under either acidic or basic conditions in the presence of water, a process known as saponification under basic conditions.[7]

Root Causes:

  • Aggressive Quenching: Quenching the reaction mixture, which contains excess POCl₃ and acidic byproducts, with water generates significant heat and highly acidic conditions (phosphoric acid), which can catalyze ester hydrolysis.

  • Prolonged Contact with Aqueous Base/Acid: During work-up, extended exposure to aqueous sodium bicarbonate, carbonate, or strong acids used for neutralization can promote hydrolysis.

  • Mitigation Strategy: Perform the quench carefully by pouring the reaction mixture onto crushed ice to manage the exotherm.[8] Immediately extract the product into a non-polar organic solvent (e.g., ethyl acetate, dichloromethane). Minimize the time the organic layer is in contact with aqueous solutions during washing steps.

Q4: My reaction turned into a dark, intractable tar. What caused this severe decomposition?

A4: The formation of tar or polymeric material is typically a result of excessive heat during the reaction.[6]

Root Causes:

  • Poor Temperature Control: A runaway exotherm during the addition of the pyrimidine to hot POCl₃ or uncontrolled heating can lead to decomposition.

  • High Reaction Temperature: While heat is necessary, temperatures exceeding the stability threshold of the starting material or product (generally above 150-160°C for many pyrimidines) can cause polymerization and degradation.[1]

  • Presence of Catalytic Impurities: Certain impurities in the starting material or reagents can lower the decomposition temperature.

Mitigation Strategy: Ensure controlled, portion-wise addition of the starting material to the POCl₃. Use an oil bath or heating mantle with a thermocouple to maintain a stable and optimized reaction temperature.

Part 2: Visual Troubleshooting & Logic Flow

When faced with an impure product, a systematic approach is crucial. The following workflow diagram illustrates a logical sequence for identifying the issue and determining the correct corrective action.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Root Cause & Solution Analyze Analyze Crude Product (TLC, HPLC, NMR, MS) Identify Identify Impurity Profile Analyze->Identify SM Starting Material or Mono-Chloro Species Present? Identify->SM Acid Acidic Byproduct (Carboxylic Acid) Present? Identify->Acid Tar High MW / Tarry Material Present? Identify->Tar Sol_SM Root Cause: Incomplete Reaction Solution: • Increase POCl₃ Stoichiometry • Increase Temperature/Time • Use Fresh Reagents SM->Sol_SM YES Sol_Acid Root Cause: Hydrolysis Solution: • Control Quench Temperature • Minimize Aqueous Contact Time • Use Anhydrous Work-up Acid->Sol_Acid YES Sol_Tar Root Cause: Thermal Decomposition Solution: • Precise Temperature Control • Slow, Portion-wise Addition • Optimize Reaction Time Tar->Sol_Tar YES

Caption: Troubleshooting workflow for byproduct identification.

Part 3: Byproduct Mitigation & Optimized Protocols

This section provides actionable protocols and answers to common questions about process optimization.

Q5: What is the most effective purification strategy for removing both polar and non-polar byproducts?

A5: A multi-step purification process is often most effective.

  • Aqueous Work-up: After quenching, wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acidic phosphorus byproducts), and finally brine. This removes the bulk of inorganic salts and acidic impurities.

  • Recrystallization: This is highly effective for removing impurities with different solubility profiles. A mixed solvent system like ethyl acetate/hexane is a good starting point.[9] The desired product is often less soluble in non-polar solvents, allowing more polar impurities (like the mono-chloro intermediate) and more non-polar impurities to remain in the mother liquor.

  • Flash Column Chromatography: If recrystallization is insufficient, silica gel chromatography is the definitive method.[9] A gradient elution from a non-polar eluent (e.g., hexane/ethyl acetate 9:1) to a more polar mixture will effectively separate the non-polar desired product from the more polar mono-chlorinated intermediate and baseline starting material.

Q6: Can you provide a baseline experimental protocol for minimizing byproduct formation?

A6: This protocol is a generalized starting point. It must be optimized for your specific scale and equipment.

Protocol: Optimized Chlorination

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add phosphorus oxychloride (POCl₃) (3.0 eq.). If desired, a tertiary amine base like N,N-dimethylaniline (1.0 eq) can be added.

  • Addition of Substrate: Gently heat the POCl₃ to 80-90 °C. Add Ethyl 2,6-dihydroxypyrimidine-4-carboxylate (1.0 eq.) in small portions over 30-60 minutes. This controlled addition is critical to manage the initial exotherm.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC, checking for the disappearance of the starting material and mono-chloro intermediate.

  • Work-up - POCl₃ Removal: Cool the reaction mixture to room temperature. Remove the bulk of the excess POCl₃ under reduced pressure (vacuum distillation). This step significantly reduces the violence of the subsequent aqueous quench.[10]

  • Work-up - Quench & Extraction: Slowly pour the cooled residue onto a vigorously stirred slurry of crushed ice.

  • Isolation: Extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers, wash with cold water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid or oil by recrystallization (e.g., from ethyl acetate/hexane) or flash column chromatography.[9]

Part 4: Summary of Common Byproducts

The table below provides a quick reference for the key byproducts discussed.

Byproduct NameChemical StructureMolecular Weight ( g/mol )Primary Cause & Identification Note
Ethyl 2-chloro-6-hydroxypyrimidine-4-carboxylate EtOOC-c1nc(Cl)nc(O)c1 (Tautomer)202.59Incomplete Reaction. More polar than the final product on TLC/HPLC. Shows characteristic -OH peak in IR/NMR.
2,6-Dichloropyrimidine-4-carboxylic acid HOOC-c1nc(Cl)nc(Cl)c1192.99Ester Hydrolysis. Acidic; will be extracted into aqueous base. Appears as a different spot on TLC.[4]
Ethyl 2,6-dihydroxypyrimidine-4-carboxylate EtOOC-c1nc(O)nc(O)c1 (Tautomer)184.15Unreacted Starting Material. Very polar; often remains at the baseline on TLC.
Chlorophosphoric Acids / Phosphoric Acid (HO)xPO(Cl)yVariableReagent Byproduct. Highly water-soluble and acidic. Removed by aqueous washes.[5]
Part 5: Reaction Scheme & Byproduct Pathways

The following diagram illustrates the primary synthetic route and the key side reactions leading to common impurities.

G SM Ethyl 2,6-dihydroxypyrimidine- 4-carboxylate Intermediate Ethyl 2-chloro-6-hydroxy- pyrimidine-4-carboxylate SM->Intermediate + POCl₃ (Incomplete Reaction) Product Ethyl 2,6-dichloropyrimidine- 4-carboxylate (Target) Intermediate->Product + POCl₃ (Completion) Byproduct 2,6-Dichloropyrimidine- 4-carboxylic acid Product->Byproduct + H₂O (Hydrolysis)

Caption: Synthetic pathway and common byproduct formation routes.

References
  • Chloropyrimidine process. (EP1042303A1).
  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate. [Link]

  • Process for the preparation of chloropyrimidines. (US5525724A).
  • Impurities in Pharmaceuticals- A Review. (2013). Journal of Current Pharma Research. [Link]

  • Method for purifying 4, 6-dichloro pyrimidine. (CN103450094A).

Sources

Technical Support Center: Purification of Ethyl 2,6-dichloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 2,6-dichloropyrimidine-4-carboxylate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of purifying this important synthetic intermediate. This guide is structured as a series of troubleshooting questions and FAQs, designed to address the specific issues you may encounter in the lab.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses common problems encountered during the purification of this compound, often synthesized via chlorination of the corresponding dihydroxypyrimidine using reagents like phosphorus oxychloride (POCl₃).

Q1: My crude reaction mixture is a dark, oily residue. How do I even begin the work-up?

Answer:

This is a common scenario, especially when using phosphorus oxychloride (POCl₃) for chlorination. The dark color and oily consistency are often due to residual POCl₃, phosphoric acid byproducts, and polymeric materials. A careful and systematic work-up is critical to avoid product decomposition and ensure safety.

The primary challenge is the highly exothermic and vigorous reaction of residual POCl₃ with water.[1] Therefore, a direct quench into water is ill-advised. The recommended initial work-up involves carefully pouring the cooled reaction mixture onto crushed ice with vigorous stirring. This allows for controlled hydrolysis of the reactive phosphorus species.

Following the quench, the product must be extracted into a suitable organic solvent. Dichloromethane (DCM) or ethyl acetate are standard choices due to their good solvency for the target molecule and immiscibility with water.

Q2: After aqueous work-up, my product is still discolored (yellow to brown). What causes this and how can I fix it?

Answer:

Discoloration in the crude product typically points to two sources:

  • Residual Acidic Impurities: Traces of hydrochloric acid or phosphoric acid from the chlorination step can remain, which may promote slight degradation of the product upon standing or during concentration.

  • High-Molecular-Weight Byproducts: The reaction conditions can sometimes lead to the formation of colored, polymeric side products.

Troubleshooting Steps:

  • Neutralizing Wash: Before drying and concentrating the organic extract, perform a wash with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃). This will neutralize and remove residual acids. Continue washing until the aqueous layer is neutral or slightly basic (test with pH paper). Follow this with a brine wash to remove excess water.

  • Activated Charcoal Treatment: If the color persists after a basic wash, it is likely due to non-acidic colored impurities. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and add a small amount (1-2% by weight) of activated charcoal. Stir the suspension for 15-30 minutes at room temperature, then filter it through a pad of Celite® to remove the charcoal. This is often very effective at adsorbing colored impurities.

Q3: My NMR spectrum shows several impurities. How do I identify and remove them?

Answer:

This is the most critical part of the purification process. The identity of the impurities dictates the best purification strategy. Below is a table of common impurities, their likely sources, and recommended removal strategies.

Impurity Potential Source Identification (¹H NMR) Recommended Purification Strategy
2,6-Dihydroxypyrimidine-4-carboxylic acid ethyl ester Unreacted starting materialAbsence of the characteristic pyrimidine ring proton singlet; presence of broad OH/NH peaks.Aqueous Extraction: This starting material is often more polar and may be partially removed during the aqueous work-up. Column Chromatography: Easily separated due to significant polarity difference.
Mono-chlorinated intermediates Incomplete chlorinationMay show a different chemical shift for the pyrimidine ring proton.Column Chromatography: This is the most effective method as the polarity will be very similar to the desired product.
2,6-Dichloropyrimidine-4-carboxylic acid Hydrolysis of the ethyl ester group during work-up[2][3]Absence of the ethyl ester signals (triplet ~1.4 ppm, quartet ~4.4 ppm); presence of a broad carboxylic acid proton peak (>10 ppm).Aqueous Extraction with Base: Wash the organic solution with saturated NaHCO₃. The carboxylic acid will be deprotonated and move to the aqueous layer. The desired ester remains in the organic layer. Re-acidification of the aqueous layer can recover the acid if needed.
Amine salts (e.g., Triethylamine hydrochloride) Use of amine catalysts/bases during chlorination[4]Highly water-soluble; typically removed during the initial aqueous work-up.Aqueous Wash: Ensure the crude product is thoroughly washed with water after the initial quench.

Below is a decision-making workflow for choosing the appropriate purification method based on the initial analysis of your crude product.

Purification_Workflow start Analyze Crude Product (TLC, ¹H NMR) check_impurities What is the impurity profile? start->check_impurities node_acid Acidic Impurity Present (e.g., Hydrolyzed Ester) check_impurities->node_acid Carboxylic acid peak in NMR node_baseline Mainly Product w/ Baseline/Polar Impurities check_impurities->node_baseline Single major spot on TLC node_complex Multiple Spots w/ Similar Rf Values check_impurities->node_complex Multiple, close spots on TLC action_wash Perform Aqueous Wash with NaHCO₃ Solution node_acid->action_wash action_recrystallize Purify by Recrystallization node_baseline->action_recrystallize action_chromatography Purify by Flash Column Chromatography node_complex->action_chromatography end_product Pure Ethyl 2,6-dichloropyrimidine- 4-carboxylate action_wash->end_product action_recrystallize->end_product action_chromatography->end_product

Caption: Decision tree for selecting the optimal purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallization?

Answer:

Finding the ideal recrystallization solvent requires some systematic screening. A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For chlorinated aromatic compounds like this one, common choices include:

  • Single Solvent Systems: Ethanol, isopropanol, or heptane.

  • Two-Solvent Systems: A combination of a "soluble" solvent and a "poor" solvent. Good pairs to try are Ethyl Acetate/Hexanes or Ethanol/Water.

The general procedure is to dissolve the crude solid in a minimum amount of the hot "soluble" solvent and then slowly add the "poor" solvent until turbidity (cloudiness) persists. Re-heat to get a clear solution, then allow it to cool slowly to promote crystal growth.

Q2: Can you provide a starting point for flash column chromatography conditions?

Answer:

Yes. Flash column chromatography on silica gel is a highly effective method for separating closely related impurities.[5] A good starting point for the mobile phase is a mixture of hexanes and ethyl acetate.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds of moderate polarity.
Mobile Phase (Eluent) Gradient of 5% to 20% Ethyl Acetate in HexanesStart with a low polarity to elute non-polar impurities, then gradually increase the polarity to elute the product.
Expected Rf of Product ~0.3 - 0.4 (in 10% EtOAc/Hexanes)This Rf value typically provides good separation. Adjust the eluent composition to achieve this before loading the column.
Detection UV lamp (254 nm)The pyrimidine ring is UV active, making the spots visible on TLC plates.
Q3: How should I store the purified this compound?

Answer:

The purified compound is sensitive to moisture, which can cause hydrolysis of both the ester and the chloro-substituents over time. It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and kept in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[3][6]

Q4: What are the primary safety concerns when handling this compound?

Answer:

According to GHS classifications, this compound and its analogs are irritants.[7] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety glasses or goggles

  • Lab coat

  • Chemically resistant gloves (nitrile is a suitable choice)

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Experimental Protocols

Protocol 1: General Aqueous Work-up and Acid Removal
  • Cool the crude reaction mixture to room temperature.

  • In a separate flask equipped with a large stir bar, add crushed ice.

  • Slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. Caution: This can be exothermic.

  • Once all the ice has melted and the mixture has reached room temperature, transfer it to a separatory funnel.

  • Extract the aqueous mixture with ethyl acetate (3x volumes of the initial reaction).

  • Combine the organic layers.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution until the aqueous wash is no longer acidic.

  • Wash the organic layer once with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a slurry of silica gel in the initial eluent (e.g., 5% ethyl acetate in hexanes).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.[5]

  • Allow the silica to settle, leaving a layer of solvent above the packed bed. Add a thin layer of sand to the top to protect the silica surface.

  • Dissolve a minimum amount of the crude product in dichloromethane or the eluent. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This is the "dry-loading" method, which generally gives better resolution.

  • Carefully add the dry-loaded sample to the top of the column. Add another thin layer of sand.

  • Carefully add the eluent to the column and begin elution using positive pressure.

  • Collect fractions and monitor their composition by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • G. Bratulescu, "Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates," ARKIVOC, vol. 2003, no. xv, pp. 22-28, 2003.

  • S. Bi, et al., "Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine," CN102060783A, May 18, 2011.

  • A. C. T. van Duin, et al., "Purification of Organic Compounds by Flash Column Chromatography," Org. Synth., vol. 102, pp. 276-302, 2025.

  • O. Chaloin, et al., "Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate," Org. Synth., vol. 85, p. 147, 2008.

  • W. Jentzsch, et al., "Process for the preparation of chloropyrimidines," US5525724A, Jun 11, 1996.

  • A. M. van Leusen and J. Wildeman, "4-Thiazolecarboxylic acid, ethyl ester," Org. Synth., vol. 59, p. 53, 1979.

  • S. Jian, "Preparation method of 4, 6-dichloropyrimidine," CN102936224A, Feb 20, 2013.

  • National Center for Biotechnology Information, "PubChem Compound Summary for CID 104020, Ethyl 2,4-dichloropyrimidine-5-carboxylate."

  • ChemScene, "Ethyl 5,6-dichloropyrimidine-4-carboxylate," CS-M1613.

  • Z. Wei, "Method for purifying 4, 6-dichloro pyrimidine," CN103450094A, Dec 18, 2013.

  • BenchChem, "Application Notes and Protocols: Hydrolysis of Ethyl 4,4-dichlorocyclohexanecarboxylate," BXC18341.

  • BenchChem, "Ethyl 5,6-dichloropyrimidine-4-carboxylate," 1097250-57-1.

Sources

Technical Support Center: Overcoming Poor Yields in the Synthesis of Ethyl 2,6-dichloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Ethyl 2,6-dichloropyrimidine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in obtaining high yields and purity for this critical building block. Drawing from established literature and extensive laboratory experience, this resource provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the underlying chemical principles to empower you to overcome common synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and where do yield losses typically occur?

A1: The most prevalent and industrially scalable synthesis is a two-step process. It begins with the cyclocondensation of a 1,3-dicarbonyl compound with urea to form the pyrimidine core, followed by a chlorination step. The primary stages for yield loss are during the purification of the intermediate dihydroxy pyrimidine and in the subsequent chlorination and work-up, where side reactions and product degradation can be significant.

Q2: I am observing a very low yield in the initial cyclocondensation step to form Ethyl 2,6-dihydroxypyrimidine-4-carboxylate. What could be the issue?

A2: Low yields in this step often stem from incomplete reaction or the formation of side products. The choice of base and reaction conditions are critical. Using a strong base like sodium ethoxide is common, and ensuring anhydrous conditions is paramount to prevent hydrolysis of the starting materials and intermediates. The purity of your starting materials, particularly the diethyl 1,3-acetonedicarboxylate, is also a key factor.

Q3: My chlorination reaction with phosphorus oxychloride (POCl₃) is giving a complex mixture of products. What are the likely side reactions?

A3: The chlorination of the dihydroxy pyrimidine is a Vilsmeier-Haack type reaction, which is highly effective but can be prone to side reactions if not carefully controlled.[1][2] Common issues include:

  • Incomplete Chlorination: Resulting in the mono-chloro-hydroxy-pyrimidine species.

  • Hydrolysis: The dichloropyrimidine product is susceptible to hydrolysis back to the mono-chloro or dihydroxy starting material, especially during aqueous work-up.[3]

  • Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under the harsh acidic conditions of the reaction or work-up.

  • Polymerization/Decomposition: At excessively high temperatures, pyrimidine rings can be susceptible to decomposition, leading to tar-like byproducts.

Q4: How can I effectively monitor the progress of the chlorination reaction?

A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 3:1 v/v). The starting material, Ethyl 2,6-dihydroxypyrimidine-4-carboxylate, is significantly more polar than the dichlorinated product. As the reaction progresses, you should observe the disappearance of the starting material spot (at a lower Rf) and the appearance of the product spot (at a higher Rf).

Troubleshooting Guide: From Synthesis to Purification

This section provides a detailed, question-and-answer-based approach to troubleshoot specific problems you may encounter during the synthesis of this compound.

Part 1: Synthesis of the Precursor - Ethyl 2,6-dihydroxypyrimidine-4-carboxylate

Problem 1: Low yield or no formation of the dihydroxypyrimidine precursor.

  • Question: I am attempting the cyclocondensation of diethyl 1,3-acetonedicarboxylate with urea using sodium ethoxide, but my yield is very low. What are the critical parameters to control?

  • Answer & Troubleshooting Steps:

    • Anhydrous Conditions are Crucial: Sodium ethoxide is extremely sensitive to moisture. Ensure your ethanol is absolute and all glassware is oven-dried. Any water present will consume the base and can lead to unwanted side reactions.

    • Purity of Starting Materials: Use freshly distilled diethyl 1,3-acetonedicarboxylate and high-purity urea. Impurities in the starting materials can inhibit the reaction.

    • Stoichiometry of the Base: A molar excess of sodium ethoxide is typically required to drive the reaction to completion. A common ratio is 2.1 to 2.5 equivalents of sodium ethoxide per mole of the dicarboxylate.

    • Reaction Time and Temperature: The reaction is typically run at reflux in ethanol. Ensure you are refluxing for a sufficient duration (often several hours). Monitor the reaction by TLC until the starting dicarboxylate is consumed.

    • Effective Neutralization: After the reaction is complete, careful neutralization is required to precipitate the product. Acidifying the reaction mixture with a mineral acid like HCl to a pH of around 4-5 is a standard procedure. Adding the acid slowly while cooling the mixture in an ice bath can improve the crystal quality and ease of filtration.

Part 2: The Chlorination Step - Synthesis of this compound

Problem 2: The chlorination with POCl₃ results in a dark, tarry reaction mixture and a low yield of the desired product.

  • Question: When I heat my Ethyl 2,6-dihydroxypyrimidine-4-carboxylate in excess POCl₃, the reaction turns black, and I isolate very little of the desired dichloropyrimidine. How can I prevent this decomposition?

  • Answer & Troubleshooting Steps:

    • Temperature Control is Key: While the Vilsmeier-Haack reaction requires elevated temperatures, excessive heat can lead to polymerization and decomposition of the pyrimidine ring. A reaction temperature of 90-110°C is generally recommended.[4] Use an oil bath and a temperature controller for precise temperature management.

    • Use of a Tertiary Amine Base: The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can facilitate the reaction and allow for lower reaction temperatures, thus minimizing decomposition. The base also acts as an acid scavenger for the HCl generated during the reaction.

    • Solvent-Free vs. Co-solvent: While using a large excess of POCl₃ as both reagent and solvent is common, it can be harsh.[5][6] Consider using a high-boiling inert solvent like toluene or acetonitrile. This can improve temperature control and reduce the overall amount of POCl₃ needed, potentially leading to a cleaner reaction.[5]

    • Gradual Addition of POCl₃: Instead of adding all the POCl₃ at once, consider adding it dropwise to a suspension of the dihydroxypyrimidine in a suitable solvent at a lower temperature, and then gradually heating the reaction mixture.

Problem 3: The major product of my chlorination reaction appears to be the mono-chlorinated intermediate.

  • Question: My TLC analysis shows a significant amount of a product that is more polar than the desired dichloropyrimidine but less polar than the starting material. I suspect it's the mono-chloro-hydroxy-pyrimidine. How can I drive the reaction to completion?

  • Answer & Troubleshooting Steps:

    • Increase Reaction Time and/or Temperature: Incomplete conversion is often a matter of insufficient reaction time or temperature. Continue to monitor the reaction by TLC and consider extending the reflux time. If the reaction stalls, a modest increase in temperature (e.g., by 10°C) may be beneficial.

    • Ensure Sufficient POCl₃: While minimizing excess POCl₃ is desirable for environmental and safety reasons, an insufficient amount will lead to incomplete chlorination. Ensure at least 2 equivalents of POCl₃ per mole of the dihydroxypyrimidine are used, with a slight excess often being beneficial.

    • Role of the Tertiary Amine: If you are using a tertiary amine, ensure it is present in a sufficient amount (typically 1-1.2 equivalents) to effectively scavenge the generated HCl, which can inhibit the reaction.

Problem 4: I am losing a significant amount of my product during the work-up procedure.

  • Question: After quenching the reaction with ice water, my isolated yield is much lower than what I expected based on TLC analysis of the crude reaction mixture. Where is my product going?

  • Answer & Troubleshooting Steps:

    • Hydrolysis of the Dichloropyrimidine: this compound is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures or non-neutral pH.[3] The work-up should be performed quickly and at a low temperature. Pouring the reaction mixture onto crushed ice is a standard and effective method to keep the temperature low during the quench.

    • Control of pH during Work-up: After quenching, the aqueous layer will be highly acidic. Neutralization with a base like sodium bicarbonate or sodium carbonate should be done cautiously and at a low temperature to avoid localized heating and product degradation. Aim for a neutral or slightly acidic pH before extraction.

    • Efficient Extraction: The product is soluble in many common organic solvents like dichloromethane, ethyl acetate, and diethyl ether. Perform multiple extractions with a suitable solvent to ensure complete recovery from the aqueous layer.

    • Careful Removal of Excess POCl₃: Before the aqueous work-up, it is often advantageous to remove the excess POCl₃ by distillation under reduced pressure.[4] This minimizes the exotherm upon quenching with water and can lead to a cleaner crude product. However, this must be done with appropriate safety precautions in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,6-dihydroxypyrimidine-4-carboxylate

This protocol is based on the well-established condensation of a β-ketoester with urea.

  • Materials:

    • Diethyl 1,3-acetonedicarboxylate

    • Urea

    • Absolute Ethanol

    • Sodium Metal

    • Concentrated Hydrochloric Acid

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.1 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • To the sodium ethoxide solution, add diethyl 1,3-acetonedicarboxylate (1.0 eq.) dropwise with stirring.

    • Add urea (1.1 eq.) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC (e.g., ethyl acetate/hexane 1:1).

    • After completion, cool the reaction mixture in an ice bath.

    • Slowly add concentrated hydrochloric acid to the cooled mixture with vigorous stirring until the pH is approximately 4-5.

    • A white precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain Ethyl 2,6-dihydroxypyrimidine-4-carboxylate as a white solid.

Protocol 2: Synthesis of this compound

This protocol employs phosphorus oxychloride for the chlorination of the dihydroxy precursor.

  • Materials:

    • Ethyl 2,6-dihydroxypyrimidine-4-carboxylate

    • Phosphorus oxychloride (POCl₃)

    • N,N-dimethylaniline (optional, but recommended)

    • Dichloromethane (for extraction)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a dry round-bottom flask equipped with a reflux condenser and a drying tube, place Ethyl 2,6-dihydroxypyrimidine-4-carboxylate (1.0 eq.).

    • Add phosphorus oxychloride (3-5 eq.) and N,N-dimethylaniline (1.1 eq.).

    • Heat the reaction mixture to 95-105°C in an oil bath and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane 1:4).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood.

    • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate.

Data Presentation and Visualization

Table 1: Troubleshooting Summary for the Chlorination Step
Issue Potential Cause Recommended Solution
Low Yield/Decomposition Excessive reaction temperatureMaintain temperature at 90-110°C. Consider using a co-solvent.
Presence of moistureUse anhydrous reagents and glassware.
Incomplete Reaction Insufficient reaction time/temperatureExtend reaction time or cautiously increase temperature. Monitor by TLC.
Insufficient POCl₃ or baseEnsure at least 2 eq. of POCl₃ and 1.1 eq. of tertiary amine base are used.
Product Loss During Work-up Hydrolysis of the productQuench the reaction on ice and work up quickly at low temperatures.
Inefficient extractionUse a suitable organic solvent and perform multiple extractions.
Ester Hydrolysis Harsh acidic conditionsMinimize reaction time and perform a rapid, cold work-up.
Diagrams

Synthesis_Workflow cluster_0 Step 1: Pyrimidine Formation cluster_1 Step 2: Chlorination cluster_2 Purification A Diethyl 1,3-acetonedicarboxylate + Urea B Cyclocondensation (NaOEt, Ethanol, Reflux) A->B Reagents C Ethyl 2,6-dihydroxypyrimidine-4-carboxylate B->C Product E Vilsmeier-Haack Reaction (95-105°C) C->E Starting Material D POCl₃, N,N-dimethylaniline D->E Reagents F Crude this compound E->F Product G Aqueous Work-up (Ice, Extraction) F->G Crude Product H Recrystallization (Ethanol or Hexane/EtOAc) G->H Purification I Pure this compound H->I Final Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_Step1 Troubleshooting Step 1 cluster_Step2 Troubleshooting Step 2 Start Poor Yield Observed Step1_Check Step 1: Cyclocondensation Yield Low? Start->Step1_Check Step2_Check Step 2: Chlorination Yield Low? Step1_Check->Step2_Check No S1_Moisture Check for Anhydrous Conditions Step1_Check->S1_Moisture Yes S2_Temp Optimize Reaction Temperature Step2_Check->S2_Temp Yes S1_Base Verify Base Stoichiometry S1_Moisture->S1_Base S1_Purity Check Starting Material Purity S1_Base->S1_Purity End Yield Improved S1_Purity->End S2_Reagents Check Reagent Stoichiometry S2_Temp->S2_Reagents S2_Workup Review Work-up Procedure S2_Reagents->S2_Workup S2_Hydrolysis Investigate Hydrolysis S2_Workup->S2_Hydrolysis S2_Hydrolysis->End

Sources

Preventing hydrolysis of the ester group in Ethyl 2,6-dichloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Ester Group Hydrolysis

Welcome to the technical support center for Ethyl 2,6-dichloropyrimidine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Unintentional hydrolysis of the ethyl ester can lead to significant challenges, including reduced yields, product impurities, and complex downstream purifications. This document provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the integrity of the ester group throughout your synthetic campaigns.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its ester group susceptible to hydrolysis?

This compound is a key intermediate in medicinal chemistry, often used in the synthesis of kinase inhibitors and other targeted therapeutics. The pyrimidine ring is inherently electron-deficient, and this effect is greatly amplified by the two strongly electron-withdrawing chlorine atoms at the C2 and C6 positions. This electronic pull makes the carbonyl carbon of the C4-ester group highly electrophilic and, therefore, exceptionally vulnerable to nucleophilic attack by water or hydroxide ions, leading to hydrolysis.

Q2: What are the primary mechanisms of ester hydrolysis I should be aware of?

There are two principal pathways for ester hydrolysis:

  • Base-Catalyzed Hydrolysis (Saponification): This is typically the most problematic pathway in synthetic applications.[1][2] It involves the direct nucleophilic attack of a hydroxide ion (or another strong base) on the ester's carbonyl carbon.[1] This reaction is generally irreversible because the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol byproduct.[2][3] This is often the dominant side reaction in nucleophilic aromatic substitution (SNAr) reactions.

  • Acid-Catalyzed Hydrolysis: This mechanism is the reverse of a Fischer esterification.[4] The reaction begins with the protonation of the carbonyl oxygen, which activates the ester toward attack by a weak nucleophile like water. Unlike saponification, this process is an equilibrium and can be controlled by limiting the amount of water present in the reaction medium.[3][4]

Q3: What are the typical consequences of unintended ester hydrolysis in my experiments?

The formation of the corresponding carboxylic acid (2,6-dichloropyrimidine-4-carboxylic acid) can lead to several experimental issues:

  • Reduced Yield: The primary product yield is lowered as the starting material is consumed by the side reaction.

  • Purification Difficulties: The carboxylic acid impurity has significantly different polarity and acidity compared to the desired ester product, which can complicate chromatographic purification and extraction procedures.

  • Altered Reactivity: The presence of the free acid can interfere with subsequent synthetic steps, for example, by neutralizing basic reagents or catalyzing unwanted side reactions.

Troubleshooting Guide: Reaction-Specific Scenarios

This section addresses common experimental challenges and provides robust solutions to mitigate ester hydrolysis.

Scenario 1: "I am performing a nucleophilic substitution (SNAr) at the C2 or C6 position with an amine and observing significant hydrolysis."

This is the most frequent issue encountered. The amine nucleophile itself, or more commonly, an added base (e.g., K₂CO₃, DIPEA) used to scavenge HCl, creates basic conditions ripe for saponification.

Root Cause Analysis: The reaction conditions required for SNAr often overlap with those that promote base-catalyzed ester hydrolysis. Elevated temperatures used to drive the SNAr reaction will also dramatically accelerate the rate of hydrolysis.

Preventative Strategies & Protocols:

  • Strategy 1: Judicious Choice of Base: Avoid strong, aqueous bases like NaOH or KOH. Opt for non-nucleophilic, sterically hindered organic bases.

Base TypeRecommendedNot RecommendedRationale
Inorganic Anhydrous K₃PO₄, Cs₂CO₃NaOH, KOH, K₂CO₃ (in aqueous media)Strong hydroxides are potent catalysts for saponification. Anhydrous carbonate and phosphate bases offer lower basicity and minimize water content.
Organic DIPEA (Hünig's base), DBUTriethylamine (TEA), PyridineWhile TEA is common, it can still promote hydrolysis. DIPEA is more sterically hindered, reducing its ability to act as a nucleophile towards the ester. DBU is a strong, non-nucleophilic base suitable for many applications.
  • Strategy 2: Strict Temperature Control:

    • Initiate the reaction at a lower temperature (e.g., 0 °C or room temperature) and only warm if necessary.

    • Monitor reaction progress closely by TLC or HPLC. Once the starting material is consumed, immediately proceed with the work-up to avoid prolonged exposure to basic conditions.

  • Strategy 3: Maintain Anhydrous Conditions:

    • Use anhydrous solvents (e.g., dry THF, Dioxane, or DMF).

    • Dry all reagents and glassware thoroughly before use. The presence of water is a prerequisite for hydrolysis.

Scenario 2: "My subsequent reaction step requires acidic conditions, and I am losing the ester group."

While less aggressive than saponification, acid-catalyzed hydrolysis can still be a significant issue, particularly in the presence of water and heat.

Root Cause Analysis: The reaction is an equilibrium.[3] According to Le Châtelier's principle, an excess of water will drive the reaction toward the formation of the carboxylic acid and ethanol.

Preventative Strategies & Protocols:

  • Strategy 1: Water Scavenging:

    • Perform the reaction in a high-purity aprotic solvent.

    • Consider adding an in-situ water scavenger, such as powdered molecular sieves (3Å or 4Å), to the reaction mixture.

  • Strategy 2: Use of Lewis Acids:

    • If the goal is to activate a functional group, explore using a Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃) instead of a Brønsted acid (e.g., HCl, H₂SO₄). Lewis acids are less likely to participate directly in the catalytic cycle of ester hydrolysis.

  • Strategy 3: Alternative Protecting Groups:

    • If the ester is serving as a protecting group for the carboxylic acid and will be removed later, consider re-synthesizing the intermediate with a more robust protecting group, such as a tert-butyl ester, which is more stable to a wider range of conditions but can be selectively cleaved with strong acid (e.g., TFA).[5][6]

Visual Workflow: Troubleshooting Hydrolysis

The following diagram outlines the decision-making process when encountering unwanted ester hydrolysis.

Hydrolysis_Troubleshooting start Hydrolysis Detected (via HPLC/NMR) check_pH Identify Reaction pH start->check_pH is_basic Basic / Nucleophilic (e.g., SNAr with Amine) check_pH->is_basic pH > 7 is_acidic Acidic (e.g., Deprotection) check_pH->is_acidic pH < 7 base_strategy Implement Basic Condition Strategies is_basic->base_strategy acid_strategy Implement Acidic Condition Strategies is_acidic->acid_strategy sol1 Use Anhydrous Solvents (THF, Dioxane) base_strategy->sol1 sol2 Lower Reaction Temperature (Start at 0 °C) sol1->sol2 sol3 Switch to Non-Nucleophilic Base (e.g., DIPEA, Cs₂CO₃) sol2->sol3 sol4 Minimize Reaction Time (Monitor by HPLC) sol3->sol4 end_goal Ester Integrity Maintained sol4->end_goal sol5 Use Anhydrous Solvents acid_strategy->sol5 sol6 Add Water Scavenger (e.g., Molecular Sieves) sol5->sol6 sol7 Consider Lewis Acid Catalyst (e.g., BF₃·OEt₂) sol6->sol7 sol7->end_goal

Caption: A decision tree for troubleshooting ester hydrolysis.

Analytical & Preparative Protocols
Protocol 1: HPLC Method for Monitoring Reaction Progress

High-Performance Liquid Chromatography (HPLC) is the ideal technique for quantifying the extent of hydrolysis.

Objective: To resolve and quantify this compound (Starting Material, SM) and 2,6-dichloropyrimidine-4-carboxylic acid (Hydrolyzed Product, HP).

Step-by-Step Methodology:

  • Sample Preparation: Carefully quench a small aliquot (e.g., 10 µL) of the reaction mixture and dilute it in a known volume of mobile phase or acetonitrile (e.g., 1 mL).

  • Instrumentation: Use a reverse-phase HPLC system with a UV detector.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column offering good resolution for these compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to ensure the carboxylic acid is protonated for better peak shape.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 95% B over 10 minutesA standard gradient to elute both the more polar HP and the less polar SM.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection (UV) 254 nmPyrimidine rings strongly absorb UV light at this wavelength.
Injection Volume 5 µL
  • Analysis: The hydrolyzed product (HP), being more polar, will have a shorter retention time than the starting ester (SM). Calculate the relative percentage of each by peak area to determine the extent of hydrolysis.

Protocol 2: Optimized SNAr Reaction to Minimize Hydrolysis

Reaction: Amination of this compound with a generic primary amine.

SNAr_vs_Hydrolysis cluster_0 Desired Pathway (SNAr) cluster_1 Side Reaction (Saponification) Reactants This compound + Amine (R-NH₂) + Base Desired_Product Desired Aminated Ester Product Reactants->Desired_Product Low Temp Anhydrous Weak Base Side_Product Hydrolyzed Carboxylic Acid Reactants->Side_Product High Temp Aqueous Strong Base

Caption: Competing reaction pathways for this compound.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous cesium carbonate (Cs₂CO₃, 1.5 eq) to a flame-dried flask.

  • Solvent: Add anhydrous THF (or 1,4-dioxane) via syringe.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the amine nucleophile (1.1 eq) dropwise over 5 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature.

  • Monitoring: Monitor the reaction every hour using the HPLC method described above (Protocol 1). If the reaction is sluggish, warm gently to 40-50 °C, but avoid excessive heating.

  • Work-up: Once the starting material is consumed, cool the reaction mixture, dilute it with ethyl acetate, and wash with water followed by brine. The use of a mild base like Cs₂CO₃, which is easily removed by an aqueous wash, simplifies purification.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

By implementing these carefully controlled conditions, you can significantly favor the desired SNAr pathway and minimize the formation of the unwanted hydrolyzed side product.

References
  • Wikipedia. Ester hydrolysis. [Link]

  • Slideshare. acid base catalysed Ester hydrolysis. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Chemistry LibreTexts. 15.9: Hydrolysis of Esters. [Link]

  • University of Wisconsin-Madison. Protecting Groups. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Wikipedia. Protecting group. [Link]

  • ResearchGate. Transition-Metal-Free Cross-Coupling Reactions in Dynamic Thin Films To Access Pyrimidine and Quinoxaline Analogues | Request PDF. [Link]

  • Semantic Scholar. Integrated HPLC-MS and 1H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides. [Link]

  • PubChem. Ethyl 2,4-dichloropyrimidine-5-carboxylate. [Link]

  • ResearchGate. Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation | Request PDF. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • ResearchGate. Protecting Groups for the Synthesis of Ribonucleic Acids. [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Indian Academy of Sciences. Kinetic studies in ester hydrolysis. [Link]

  • Open Access Research Journal of Chemistry and Pharmacy. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]

  • OperaChem. Saponification-Typical procedures. [Link]

  • Chemistry LibreTexts. Saponification. [Link]

  • Indian Academy of Sciences. Kinetic studies in ester hydrolysis. [Link]

  • Grokipedia. Saponification. [Link]

  • The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • ScienceDirect. Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). [Link]

  • Oxford Academic. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. [Link]

  • Specific Polymers. HPLC, a modular technique that complements NMR. [Link]

  • Wikipedia. Saponification. [Link]

  • Purdue University. Development of HPLC-NMR methods for the characterization of low concentration metabolites in bio-fluids. [Link]

  • ResearchGate. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF. [Link]

  • Google Patents.
  • YouTube. 374 BCH3023 Saponification of Esters. [Link]

  • YouTube. Kinetic study of Ester hydrolysis. [Link]

  • ResearchGate. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]

Sources

Technical Support Center: Optimization of Suzuki Coupling Reactions with Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for researchers, scientists, and professionals in drug development engaged in the Suzuki-Miyaura cross-coupling of dichloropyrimidines. This guide is designed to provide in-depth, field-proven insights and practical troubleshooting advice to navigate the complexities of these reactions. Dichloropyrimidines are invaluable, versatile building blocks in medicinal chemistry, but their successful functionalization demands a nuanced understanding of the reaction parameters. This center offers a structured approach to overcoming common challenges and optimizing your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Q1: My Suzuki coupling with 2,4-dichloropyrimidine is resulting in very low or no yield of the desired mono-arylated product. What are the primary factors to investigate?

Low or no product formation is a frequent hurdle. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach.

  • Catalyst Activity and Choice: The heart of the Suzuki coupling is the palladium catalyst. Its deactivation or insufficient activity is a common culprit for low yields.[1]

    • Causality: The active Pd(0) species is susceptible to oxidation if the reaction is not performed under strictly inert conditions.[1][2] Furthermore, the choice of ligand on the palladium catalyst is crucial for both stability and reactivity, especially with less reactive chloro-substituents.

    • Solutions:

      • Ensure you are using a fresh, properly stored catalyst.

      • Consider using a more robust pre-catalyst or employing bulky, electron-rich phosphine ligands which can enhance the reactivity towards aryl chlorides.[3]

      • Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%) in initial troubleshooting experiments.[4][5][6]

  • Inert Atmosphere: The integrity of your inert atmosphere is non-negotiable.

    • Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species, effectively halting the catalytic cycle.[2]

    • Solutions:

      • Thoroughly degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

      • Maintain a positive pressure of inert gas throughout the reaction setup.

  • Reagent Quality: The purity and stability of your boronic acid and base are critical.

    • Causality: Boronic acids can undergo protodeboronation (cleavage of the C-B bond) upon exposure to air and moisture, reducing the amount of active coupling partner.[2] Bases that are not finely powdered or are hydrated can lead to poor reproducibility.

    • Solutions:

      • Use fresh or properly stored boronic acids. If degradation is suspected, consider using a more stable boronic ester, such as a pinacol ester.[2]

      • Ensure your base is anhydrous and finely powdered for consistent results.

Q2: I'm observing significant formation of a dehalogenated starting material. What causes this and how can I minimize it?

The formation of a dehalogenated byproduct, where a chlorine atom is replaced by hydrogen, is a common side reaction.[2]

  • Causality: This side reaction, known as hydrodehalogenation, occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the organoboron reagent. Potential hydride sources can include solvents (like THF), impurities in reagents, or the boronic acid itself.

  • Solutions:

    • Solvent Choice: Ensure you are using high-purity, anhydrous solvents.

    • Reagent Purity: Use high-quality boronic acids and bases.

    • Reaction Temperature: Lowering the reaction temperature may sometimes reduce the rate of hydrodehalogenation relative to the desired coupling.

Q3: My reaction is producing a mixture of the desired C4-substituted product and the C2-substituted isomer. How can I improve the regioselectivity for C4-arylation?

For 2,4-dichloropyrimidines, the C4 position is generally more reactive towards oxidative addition by the palladium catalyst.[7][8][9][10] However, achieving high regioselectivity can be challenging.

  • Causality: The higher electrophilicity of the C4 position is due to better stabilization of the Meisenheimer intermediate during nucleophilic attack, as it is para to a ring nitrogen.[7] However, the choice of catalyst, ligand, and reaction conditions can influence this inherent selectivity.

  • Solutions:

    • Ligand Selection: The steric and electronic properties of the ligand play a crucial role. Bulky, electron-rich ligands can sometimes alter the regioselectivity. It has been shown that sterically hindered N-heterocyclic carbene (NHC) ligands can promote C4-selective coupling.[11]

    • Temperature Control: Running the reaction at a lower temperature may enhance the kinetic preference for C4-substitution.

    • Catalyst System: Some studies have shown that specific catalyst systems, like those employing bulky monophosphine ligands, can favor C4-arylation.[12]

Q4: I am attempting a double Suzuki coupling on a dichloropyrimidine, but the reaction stalls after the first substitution. How can I drive the reaction to completion?

Introducing the second aryl group is often more challenging due to the deactivation of the pyrimidine ring by the first electron-donating aryl group.

  • Causality: The introduction of an aryl group at the C4 position increases the electron density of the pyrimidine ring, making the oxidative addition at the C2 position less favorable.

  • Solutions:

    • Harsher Reaction Conditions: Increasing the reaction temperature and/or using a stronger base may be necessary for the second coupling.[13]

    • Solvent Choice: The choice of solvent can be critical. Alcoholic solvent mixtures have been shown to afford greater reactivity in double Suzuki couplings of dichloropyrimidines.[13][14]

    • Catalyst and Ligand: A more active catalyst system, potentially with a higher catalyst loading, may be required for the second coupling.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about optimizing Suzuki coupling reactions with dichloropyrimidines.

Q1: What is the best general-purpose catalyst for Suzuki coupling with dichloropyrimidines?

While the optimal catalyst is substrate-dependent, palladium catalysts are predominantly used.[7] For many applications, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable starting point.[4][5][6][9][10] However, for less reactive dichloropyrimidines or when aiming for higher turnover numbers, catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often superior.[11]

Q2: How do I choose the right base for my reaction?

The base plays a critical role in the transmetalation step of the catalytic cycle.[15] The choice of base can significantly impact the reaction yield.

  • Inorganic bases such as potassium carbonate (K₂CO₃)[9][10], sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄)[4][5][6] are commonly used.

  • Stronger bases like cesium carbonate (Cs₂CO₃) may be beneficial for less reactive systems.[16]

  • The base should be insoluble or sparingly soluble in the reaction solvent to avoid decomposition of the boronic acid.

Q3: What is the recommended solvent for these reactions?

A variety of solvents can be used, and the optimal choice often depends on the specific substrates and reaction temperature.

  • Aprotic polar solvents such as 1,4-dioxane, dimethylformamide (DMF), and toluene are frequently employed, often in combination with water.[4][5][6][16]

  • Ethereal solvents like tetrahydrofuran (THF) are also common.[2]

  • For microwave-assisted reactions, a mixture of 1,4-dioxane and water has been shown to be effective.[9][10]

Q4: Can microwave irradiation improve my reaction outcomes?

Yes, microwave-assisted protocols have demonstrated high efficiency for the Suzuki coupling of 2,4-dichloropyrimidines, offering significantly shorter reaction times and often requiring lower catalyst loadings.[8][9][10]

Q5: Are there any alternatives to palladium catalysts?

While palladium catalysts are the most widely used, nickel and copper-based systems are also viable alternatives and can sometimes offer advantages in terms of cost and reactivity.[7] For instance, nickel catalysts have been developed for the Suzuki-Miyaura coupling of Lewis-basic arylboronic esters.[17]

Experimental Protocols

Standard Protocol for Mono-Arylation of 2,4-Dichloropyrimidine

  • To an oven-dried Schlenk flask, add 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimized Microwave-Assisted Protocol for C4-Selective Mono-Arylation [9]

  • In a microwave reaction vial, combine 2,4-dichloropyrimidine (0.50 mmol), the arylboronic acid (0.50 mmol), K₂CO₃ (1.50 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 2:1 ratio, 6 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 100 °C for 15 minutes.

  • After cooling, work up the reaction as described in the standard protocol.

Data Presentation

Table 1: Comparison of Reaction Conditions for Mono-Arylation of Dichloropyrimidines

Dichloropyrimidine SubstrateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2260[4][5][6]
2,4-dichloropyrimidinePd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[9][10]
4,6-dichloropyrimidinePd(OAc)₂/PPh₃K₃PO₄Not SpecifiedNot SpecifiedNot SpecifiedReasonable[18]

Visualizations

Suzuki_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R-B(OR)2 Base Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-R Ar-R Product Reductive_Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst Activity - Use fresh catalyst - Increase loading start->check_catalyst check_inert Ensure Inert Atmosphere - Degas solvents - Maintain positive pressure start->check_inert check_reagents Verify Reagent Quality - Fresh boronic acid - Anhydrous, powdered base start->check_reagents optimize_conditions Optimize Reaction Conditions - Vary temperature - Screen solvents and bases check_catalyst->optimize_conditions check_inert->optimize_conditions check_reagents->optimize_conditions success Improved Yield optimize_conditions->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(23), 7123. [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Semantic Scholar. [Link]

  • Pocrnja, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]

  • Hazari, N., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 12(1), 19-25. [Link]

  • Pocrnja, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • Hartwig, J. F., et al. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of the American Chemical Society, 140(40), 12704-12708. [Link]

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. (2009). Journal of Heterocyclic Chemistry, 46(5), 935-943. [Link]

  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(26), 3360-3362. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Anderson, K. W., & Handy, S. T. (2010). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]

  • Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid... (n.d.). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Grushin, V. V., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(12), 4463-4472. [Link]

  • Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1234-1247. [Link]

  • Selectivity in Suzuki coupling of 2,4-dichloropyrimidine. (2016). Chemistry Stack Exchange. [Link]

  • Houlden, C. E., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(41), 12227-12234. [Link]

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Technical Support Center: A Troubleshooting Guide for Nucleophilic Substitution on Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting for nucleophilic aromatic substitution (SₙAr) reactions on dichloropyrimidine scaffolds, a cornerstone in the synthesis of pharmacologically active molecules. Our goal is to move beyond simple protocols and equip you with the mechanistic understanding required to diagnose and solve common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: The Core Challenge: Regioselectivity (C4 vs. C2)

The most frequent challenge encountered with 2,4-dichloropyrimidines is controlling which chlorine atom is displaced. The inherent electronic properties of the pyrimidine ring create a fascinating and highly sensitive system.

Q1: My SₙAr reaction on an unsubstituted 2,4-dichloropyrimidine is yielding a mixture of C4 and C2 isomers. Why is it not completely selective for the C4 position?

A1: While the C4 position is generally more reactive, selectivity is rarely absolute. The preference for C4 is a result of fundamental electronic principles. During an SₙAr reaction, the nucleophile attacks the aromatic ring, forming a high-energy anionic intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate dictates the reaction's feasibility and rate.

  • Electronic Rationale: Attack at the C4 (or C6) position allows the negative charge of the Meisenheimer complex to be delocalized onto one of the ring nitrogens, which is a highly stabilizing interaction.[3] Attack at the C2 position allows for delocalization onto both ring nitrogens. While this seems more stabilizing, it also creates greater electrostatic repulsion with the incoming nucleophile's lone pair.[1]

  • Frontier Molecular Orbital (FMO) Theory: Computational studies show that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a larger coefficient at the C4 position compared to C2.[1][4] This indicates that C4 is the more electrophilic site and the kinetically favored point of attack for most nucleophiles.

However, the energy difference between the transition states for C4 and C2 attack can be small, leading to mixtures if conditions are not optimized.[5]

Q2: My reaction is unexpectedly favoring substitution at the C2 position. What factors could be causing this reversal of selectivity?

A2: This is a classic issue and highlights the nuanced control possible with these scaffolds. Several factors can override the inherent C4 preference:

  • Ring Substituents: The electronic nature of other groups on the pyrimidine ring has a profound impact. Electron-donating groups (EDGs) like methoxy (-OMe) or methylamino (-NHMe) at the C6 position can reverse the typical selectivity, strongly favoring substitution at C2.[4][5][6] Conversely, electron-withdrawing groups (EWGs) at the C5 position (e.g., -NO₂, -CN, -CF₃) enhance the innate preference for C4 substitution.[6][7]

  • Nature of the Nucleophile: This is a critical and often underappreciated factor. While most primary and secondary amines favor C4, tertiary amines show excellent and synthetically useful selectivity for the C2 position , especially when a C5 substituent is an electron-withdrawing group.[6][8][9]

  • Steric Hindrance: A bulky substituent at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, thereby promoting attack at the less encumbered C2 site.[4]

Q3: How can I strategically control my reaction conditions to favor one regioisomer over the other?

A3: Control is achieved by manipulating the interplay between the substrate, nucleophile, solvent, and base.

Factor Strategy for C4 Selectivity Strategy for C2 Selectivity Causality
Nucleophile Use primary or secondary amines, thiols, or alkoxides.Use tertiary amines (e.g., N-methylmorpholine, DABCO) on a C5-EWG substituted pyrimidine.[8][9]Tertiary amines have unique electronic and steric profiles that favor the C2 environment under specific substrate conditions.
Substituents Ensure no strong EDGs are at C6. An EWG at C5 will strongly enhance C4 selectivity.[6]Install an EDG at the C6 position (e.g., -OMe, -NHMe).[4][5]EDGs at C6 alter the electronic distribution (LUMO map) of the ring, making C2 the more electrophilic site.
Solvent & Base A non-nucleophilic base (e.g., K₂CO₃, DIPEA) in an aprotic solvent (e.g., DMF, DMAc, THF) is standard.[10][11]Conditions are often substrate-specific. For tertiary amine reactions, solvents like acetonitrile or alcohols may be used.The solvent/base system must facilitate the reaction without competing. For instance, using an alcohol solvent with a strong base can lead to unwanted alkoxide formation and solvolysis.[12][13]
Catalysis For some amine nucleophiles, Pd-catalysis with a suitable ligand (e.g., BINAP) can dramatically improve C4 selectivity over uncatalyzed SₙAr.[14]Not typically achieved via catalysis; selectivity is driven by substrate and nucleophile choice.The catalyst system modifies the reaction mechanism, favoring oxidative addition/reductive elimination pathways with distinct regiochemical preferences.
Section 2: Troubleshooting Yield and Conversion Issues

Q4: My reaction has stalled, resulting in low yield and recovery of starting material. What are the most common reasons?

A4: When a reaction fails to proceed to completion, a systematic review of the core components is necessary.

  • Purity of Dichloropyrimidine: These substrates can be susceptible to hydrolysis, where a chlorine atom is replaced by a hydroxyl group, forming inactive chlorohydroxypyrimidines.[15] Always use freshly purified starting material or verify its purity by NMR/LC-MS before use.

  • Nucleophile Potency: The chosen nucleophile may be too weak. The SₙAr reaction requires a potent nucleophile to attack the electron-deficient ring. If using an amine or alcohol, ensure the base is strong enough to generate a sufficient concentration of the corresponding amide or alkoxide anion.

  • Inadequate Base: The base is critical. For amine nucleophiles (pKa of conjugate acid ~10-11), an inorganic base like K₂CO₃ or an organic base like DIPEA (pKa of conjugate acid ~10.7) is often sufficient. For less nucleophilic amines or alcohols, a stronger base like NaH, KHMDS, or NaOtBu may be required to fully deprotonate the nucleophile.

  • Reaction Temperature: Many SₙAr reactions require heat to overcome the activation energy barrier. A common starting point is 80 °C in a high-boiling aprotic solvent like DMF or DMAc. Some reactions may require temperatures up to 140 °C.[10][11]

  • Solvent Choice: The solvent must be appropriate for the reaction conditions. While polar aprotic solvents (DMF, DMSO, NMP) are excellent for SₙAr, they must be rigorously anhydrous. Ethereal solvents like THF or 2-MeTHF can also be effective.[16]

Section 3: Identifying and Mitigating Side Reactions

Q5: I'm observing a significant amount of di-substituted product, even when using only one equivalent of my nucleophile. How can I improve mono-selectivity?

A5: The formation of a di-substituted product occurs when the second chlorine atom reacts faster than, or at a comparable rate to, the starting material. The electronic nature of the first-installed nucleophile is key. An electron-donating nucleophile (like an amine) will deactivate the ring towards the second substitution, which aids mono-selectivity. However, if the reaction is run at high temperatures for extended periods, di-substitution can still occur.

Solutions:

  • Slow Addition: Add the nucleophile slowly (e.g., via syringe pump) to the heated solution of the dichloropyrimidine. This keeps the instantaneous concentration of the nucleophile low, favoring reaction with the more activated starting material.

  • Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Use Stoichiometry to Your Advantage: Use a slight excess of the dichloropyrimidine (e.g., 1.1 to 1.2 equivalents) to ensure the nucleophile is fully consumed before significant di-substitution occurs.

Q6: My mass spectrum shows a mass corresponding to the replacement of a chlorine with a hydroxyl (-OH) or methoxy (-OMe) group. What is happening?

A6: You are observing hydrolysis or solvolysis, two of the most common side reactions.

  • Hydrolysis: This occurs when water in your reaction mixture acts as a nucleophile. Dichloropyrimidines are sensitive to moisture, especially under basic conditions.[15]

    • Prevention: Use anhydrous solvents, dry glassware thoroughly, and run the reaction under an inert atmosphere (N₂ or Ar). Use a non-aqueous workup if possible.

  • Solvolysis: This happens when the solvent itself acts as a nucleophile.[12][13] This is common when using alcohol solvents (e.g., methanol, ethanol) with a strong base, which generates a high concentration of the corresponding alkoxide.

    • Prevention: Switch to a non-nucleophilic, polar aprotic solvent such as DMF, DMAc, THF, or acetonitrile.[16] If an alcohol is required for solubility, consider a bulkier, less nucleophilic alcohol like tert-butanol.

Visualized Mechanisms and Workflows

To further aid in your experimental design and troubleshooting, we have prepared the following diagrams illustrating the core SₙAr mechanism and a logical troubleshooting workflow.

SNAr_Mechanism cluster_intermediates Meisenheimer Intermediates DCP 2,4-Dichloropyrimidine MC4 Attack at C4 (Charge on N1) More Stable DCP->MC4 C4 Attack (Kinetically Favored) MC2 Attack at C2 (Charge on N1 & N3) Less Favored DCP->MC2 C2 Attack Nu Nucleophile (Nu⁻) P4 4-Substituted Product (Major) MC4->P4 Loss of Cl⁻ P2 2-Substituted Product (Minor) MC2->P2 Loss of Cl⁻

Caption: General SₙAr mechanism on 2,4-dichloropyrimidine.

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start SₙAr Reaction Issue q_yield Low Yield / No Reaction? start->q_yield q_selectivity Poor Regioselectivity? start->q_selectivity q_side_products Unexpected Byproducts? start->q_side_products sol_yield Check SM Purity Increase Temperature Use Stronger Base Change Solvent q_yield->sol_yield sol_selectivity Analyze Substituent Effects Change Nucleophile Type Optimize Temp/Base/Solvent Consider Pd-Catalysis q_selectivity->sol_selectivity sol_side_products Use Anhydrous Conditions Run Under Inert Gas Switch to Aprotic Solvent Control Stoichiometry q_side_products->sol_side_products end_node Optimized Reaction sol_yield->end_node sol_selectivity->end_node sol_side_products->end_node

Caption: A logical workflow for troubleshooting common SₙAr issues.

Validated Experimental Protocols

Protocol 1: General Procedure for Selective C4-Amination of 2,4-Dichloropyrimidine

This protocol is a standard starting point for reacting a primary or secondary amine at the C4 position.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine (1.0 equiv.) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the dichloropyrimidine.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Add the amine nucleophile (1.05 equiv.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into cold water. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective C2-Amination of 2,4-Dichloro-5-nitropyrimidine using a Tertiary Amine

This protocol leverages the unique reactivity of tertiary amines to achieve C2 selectivity on an activated substrate.[8]

  • Setup: In a screw-cap vial, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv.) in acetonitrile (0.2 M).

  • Reagent Addition: Add the tertiary amine nucleophile (e.g., N-methylmorpholine, 1.2 equiv.).

  • Reaction: Seal the vial and stir the mixture at room temperature. The reaction is often rapid and can be complete within 1-2 hours. Monitor closely by LC-MS. Note: An intermediate quaternary ammonium salt will form and may precipitate.

  • In-situ Dealkylation (if needed): Depending on the tertiary amine used, a subsequent N-dealkylation step might occur to yield the secondary amine product at the C2 position. This can sometimes be facilitated by gentle heating or extended reaction time.

  • Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude material can be directly purified by flash column chromatography to isolate the 2-amino-4-chloro-5-nitropyrimidine product.

References

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Improving the stability of Ethyl 2,6-dichloropyrimidine-4-carboxylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2,6-dichloropyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this reactive intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of this compound throughout your research and development workflows. Our focus is on providing practical, scientifically-grounded solutions to challenges you may encounter during storage and handling.

Understanding the Molecule: Inherent Instability

This compound is a valuable building block in medicinal chemistry due to its reactive sites, which allow for diverse synthetic modifications. However, the very features that make it synthetically useful—the two electrophilic chlorine atoms on the pyrimidine ring and the ester functional group—also render it susceptible to degradation. The primary pathway of degradation is hydrolysis, where the chlorine atoms are displaced by hydroxyl groups, and the ethyl ester is cleaved. This process is significantly accelerated by the presence of moisture and can be influenced by temperature and pH.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, the compound should be stored at 2-8°C in a tightly sealed container, away from moisture.[1][2] To further minimize degradation, especially for long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to displace air and moisture.[3]

Q2: I left my container of this compound at room temperature for a few hours. Is it still usable?

A2: Short-term exposure to room temperature is generally acceptable, provided the container remained sealed and exposure to atmospheric moisture was minimal. However, for extended periods, there is a risk of degradation. It is advisable to verify the purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q3: My solid this compound has developed a yellowish tint. What does this indicate?

A3: A change in color from its typical white or off-white appearance can be an indicator of degradation. This is often due to the formation of breakdown products resulting from hydrolysis or other decomposition pathways. The material should be re-analyzed for purity before proceeding with any synthetic steps.

Q4: Can I store this compound in a solution?

A4: Storing this compound in solution is generally not recommended for extended periods due to the increased risk of solvolysis, especially in protic solvents like alcohols or water. If a solution is necessary for your workflow, it should be prepared fresh and used immediately. If short-term storage is unavoidable, use an anhydrous aprotic solvent and store under an inert atmosphere at a low temperature.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems that may arise during the handling and storage of this compound, providing explanations for the underlying causes and actionable solutions.

Problem Potential Cause Recommended Action
Decreased Purity Over Time Exposure to atmospheric moisture leading to hydrolysis.Store in a desiccator or glovebox. Before opening, allow the container to warm to room temperature to prevent condensation.[4]
Inconsistent Reaction Yields Use of partially degraded starting material.Always confirm the purity of this compound via analytical methods like HPLC or NMR before starting a reaction.
Formation of Insoluble Particulates Precipitation of degradation products which may have lower solubility.If particulates are observed, the material should be considered suspect. Attempt to isolate and identify the impurity if possible. A fresh batch of the compound is recommended.
Unexpected Side Products in Reactions Degradation products containing hydroxyl or other reactive groups participating in the reaction.Re-purify the starting material if degradation is confirmed. Consider using a fresh, unopened batch for critical synthetic steps.

Visualizing Degradation: A Simplified Pathway

The primary degradation route for this compound is hydrolysis. The following diagram illustrates the stepwise displacement of the chloro substituents.

G A This compound B Ethyl 2-chloro-6-hydroxypyrimidine-4-carboxylate A->B Hydrolysis (Moisture) C Ethyl 2,6-dihydroxypyrimidine-4-carboxylate B->C Further Hydrolysis

Caption: Simplified Hydrolytic Degradation Pathway.

Experimental Protocols: Ensuring Compound Integrity

To quantitatively assess the stability of your this compound, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[5][6][7]

Protocol: HPLC Method for Purity Assessment

Objective: To determine the purity of this compound and detect potential degradation products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound reference standard and sample

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the reference standard at 1 mg/mL in acetonitrile.

  • Prepare the sample to be tested at the same concentration in acetonitrile.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the reference standard to determine the retention time of the main peak.

  • Inject the sample solution.

  • Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.

  • The appearance of new, more polar peaks (earlier retention times) may indicate hydrolytic degradation products.

Logical Troubleshooting Workflow

The following flowchart provides a systematic approach to troubleshooting stability issues with this compound.

G Start Suspected Compound Degradation (e.g., low yield, color change) CheckStorage Review Storage Conditions: - Temperature (2-8°C)? - Inert atmosphere? - Tightly sealed? Start->CheckStorage ImproperStorage Correct Storage Practices: - Refrigerate - Use inert gas - Ensure tight seal CheckStorage->ImproperStorage No ProperStorage Storage Conditions Correct CheckStorage->ProperStorage Yes AnalyticalCheck Perform Purity Analysis (e.g., HPLC, NMR) ImproperStorage->AnalyticalCheck ProperStorage->AnalyticalCheck Pure Compound is Pure (>98%) Investigate other experimental parameters AnalyticalCheck->Pure Yes Impure Compound is Degraded (<98%) AnalyticalCheck->Impure No Purify Consider Purification (e.g., recrystallization) if feasible Impure->Purify Discard Discard and Use a Fresh Batch of Compound Impure->Discard

Caption: Troubleshooting workflow for stability issues.

References

  • Aramendía, M., et al. "Photocatalytic degradation of chlorinated pyridines in titania aqueous suspensions." Semantic Scholar, 2008. [Link]

  • Sirtori, C., et al. "Formation of Chlorinated By-Products During photo-Fenton Degradation of Pyrimethanil Under Saline Conditions. Influence on Toxicity and Biodegradability." PubMed, 2012. [Link]

  • ACS Publications. Journal of Agricultural and Food Chemistry. Accessed January 14, 2026. [Link]

  • ACS Publications. Journal of Natural Products. Accessed January 14, 2026. [Link]

  • Singh, R., et al. "Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's." Journal of Drug Delivery and Therapeutics, 2020. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. Accessed January 14, 2026. [Link]

  • Malato, S., et al. "Photodegradation of chlorpyrifos in water by UV/H2O2 treatment: toxicity evaluation." PubMed, 2013. [Link]

  • Baertschi, S. W., et al. "Trends in Analytical chemistry." CONICET, 2015. [Link]

  • The Chemistry Blog. How to Safely Handle Reactive Chemicals. Accessed January 14, 2026. [Link]

  • Kaur, I., et al. "Understanding unconventional routes to impurities from drugs in hydrolytic conditions." Indian Journal of Pharmaceutical Education and Research, 2016. [Link]

  • Rathore, A. S. "Analytical Methods to Determine the Stability of Biopharmaceutical Products." LCGC North America, 2023. [Link]

  • Bober, B., et al. "Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment." National Institutes of Health, 2021. [Link]

  • Grossel, S. S. "Guidelines for safe storage and handling of reactive materials." Semantic Scholar, 1997. [Link]

  • Gasch, O., et al. "Stability of thermolabile drugs at room temperature. A review." Farmacia Hospitalaria, 2017. [Link]

  • Dong, M. W. "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices." LCGC International, 2021. [Link]

  • MSN Chemical. Tips for Safe Handling And Storage of Aziridine Crosslinkers. Accessed January 14, 2026. [Link]

  • Zalipsky, J. J., et al. "Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride." PubMed, 1978. [Link]

  • Wiley. Guidelines for Safe Storage and Handling of Reactive Materials. Accessed January 14, 2026. [Link]

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Technical Support Center: Advanced Catalysis for Dichloropyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of alternative catalysts in cross-coupling reactions with dichloropyrimidine substrates. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying rationale to empower you to overcome common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: Why is there a need for alternative catalysts for cross-coupling reactions with dichloropyrimidines?

While traditional palladium catalysts like Pd(PPh₃)₄ are workhorses in organic synthesis, they often fall short when dealing with challenging substrates like dichloropyrimidines.[1] The key challenges that necessitate alternative catalysts include:

  • Regioselectivity Control: Dichloropyrimidines, such as the 2,4- and 4,6-isomers, possess two distinct reactive sites. The inherent electronic properties of the pyrimidine ring often lead to preferential reaction at the C4 position.[2][3][4][5] Achieving selective functionalization at the less reactive C2 position requires specialized catalytic systems that can override this natural preference.[3][4][5][6][7]

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the metal center of the catalyst, leading to the formation of inactive or dormant species.[8][9][10] This is particularly problematic with electron-rich N-heterocycles.

  • Substrate Scope: Conventional catalysts may not be robust enough to handle the steric hindrance or electronic demands of complex coupling partners, leading to low yields or failed reactions.[11]

  • Cost and Earth Abundance: Palladium is a precious and costly metal. Developing effective catalysts based on more abundant and less expensive metals like nickel[8][9][12][13] and iron[14] is a significant goal for sustainable chemistry.

Q2: What are the main classes of alternative catalysts, and what advantages do they offer?

Beyond standard palladium systems, several classes of catalysts have emerged as powerful alternatives for dichloropyrimidine functionalization.

  • Palladium Catalysts with Advanced Ligands: This is the most developed area. The choice of ligand is critical for tuning the catalyst's reactivity, stability, and selectivity.[2]

    • Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands): Ligands like SPhos and XPhos enhance the rates of both oxidative addition and reductive elimination, enabling the coupling of challenging substrates, including aryl chlorides, often under milder conditions.[15][16]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable and active palladium complexes.[17][18] Their steric bulk can be tuned to influence regioselectivity, and they have been uniquely successful in promoting atypical C2-selective couplings.[3][4][5][6][7][19]

  • Nickel-Based Catalysts: Nickel is an attractive, earth-abundant alternative to palladium.[13] Ni catalysts can exhibit different reactivity and selectivity profiles. For instance, in Suzuki-Miyaura couplings of dichloropyridines, Ni catalysts can favor diarylation where Pd catalysts favor monoarylation.[12] However, careful ligand and solvent choice can steer the reaction towards selective monoarylation.[12] A key challenge with Ni catalysts is their sensitivity, particularly in Suzuki reactions where certain α-halo-N-heterocycles can form inactive dimeric nickel species.[8][9]

  • Copper and Iron-Based Catalysts: While less common for dichloropyrimidines, copper and iron catalysts offer cost-effective and environmentally benign options.[14] Iron salts like Fe(acac)₃ have been shown to catalyze the selective monoalkylation of dichloroarenes with Grignard reagents under mild conditions.[14] Copper is often used as a co-catalyst in Sonogashira reactions but can also be used in primary catalyst systems for certain C-N and C-S bond formations.[20]

Q3: How can I control regioselectivity (C4 vs. C2) in my cross-coupling reaction?

Controlling regioselectivity is arguably the most significant challenge. The C4 position is generally more electrophilic and sterically accessible, making it the default site for substitution in both SNAr and most cross-coupling reactions.[2][3][4][5] However, this preference can be inverted.

  • For C4-Selectivity (Conventional): Most standard palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, will preferentially yield the C4-substituted product.[2][11][21] In Buchwald-Hartwig aminations, Pd₂(dba)₃ with a suitable phosphine ligand also strongly favors C4 amination.[22][23]

  • For C2-Selectivity (Unconventional): Achieving C2 selectivity has been a long-standing challenge but is now possible with specific catalyst systems.[6] The breakthrough has come from using palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands .[3][4][5][6][7] For example, a (η³-indenyl)PdCl(IPent) precatalyst was found to enable C2-selective C-S coupling of 2,4-dichloropyrimidine with thiols.[3] The extreme steric bulk of the NHC ligand is thought to play a crucial role in directing the catalyst to the less-hindered C2 position. It's important to note that this C2 selectivity is highly sensitive to the exact structure of the Pd(II) precatalyst.[6][7]

Below is a decision guide for catalyst selection based on desired regioselectivity.

G start Desired Regioselectivity? c4 C4-Selective Coupling (Conventional) start->c4 C4 c2 C2-Selective Coupling (Unconventional) start->c2 C2 pd_std Standard Pd Catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) c4->pd_std For Suzuki, Sonogashira pd_buchwald Pd with Buchwald Ligands (e.g., XPhos, SPhos) c4->pd_buchwald For Buchwald-Hartwig Amination pd_nhc Pd(II) Precatalyst with Bulky NHC Ligand (e.g., IPent-based) c2->pd_nhc For C-S Coupling & others

Caption: A decision guide for achieving regioselective functionalization.

Troubleshooting Guide

Problem 1: My Suzuki-Miyaura coupling reaction is giving low to no yield.

This is a common issue that can be traced to several factors.[1] Let's break down the potential causes and solutions.

  • Cause A: Inefficient Catalyst System. The choice of catalyst and ligand is paramount.[1] Standard Pd(PPh₃)₄ may not be active enough, especially for an electron-deficient heterocycle.

    • Solution: Switch to a more active catalyst system. Consider using a palladium precatalyst with a bulky, electron-rich dialkylbiaryl phosphine ligand (a "Buchwald ligand") like SPhos or XPhos.[15][16] These ligands promote the oxidative addition step, which is often rate-limiting.

  • Cause B: Inactive Boronic Acid. Boronic acids can dehydrate to form unreactive cyclic boroxines upon storage.

    • Solution: Ensure your boronic acid is of high quality. If in doubt, you can try dissolving it in a solvent and then removing the solvent under vacuum to break up the boroxine structure, or convert it to a more stable boronate ester (e.g., a pinacol ester) and use that in the coupling.

  • Cause C: Improper Base or Solvent. The base is not just a proton scavenger; it plays a crucial role in the transmetalation step. The solvent choice is critical for solubility and reactivity.[11]

    • Solution: K₃PO₄ is often a reliable base. For solvent, a mixture like 1,4-dioxane/water or toluene/ethanol/water can be effective.[11][24] The presence of water or an alcohol can be critical for the activity of certain bases and for facilitating the catalytic cycle.[11][25]

  • Cause D: Oxygen Contamination. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.

    • Solution: Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen). Degas your solvents thoroughly by sparging with an inert gas or by using the freeze-pump-thaw method.[25]

G start Low Yield in Suzuki Coupling q1 q1 start->q1 q2 q2 q1->q2 Yes sol1 Solution: Switch to Pd/Buchwald Ligand (e.g., SPhos, XPhos) q1->sol1 No q3 q3 q2->q3 Yes sol2 Solution: Use fresh boronic acid or convert to boronate ester q2->sol2 No q4 q4 q3->q4 Yes sol3 Solution: Use K₃PO₄ with an aqueous/alcoholic co-solvent q3->sol3 No sol4 Solution: Thoroughly degas all reagents and solvents q4->sol4 No end Re-run Experiment sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Problem 2: My Buchwald-Hartwig amination is giving poor regioselectivity.

While Buchwald-Hartwig amination is generally highly regioselective for the C4 position on 2,4-dichloropyrimidines[23], issues can arise, especially with certain substrates or conditions.

  • Cause A: Reaction Temperature is Too High. High temperatures can sometimes provide enough energy to overcome the activation barrier for reaction at the less favored C2 site, leading to mixtures.

    • Solution: For C4-selective amination of 6-aryl-2,4-dichloropyrimidines with aliphatic secondary amines, reactions can often be run at room temperature using LiHMDS as the base.[2] This minimizes side reactions.

  • Cause B: Incorrect Catalyst/Ligand Combination. While many Buchwald-type ligands are effective, the specific choice can influence selectivity.

    • Solution: A combination of a palladium precatalyst (e.g., Pd₂(dba)₃) and a biaryl phosphine ligand is standard.[2] Ensure the ligand is appropriate for the amine coupling partner (e.g., XPhos is excellent for C-N bond formation). If you are attempting an unconventional C2-amination, this requires a complete switch in catalyst philosophy to a bulky Pd-NHC system, as standard Buchwald-Hartwig conditions will not favor this outcome.[3][4][5]

Problem 3: I'm observing significant homocoupling of my coupling partner (Glaser or boronic acid homocoupling).

Homocoupling is a common side reaction, particularly in Sonogashira and Suzuki reactions.

  • Cause A (Sonogashira): Copper Co-catalyst. The copper(I) co-catalyst, while essential for the standard Sonogashira catalytic cycle, is also responsible for promoting the oxidative homocoupling of terminal alkynes (Glaser coupling).[26]

    • Solution 1: Perform the reaction under strictly anaerobic (oxygen-free) conditions to suppress the Glaser pathway.

    • Solution 2: Switch to a "copper-free" Sonogashira protocol.[20] These reactions often require a different base (e.g., an amine base like pyrrolidine or piperidine) and may need slightly higher temperatures, but they completely eliminate the Glaser side reaction.

  • Cause B (Suzuki): Oxygen-Induced Homocoupling. The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.

    • Solution: As with low-yield issues, meticulous degassing of all solvents and reagents and maintaining a positive pressure of an inert gas throughout the reaction is critical.

Comparative Data & Protocols

Table 1: Comparative Performance of Catalysts in Suzuki-Miyaura Coupling
SubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)Key FeatureReference(s)
2,4-DichloropyrimidinePd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/EtOH/H₂O55-90Moderate to HighStandard conditions for one-pot double Suzuki couplings.[11][11]
2,4-DichloropyrimidinePd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane10081Optimized for mono-arylation at C4 under microwave irradiation.[21][21]
4,6-Dichloropyrimidin-5-aminePd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O70-8055-60Moderate yield for a more complex substrate.[24][24]
DichloropyridinesNi(cod)₂ / PPh₂MeK₃PO₄MeCN80HighNi-catalyzed system optimized for selective mono-arylation.[12][12]

Note: Direct comparative studies under identical conditions are limited; data is compiled from various sources.

Table 2: Comparative Performance in Buchwald-Hartwig Amination
SubstrateCatalyst SystemAmineBaseTemp (°C)Yield (%)Key FeatureReference(s)
6-Aryl-2,4-dichloropyrimidinePd₂(dba)₃ / LigandAliphatic secondary aminesLiHMDSRTHighHighly regioselective for C4 amination.[2][2][23]
2,4-DichloropyridinePd₂(dba)₃ / XantphosAnilinesK₂CO₃100HighHighly regioselective for C2 amination on a pyridine scaffold.[27][27]

Experimental Protocols & Workflow Diagrams

Generalized Protocol: C4-Selective Suzuki-Miyaura Coupling
  • Setup: To an oven-dried reaction vessel, add the dichloropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of Argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 80-100 °C) and monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diagram: Generalized Catalytic Cycle (Suzuki-Miyaura)

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->oa + Ar-X tm Transmetalation (Ar-Pd(II)-Ar')L₂ oa->tm + Ar'-B(OH)₂ + Base re Reductive Elimination tm->re re->pd0 Regeneration product Ar-Ar' (Product) re->product start Precatalyst Activation start->pd0

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

  • Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights.
  • A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring. (BenchChem)
  • A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4,6-Dichloropyrimidin-5-amine. (BenchChem)
  • Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes.
  • Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction. (BenchChem)
  • Technical Support Center: Suzuki Coupling with Chloropyrimidines. (BenchChem)
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (American Chemical Society)
  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. (Royal Society of Chemistry)
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (Organic Letters)
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (SciSpace)
  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. (Organic Chemistry Research)
  • Buchwald Phosphine Ligands for Cross Coupling. (Sigma-Aldrich)
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (MDPI)
  • One-pot Double Suzuki Couplings of Dichloropyrimidines.
  • N-Heterocyclic Carbene (NHC) Ligands. (TCI Chemicals)
  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. (PubMed)
  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions.
  • Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles.
  • Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry.
  • Sonogashira coupling. (Wikipedia)
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (DSpace@MIT)
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (Synlett)
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. (PubMed)
  • Buchwald-Hartwig Cross Coupling Reaction. (Organic Chemistry Portal)
  • N-Heterocyclic carbene-catalyzed deaminative cross-coupling of aldehydes with Katritzky pyridinium salts.
  • Microwave-Assisted Solvent- and Cu(I)
  • Diagnosing issues with a failed Suzuki coupling? (Reddit)
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (Royal Society of Chemistry)
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid...
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (No Source Found)
  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (Journal of the American Chemical Society)
  • Ni Cross-Coupling. (The Doyle Group - UCLA)

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Dichloropyrimidine Isomers: 2,4- vs. 2,6- vs. 4,6-

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, dichloropyrimidines are indispensable building blocks. Their utility stems from the electron-deficient nature of the pyrimidine ring, which, when combined with halogen substituents, creates a highly versatile scaffold for nucleophilic aromatic substitution (SNAr) reactions.[1][2] This allows for the precise, regioselective introduction of diverse functionalities, a critical step in constructing libraries of bioactive molecules for drug discovery.[3][4]

However, not all dichloropyrimidine isomers are created equal. The specific placement of the two chlorine atoms on the pyrimidine core dramatically influences the molecule's reactivity and the ultimate outcome of a synthetic step. This guide provides an in-depth comparison of the three most common isomers—2,4-, 2,6-, and 4,6-dichloropyrimidine—grounded in mechanistic principles and supported by experimental observations, to empower chemists to make informed decisions in their synthetic design.

Chapter 1: The Electronic Architecture and Principles of Reactivity

The pyrimidine ring is an electron-deficient heteroaromatic system due to the strong inductive (-I) and mesomeric (-M) effects of its two electronegative nitrogen atoms.[5] This electron deficiency is most pronounced at the C2, C4, and C6 positions, rendering them electrophilic and thus susceptible to nucleophilic attack. The addition of two chlorine atoms, which are excellent leaving groups, further activates the ring for SNAr reactions.

The general order of reactivity for chloro-substituted positions on a pyrimidine ring is C4(6) > C2 >> C5 .[2][6] This established hierarchy is a direct consequence of the stability of the intermediate Meisenheimer complex formed during the SNAr reaction.

The Decisive Role of the Meisenheimer Intermediate

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is typically the initial attack by the nucleophile to form a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The more stable this intermediate, the lower the activation energy and the faster the reaction.

Attack at the C4 or C6 position allows the negative charge of the intermediate to be delocalized directly onto one of the ring nitrogen atoms, forming a stable para-quinoid-like resonance structure. In contrast, attack at the C2 position, which is situated between two nitrogens, results in a less stable ortho-quinoid-like intermediate.[2] This fundamental difference in intermediate stability is the primary driver behind the observed reactivity patterns.

dot graph "Meisenheimer_Complex_Stability" { layout=neato; graph [bgcolor="#F1F3F4", pad="0.5", splines=ortho, nodesep=0.6, ranksep=1.2, size="7.6,5!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, margin="0.1,0.05"]; edge [fontname="Helvetica", fontsize=10];

} .dot Caption: Stabilization of the Meisenheimer intermediate.

Chapter 2: Isomer-by-Isomer Reactivity Profile

2,4-Dichloropyrimidine: The Workhorse with a Nuance

This is the most widely used and studied isomer. The two chlorine atoms are electronically distinct, which leads to highly regioselective reactions.

  • Primary Site of Attack: The C4 chlorine is significantly more reactive than the C2 chlorine.[2][3][4] With most common nucleophiles (amines, alkoxides, thiolates) under standard conditions, substitution occurs preferentially at the C4 position. Ratios of C4 to C2 substitution can range from 4:1 to as high as 19:1, depending on the nucleophile and reaction conditions.[2][7]

  • Causality: As explained, nucleophilic attack at C4 generates a more stable Meisenheimer intermediate. Frontier molecular orbital theory also supports this observation, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon compared to C2, making it more susceptible to nucleophilic attack.[8]

  • Controlling Selectivity: While C4 selectivity is the norm, the outcome can be influenced. The presence of strong electron-donating groups at the C6 position can reverse this selectivity, favoring attack at C2.[3][4][9] Furthermore, specific Lewis acids or catalyst systems have been developed to override the intrinsic preference and force substitution at the C2 position.[7][10]

4,6-Dichloropyrimidine: Symmetrical and Highly Reactive

This isomer is characterized by its symmetry and high reactivity.

  • Primary Site of Attack: The C4 and C6 positions are electronically and sterically equivalent.

  • Causality: Both positions benefit from the same high degree of Meisenheimer intermediate stabilization as the C4 position in the 2,4-isomer. Consequently, 4,6-dichloropyrimidine is highly susceptible to SNAr.[11] Mono-substitution occurs readily, but the introduction of the first substituent deactivates the ring slightly, making the second substitution require more forcing conditions. This differential reactivity allows for the sequential introduction of two different nucleophiles.

  • Synthetic Utility: Its high, predictable reactivity makes it an excellent starting material for building symmetrically or asymmetrically substituted 4,6-diamino-, dialkoxy-, or dithio-pyrimidines, which are common cores in many kinase inhibitors.

2,6-Dichloropyrimidine: Symmetrical with Moderate Reactivity

Like the 4,6-isomer, 2,6-dichloropyrimidine is symmetrical, but its reactivity profile is distinct.

  • Primary Site of Attack: The C2 and C6 positions are equivalent.

  • Causality: The reactivity of these positions is generally considered to be lower than that of the C4/C6 positions in the other isomers but higher than the C2 position in 2,4-dichloropyrimidine.[6] Each chlorine is adjacent to one nitrogen atom, providing activation. However, it lacks the superior para-quinoid stabilization pathway available to the C4/C6 positions.

  • Practical Considerations: While useful, its application is less widespread than the 2,4- and 4,6-isomers. It serves as a valuable precursor when substitution is specifically required at the 2 and 6 positions.

Chapter 3: Comparative Data and Experimental Protocol

Quantitative Comparison of Reactivity

While precise kinetic data varies widely with substrate, nucleophile, and solvent, a qualitative and semi-quantitative comparison provides a practical framework for the synthetic chemist.

IsomerReactive Position(s)Relative Reactivity (Qualitative)Selectivity for MonosubstitutionTypical Reaction Conditions (with Amine)
4,6-Dichloropyrimidine C4, C6Very HighExcellent0 °C to RT
2,4-Dichloropyrimidine C4 (primary), C2 (secondary)High (at C4)Good to Excellent (at C4)RT to 60 °C
2,6-Dichloropyrimidine C2, C6ModerateExcellent60 °C to 100 °C
Trustworthy Protocol: Selective Monosubstitution of 2,4-Dichloropyrimidine

This protocol describes a reliable method for the selective C4-amination of 2,4-dichloropyrimidine with benzylamine, a common SNAr reaction in medicinal chemistry. The system is self-validating through clear monitoring and characterization steps.

Objective: To synthesize 2-chloro-N-benzylpyrimidin-4-amine with high regioselectivity.

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Benzylamine (1.05 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Ethanol (EtOH) or Isopropanol (IPA) (approx. 0.2 M concentration)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.0 eq) and ethanol (to 0.2 M).

  • Reagent Addition: While stirring at room temperature, add DIPEA (1.5 eq) followed by the dropwise addition of benzylamine (1.05 eq). A slight exotherm may be observed.

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% EtOAc in Hexanes). The starting material should be consumed within 2-4 hours. A new, more polar spot corresponding to the product should appear.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The aqueous washes remove the DIPEA hydrochloride salt and any excess amine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude material is often of high purity. If necessary, purify by flash column chromatography on silica gel using a gradient of EtOAc in Hexanes.

  • Analysis: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and LC-MS. The regiochemistry can be confirmed by 2D NMR (HMBC/HSQC) experiments.

dot graph "Experimental_Workflow" { graph [rankdir=LR, bgcolor="#F1F3F4", splines=ortho, nodesep=0.4, size="7.6,3.5!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.1,0.05", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} .dot Caption: A standard workflow for SNAr reactions.

Conclusion: Strategic Selection for Synthetic Success

The choice between 2,4-, 2,6-, and 4,6-dichloropyrimidine is a strategic decision dictated by the desired substitution pattern of the final target molecule.

  • For C4/C6 substitution , 4,6-dichloropyrimidine offers the highest reactivity and is ideal for creating symmetrical or sequentially functionalized products.

  • For selective C4 substitution , 2,4-dichloropyrimidine is the reagent of choice, providing a reliable pathway to install a nucleophile at the 4-position while leaving the less reactive 2-position available for subsequent transformations.

  • For C2/C6 substitution , 2,6-dichloropyrimidine provides a direct, albeit less reactive, route to scaffolds with this specific substitution pattern.

A thorough understanding of the electronic principles governing the reactivity of these isomers allows chemists to move beyond trial-and-error and rationally design synthetic routes, saving time and resources in the complex landscape of drug discovery and development.

References

  • Benchchem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Benchchem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.
  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
  • Benchchem. (2025). reactivity of the chlorine atom in 4-chloropyrimidines.
  • Langer, P., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • Benchchem. (2025). A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy).
  • Guidechem. (2023). How to synthesize 4,6-Dichloropyrimidine?.
  • Zhang, B., et al. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. ACS Publications.
  • ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
  • Benchchem. (2025). A Comparative Analysis of 2,4-Dichloropyrimidine and 2,6-Dichloropyrimidine Reactivity in Nucleophilic Aromatic Substitution.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • Macomber, R. S., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry.
  • Herranz, R., et al. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications.
  • QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • MDPI. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution.
  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Dichloropyrimidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unequivocal identification of constitutional isomers is a foundational requirement for process control, regulatory compliance, and ensuring the efficacy and safety of the final product. Dichloropyrimidine isomers, common intermediates in the synthesis of pharmaceuticals and agrochemicals, present a classic analytical challenge. Possessing the same molecular formula (C₄H₂Cl₂N₂) and molecular weight, their differentiation hinges on subtle differences in their physical and chemical properties, which can be effectively probed using a suite of spectroscopic techniques.

This guide provides an in-depth, objective comparison of the primary spectroscopic methods used to distinguish between dichloropyrimidine isomers. The narrative moves beyond simple data presentation to explain the causality behind the spectral differences, grounding the interpretation in the principles of molecular structure and symmetry.

The Challenge: Distinguishing Molecular Twins

The primary dichloropyrimidine isomers of interest are 2,4-, 4,6-, 2,5-, and 5,6-dichloropyrimidine. The position of the two chlorine atoms on the pyrimidine ring dictates the molecule's symmetry, electron distribution, and bond energies. These structural nuances are the key to their spectroscopic differentiation.

Caption: Common constitutional isomers of dichloropyrimidine.

Comparative Analysis of Spectroscopic Techniques

No single technique provides a complete picture. A multi-faceted approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FTIR/Raman), and Mass Spectrometry (MS), is essential for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides a direct map of the carbon-hydrogen framework. The chemical shift (δ) and spin-spin coupling (J) of each nucleus are exquisitely sensitive to its local electronic environment, which is uniquely altered by the placement of the electronegative chlorine atoms.

Causality of Differentiation: The position of the chlorine atoms alters the electron density across the pyrimidine ring. Protons and carbons closer to a chlorine atom are more deshielded and will resonate at a higher chemical shift (further downfield). Furthermore, the symmetry of the molecule dictates the number of unique signals. For instance, the highly symmetric 4,6-dichloropyrimidine will exhibit a simpler spectrum than the asymmetric 2,4-dichloropyrimidine.[1]

¹H NMR Insights:

  • Number of Signals: Corresponds to the number of chemically non-equivalent protons.

  • Chemical Shift (δ): Protons on carbons adjacent to chlorine atoms are shifted downfield.

  • Multiplicity (Splitting): The coupling between adjacent protons provides definitive connectivity information.

¹³C NMR Insights:

  • Number of Signals: Directly indicates the number of unique carbon environments, a clear giveaway for molecular symmetry.

  • Chemical Shift (δ): Carbons directly bonded to chlorine (C-Cl) have characteristic chemical shifts, often in the range of 160-165 ppm, which differ significantly from C-H carbons.

Comparative NMR Data for Dichloropyrimidine Isomers

IsomerSymmetry¹H NMR Signals (Predicted/Reported)¹³C NMR Signals (Predicted/Reported)
2,4-Dichloropyrimidine CₛH-5: ~7.4 ppm (d, J≈6 Hz)H-6: ~8.6 ppm (d, J≈6 Hz)[2][3]3 signals: C-2, C-4, C-5, C-6[4]
4,6-Dichloropyrimidine C₂ᵥH-2: ~8.8 ppm (s)H-5: ~7.5 ppm (s)[5]3 signals: C-2, C-4/C-6, C-5[6]
2,5-Dichloropyrimidine CₛH-4: ~8.7 ppm (s)H-6: ~8.7 ppm (s)3 signals: C-2, C-4/C-6, C-5

Note: Actual chemical shifts can vary based on solvent and concentration. Data is compiled from references[2][3][4][5][6].

Vibrational Spectroscopy (FTIR & Raman): A Fingerprint of Molecular Motion

FTIR and Raman spectroscopy probe the vibrational modes of a molecule. Since isomers have different atomic arrangements and symmetries, their vibrational frequencies will differ, providing a unique "fingerprint."[7]

Causality of Differentiation: The key differentiators are the C-H bending and C-Cl stretching modes, which are highly sensitive to the substitution pattern.[8] The overall symmetry of the isomer also determines which vibrational modes are IR or Raman active. For a molecule with a center of inversion (like trans-1,2-dichloroethylene, a related example), the rule of mutual exclusion applies: vibrations that are IR active are Raman inactive, and vice-versa.[9] While dichloropyrimidines lack a center of inversion, the principle that symmetry governs spectral activity remains crucial.

  • FTIR: Measures the absorption of infrared radiation corresponding to vibrational transitions. It is particularly sensitive to polar bonds.

  • Raman: Measures the inelastic scattering of monochromatic light. It is more sensitive to non-polar, symmetric bonds.

Comparative Vibrational Data for Dichloropyrimidine Isomers

IsomerKey FTIR Bands (cm⁻¹)Key Raman Bands (cm⁻¹)Assignment
2,4-Dichloropyrimidine ~800-850, ~730-770Strong signals in similar regionsC-Cl stretching, Ring vibrations[7][10]
4,6-Dichloropyrimidine ~850-900, ~700-740Strong signals in similar regionsC-Cl stretching, Ring vibrations[7][11]

Note: The fingerprint region (<1500 cm⁻¹) contains a wealth of complex vibrations that are unique to each isomer. The values above highlight regions where C-Cl stretches are prominent. Data compiled from references[7][10][11].

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

While all isomers have an identical molecular weight, high-resolution mass spectrometry, particularly when coupled with a separation technique like Gas Chromatography (GC-MS), can differentiate them based on their fragmentation patterns.[12]

Causality of Differentiation: Upon electron ionization (EI), the molecular ion (M⁺˙) is formed. The excess energy causes this ion to fragment. The stability of the resulting fragment ions is dictated by the original positions of the chlorine atoms and the overall electronic structure. This leads to different relative abundances of key fragments for each isomer.[13][14] The isotopic signature of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) is a vital tool for confirming the number of chlorine atoms in any given fragment.[15]

Key Fragmentation Pathways:

  • Loss of a Chlorine Radical: [M - Cl]⁺

  • Loss of HCl: [M - HCl]⁺˙

  • Ring Cleavage: Loss of neutral molecules like HCN.

Comparative Mass Spectrometry Data for Dichloropyrimidine Isomers

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative Abundance
2,4-Dichloropyrimidine 148/150/152113/115 ([M-Cl]⁺), 86, 77. Fragmentation is complex.[16]
4,6-Dichloropyrimidine 148/150/152113/115 ([M-Cl]⁺), 86, 77. Relative intensities differ from 2,4-DCP.[17]

Note: The relative abundance of the fragment ions is the critical differentiating factor. Data compiled from references[16][17].

Experimental Protocols: A Self-Validating Workflow

The trustworthiness of any analytical result lies in a robust and well-documented experimental protocol. The following sections provide standardized methodologies for acquiring high-quality data.

Workflow Sample Unknown Isomer Sample Prep Sample Preparation Sample->Prep GCMS GC-MS Analysis Prep->GCMS FTIR FTIR Analysis Prep->FTIR NMR NMR Analysis Prep->NMR Data_GCMS Obtain MW & Frag. Pattern GCMS->Data_GCMS Data_FTIR Obtain Vibrational Fingerprint FTIR->Data_FTIR Data_NMR Obtain Structural Data (Shifts, Coupling) NMR->Data_NMR Compare Compare Data to Reference Spectra / Database Data_GCMS->Compare Data_FTIR->Compare Data_NMR->Compare Identify Unambiguous Isomer Identification Compare->Identify

Caption: General workflow for spectroscopic identification of an unknown isomer.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified dichloropyrimidine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a 5 mm NMR tube.[15] Ensure the sample is fully dissolved.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[18]

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse experiment over a spectral width of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[19]

    • Set a relaxation delay (D1) of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled pulse sequence (e.g., zgpg30).

    • Use a spectral width of 0-200 ppm.

    • A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[18]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS).

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and allowing it to dry.

    • Place a small amount of the solid sample onto the crystal.

    • Apply pressure with the ATR pressure arm to ensure good contact.[18]

  • Sample Preparation (KBr Pellet):

    • Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar.

    • Grind the mixture to a fine, homogenous powder.

    • Transfer the powder to a pellet press and apply 8-10 tons of pressure to form a transparent pellet.[15]

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or clean ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically generate the final transmittance or absorbance spectrum.[15]

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the isomer in a volatile organic solvent like dichloromethane or ethyl acetate.[18]

  • GC Conditions:

    • Injector: Splitless mode, 250 °C.

    • Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. (This program should be optimized for the specific isomers).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

    • Mass Range: Scan from m/z 40 to 200.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the resulting spectrum to a library database (e.g., NIST) for tentative identification.[17]

Integrated Data Analysis: A Decision-Making Framework

The true power of this multi-technique approach lies in the synthesis of all data points. No single spectrum should be interpreted in isolation.

Decision_Tree start Start: Unknown Dichloropyrimidine ms MS: M+ at m/z 148? Isotopic pattern for 2 Cls? start->ms nmr_h ¹H NMR: How many signals? What multiplicity? ms->nmr_h Yes not_dcp Not a DCP Isomer ms->not_dcp No nmr_c ¹³C NMR: How many signals? nmr_h->nmr_c Two singlets nmr_h->nmr_c Two doublets ftir FTIR: Match fingerprint to reference? nmr_c->ftir 3 signals is_46 4,6-DCP ftir->is_46 Yes (4,6-DCP pattern) is_24 2,4-DCP ftir->is_24 Yes (2,4-DCP pattern) is_other Other Isomer (e.g., 2,5-DCP)

Caption: A simplified decision tree for isomer identification.

Case Scenario: An unknown sample is analyzed.

  • MS Analysis: The GC-MS shows a single peak with a molecular ion cluster at m/z 148, 150, and 152, confirming the molecular formula C₄H₂Cl₂N₂.

  • ¹H NMR Analysis: The spectrum shows two signals, both singlets, with an integration of 1H each. This immediately points to a symmetric structure where the two protons do not couple to each other, strongly suggesting 4,6-dichloropyrimidine.

  • ¹³C NMR Analysis: The spectrum shows three distinct signals, confirming the symmetry suggested by the ¹H NMR (C-2, C-5, and the equivalent C-4/C-6).

  • FTIR Analysis: The FTIR spectrum is compared against a reference library and shows a perfect match with the spectrum for 4,6-dichloropyrimidine, particularly in the 700-900 cm⁻¹ region.[11]

Final Assessment

The spectroscopic differentiation of dichloropyrimidine isomers is a solvable, albeit nuanced, analytical problem. While each technique offers valuable clues, their true diagnostic power is realized when they are used in concert.

  • NMR provides the most definitive structural information regarding connectivity and symmetry.

  • Mass Spectrometry is excellent for confirming molecular weight and elemental composition (Cl presence), with fragmentation patterns offering secondary confirmation.

  • FTIR/Raman offer a rapid, cost-effective method for "fingerprinting" and are ideal for quality control once reference spectra for the isomers have been established.

By integrating these techniques within a framework of robust experimental protocols and logical data interpretation, researchers can confidently and accurately characterize these critical chemical intermediates.

References

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  • Rani, U., Oturak, H., Sudha, S., & Sundaraganesan, N. (2011). Molecular structure, harmonic and anharmonic frequency calculations of 2,4-dichloropyrimidine and 4,6-dichloropyrimidine by HF and density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(5), 1467-75. [URL: https://pubmed.ncbi.nlm.nih.gov/21334254/]
  • ChemicalBook. (n.d.). 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/56-05-3_13CNMR.htm]
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  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂. BenchChem. [URL: https://www.benchchem.com/product/B584103/technical-documents/Application-Notes-and-Protocols-for-NMR-Spectroscopy-of-2-Amino-4-6-dichloropyrimidine-13C2]
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  • Srivastava, S. L., & Rohitashava. (1985). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 24(5), 715-723. [URL: https://www.ias.ac.in/article/fulltext/pram/024/05/0715-0723]
  • Thermo Fisher Scientific. (n.d.). Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/posters/PN-64842-Differentiating-Isomers-MS-MSn-CID-UVPD-ASMS2017-PN64842-EN.pdf]
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  • Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II. [URL: https://www.thermofisher.
  • Csendes, I. G., & Ragan, J. A. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083. [URL: https://www.publish.csiro.au/CH/CH04137]
  • Jaiswal, R. M. P., Katon, J. E., & Tripathi, G. N. R. (1983). Polarized infrared spectra and the crystal structure of 4,6-dichloropyrimidine. Journal of Molecular Structure, 102, 123-135. [URL: https://www.osti.gov/etdeweb/biblio/6016511]
  • NIST. (n.d.). Pyrimidine, 4,6-dichloro- Mass Spectrum. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1193211&Type=Mass&Index=1]
  • NIST. (n.d.). Pyrimidine, 4,6-dichloro- IR Spectrum. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1193211&Type=IR-SPEC&Index=1]
  • ChemicalBook. (n.d.). 2,4-Dichloro-5-fluoropyrimidine(2927-71-1) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/2927-71-1_1HNMR.htm]
  • WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [URL: https://www.wuxiapptec.com/insights/understanding-the-highly-variable-regioselectivity-in-snar-reaction-of-dichloropyrimidines]
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [URL: https://chem.libretexts.
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [URL: https://www.chemguide.co.
  • Ojha, A., & Sharma, P. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Der Pharma Chemica, 4(2), 735-739. [URL: https://www.derpharmachemica.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem. [URL: https://www.benchchem.
  • ChemicalBook. (n.d.). 4-Chloro-2,6-diaminopyrimidine(156-83-2) 13C NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/156-83-2_13CNMR.htm]
  • van Rixel, V. G. S., et al. (2005). Dichlorobis(2-phenylazopyridine)ruthenium(ii) complexes: characterisation, spectroscopic and structural properties of four isomers. Dalton Transactions, (22), 3710-3716. [URL: https://pubs.rsc.org/en/content/articlelanding/2005/dt/b509374j]
  • Kelly, T. R., & Kim, M. H. (1994). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. The Journal of Organic Chemistry, 59(13), 3511–3514. [URL: https://www.researchgate.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [URL: http://article.sapub.org/10.5923.j.ijmc.20140404.03.html]
  • Kapitán, J., et al. (2021). Chiral detection by induced surface-enhanced Raman optical activity. Chemical Communications, 57(49), 6006-6009. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc01844a]
  • Craig, N. C., & Groner, P. (2012). Applications of Group Theory: Infrared and Raman Spectra of the Isomers of 1,2-Dichloroethylene. A Physical Chemistry Experiment. Journal of Chemical Education, 89(7), 903-906. [URL: https://www.researchgate.net/publication/258169956_Applications_of_Group_Theory_Infrared_and_Raman_Spectra_of_the_Isomers_of_12-Dichloroethylene_A_Physical_Chemistry_Experiment]
  • Bouř, P., et al. (2020). Molecular dynamics and Raman optical activity spectra reveal nucleotide conformation ratios in solution. Physical Chemistry Chemical Physics, 22(30), 17091-17101. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cp/d0cp02882g]

Sources

HPLC method development for the analysis of Ethyl 2,6-dichloropyrimidine-4-carboxylate purity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to HPLC Method Development for the Purity Analysis of Ethyl 2,6-dichloropyrimidine-4-carboxylate

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

This compound is a crucial intermediate in the synthesis of various biologically active molecules, including pharmaceuticals. Its purity is paramount, as any process-related impurities or degradation products can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. Therefore, a robust, specific, and reliable High-Performance Liquid Chromatography (HPLC) method is essential for quality control.

This guide provides a comprehensive walkthrough of the development of a stability-indicating reversed-phase HPLC (RP-HPLC) method for this compound. We will explore the rationale behind experimental choices, compare alternative chromatographic conditions with supporting data, and establish a validated protocol fit for its intended purpose, in line with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Analyte Properties and Initial Chromatographic Considerations

Before initiating method development, understanding the physicochemical properties of this compound is critical.[5]

  • Structure: It possesses a pyrimidine ring, a heterocyclic aromatic system containing nitrogen atoms. It is substituted with two chlorine atoms and an ethyl carboxylate group.

  • Polarity: The presence of the ester and nitrogen atoms imparts some polarity, but the dichlorinated aromatic ring provides significant hydrophobicity. This makes it an ideal candidate for reversed-phase chromatography.[6][7]

  • UV Absorbance: The pyrimidine ring is a chromophore, allowing for straightforward detection using a UV detector. A preliminary UV scan would determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Based on these properties, a reversed-phase HPLC method using a C18 column with a water/acetonitrile or water/methanol mobile phase is the logical starting point.[8][9]

PART 1: Stationary Phase Selection - A Comparative Analysis

The choice of stationary phase is the most critical decision in method development, as it has the greatest impact on selectivity.[5][10][11] We compared three columns with different stationary phase chemistries to achieve the optimal separation of the main peak from potential impurities.

dot

G cluster_0 Method Development Workflow A Analyte Characterization (UV, Solubility) B Column Screening (C18, Phenyl, PFP) A->B Initial Parameters C Mobile Phase Optimization (Solvent, pH, Gradient) B->C Select Best Column D Forced Degradation (Stress Testing) C->D Optimized Conditions E Method Finalization & Validation D->E Confirm Specificity

Caption: High-level workflow for HPLC method development.

Experimental Protocol: Column Screening
  • System: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).

  • Test Columns:

    • Standard C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

    • Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)

    • Pentafluorophenyl (PFP) (e.g., InertSustain PFP, 4.6 x 150 mm, 5 µm)[8]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 30% to 90% B over 15 minutes, hold at 90% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Injection Volume: 5 µL.

  • Sample: this compound (100 µg/mL in Acetonitrile).

Results and Discussion

The performance of each column was evaluated based on peak shape (asymmetry) for the parent compound and resolution from a known process impurity (Impurity A).

Column TypeParent Peak Tailing FactorResolution (Parent/Impurity A)Rationale & Observations
Standard C18 1.11.8Provides good hydrophobic retention and a decent peak shape. Resolution is acceptable but could be improved.
Phenyl-Hexyl 1.22.5Offers alternative selectivity due to π-π interactions with the pyrimidine ring.[12] This results in improved resolution for the aromatic impurity.
PFP 1.13.1 Provides a unique combination of hydrophobic, aromatic, and dipole-dipole interactions, which is highly effective for halogenated compounds.[10][13] This column gave the best overall resolution.

PART 2: Mobile Phase Optimization

Optimizing the mobile phase is crucial for fine-tuning the separation, improving peak shape, and reducing analysis time.[14][15] We investigated the organic modifier, pH, and gradient slope.

Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile and methanol are the most common organic solvents in RP-HPLC.[7]

  • Acetonitrile (ACN): Generally provides lower backpressure and better UV transparency.

  • Methanol (MeOH): Can offer different selectivity compared to ACN.

Using the PFP column, a comparison showed that ACN produced sharper peaks and slightly better resolution. Therefore, acetonitrile was retained as the organic modifier.

pH Adjustment and Gradient Optimization

The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds.[15][16] While the target analyte is neutral, potential impurities could be acidic or basic. Using a buffer or acid modifier stabilizes the chromatography. An evaluation of 0.1% Formic Acid (pH ~2.7) versus a 10 mM Ammonium Acetate buffer (pH ~4.5) was performed. The acidic mobile phase provided the best peak shape for all observed components.

The gradient was then optimized to reduce the run time while maintaining a resolution of >2.0 for all peaks.

dot

G cluster_1 Parameter Optimization Logic Param Chromatographic Parameters Col Column Chemistry (C18, PFP) Param->Col Mob Mobile Phase (Solvent, pH) Param->Mob Grad Gradient Slope Param->Grad Outcome Desired Outcomes Col->Outcome Mob->Outcome Grad->Outcome Res Resolution Outcome->Res Sym Peak Symmetry Outcome->Sym Time Analysis Time Outcome->Time

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Dichloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the structural motif of dichloropyrimidine is a cornerstone in the synthesis of a vast array of pharmacologically active molecules. The precise and accurate measurement of these intermediates and the active pharmaceutical ingredients (APIs) derived from them is not merely a procedural step but a fundamental requirement for ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison and validation framework for analytical methods tailored to dichloropyrimidine derivatives, grounding our discussion in the latest regulatory expectations and field-proven scientific principles.

Our approach is built upon the foundational principles outlined by the International Council for Harmonisation (ICH), particularly the revised Q2(R2) guideline on the validation of analytical procedures and the complementary Q14 guideline on analytical procedure development.[1][2][3][4] The objective of validating an analytical procedure is to provide documented evidence that it is fit for its intended purpose.[5][6] This guide moves beyond a simple checklist, delving into the causality behind our experimental choices to build a self-validating, robust analytical system.

Section 1: Selecting the Right Analytical Tool: A Comparative Overview

The choice of an analytical method is dictated by the physicochemical properties of the dichloropyrimidine derivative and the specific analytical objective (e.g., purity, assay, impurity profiling). Dichloropyrimidines, being heterocyclic compounds, possess distinct characteristics that make them amenable to several techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for non-volatile and thermally labile compounds, making it ideal for the assay, purity determination, and stability testing of most dichloropyrimidine derivatives.[7] Its high resolution and sensitivity are critical for separating the main component from structurally similar process impurities or degradation products.[8][9]

  • Gas Chromatography (GC): Often coupled with Mass Spectrometry (GC-MS), this technique is unparalleled for analyzing volatile impurities, such as residual solvents from the synthesis process.[10][11] For dichloropyrimidine analysis, GC is typically used to profile volatile impurities or after a derivatization step to increase the analyte's volatility.[12]

  • Spectroscopic Methods (NMR, IR, MS): These methods are indispensable for structural elucidation and confirmation.[13][14] While not typically used for routine quantitative analysis in a quality control setting, they are vital during development to unequivocally identify the main compound, impurities, and degradation products. Mass spectrometry provides molecular weight confirmation, while NMR offers a detailed map of the molecule's carbon-hydrogen framework.[13][14]

Table 1: Comparison of Primary Analytical Techniques
Analytical Technique Principle Advantages for Dichloropyrimidines Limitations Primary Applications
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.[7]High resolution, high sensitivity, suitable for non-volatile compounds, well-established for quantitative analysis.[7]Higher cost, requires that the analyte has a UV chromophore.Purity determination, assay for potency, stability-indicating methods, impurity profiling.[7]
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[10]Excellent for volatile impurities, provides structural information from mass spectra, high separation efficiency.[10][15]Not suitable for non-volatile or thermally labile compounds without derivatization.Analysis of residual solvents, identification of volatile impurities.[10]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides unequivocal structural confirmation, detailed information on molecular structure and connectivity.[13]Low sensitivity, complex instrumentation, not ideal for trace-level quantification.Structural elucidation of the API, identification of unknown impurities and degradants.
Logical Framework for Method Selection

The decision to use HPLC, GC, or another technique is a critical first step. The following workflow illustrates the logical process based on the analyte's properties and the analytical goal.

MethodSelection start Define Analytical Goal (e.g., Purity, Assay, Impurity ID) volatility Is the analyte volatile & thermally stable? start->volatility purpose Primary Goal? volatility->purpose No gc GC or GC-MS volatility->gc Yes hplc HPLC-UV / HPLC-MS purpose->hplc Quantitative Analysis (Purity/Assay) structure Structural Elucidation? purpose->structure Identification end Method Selected gc->end hplc->end structure->hplc No, Quantitative nmr NMR, MS, IR structure->nmr Yes nmr->end

Caption: A decision tree for selecting the appropriate analytical technique.

Section 2: A Deep Dive into HPLC Method Validation: The Gold Standard

Given its versatility, we will focus on the validation of a Reversed-Phase HPLC (RP-HPLC) method for the purity and assay determination of a dichloropyrimidine derivative. The validation process must demonstrate that the analytical procedure is suitable for its intended purpose.[5][16] We will follow the framework established by ICH Q2(R2), which outlines the key validation characteristics.[5][17][18]

Specificity (and Stability-Indicating Nature)

Causality: The core purpose of a purity method is to distinguish the analyte from everything else. Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or excipients.[1][16] For drug development, this must include proving the method is "stability-indicating," meaning it can resolve the drug substance from its degradation products.[19][20]

Execution: This is achieved through forced degradation studies. The drug substance is intentionally exposed to harsh conditions to generate potential degradants.[20][21]

  • Acid/Base Hydrolysis: Refluxing the drug in dilute HCl and NaOH.

  • Oxidation: Exposing the drug to hydrogen peroxide.

  • Thermal Stress: Heating the solid drug substance.

  • Photolytic Stress: Exposing the drug to UV and visible light as per ICH Q1B guidelines.

Trustworthiness: The validation is successful if the chromatograms from these stressed samples show that all degradation peaks are baseline-resolved from the main analyte peak. Peak purity analysis using a Photodiode Array (PDA) detector is essential here to confirm that the main peak is spectrally pure and not co-eluting with any degradants.

Linearity & Range

Causality: To quantify the analyte accurately, we must establish a direct, proportional relationship between its concentration and the instrument's response (e.g., peak area).

Execution: A minimum of five concentrations are prepared from a stock solution of a reference standard, spanning the expected working range. For an assay method, this range is typically 80% to 120% of the target concentration.[7] For impurity quantification, the range must cover from the reporting threshold up to 120% of the impurity's specified limit.[7]

Trustworthiness: The data are plotted (Concentration vs. Response) and analyzed by linear regression. A trustworthy method will yield a correlation coefficient (r²) of ≥ 0.999.[22]

Accuracy

Causality: Accuracy demonstrates how close the measured value is to the true value.[1] This confirms that the method is free from significant systematic error.

Execution: Accuracy is typically assessed by spiking a placebo (a mixture of all formulation excipients without the API) with a known amount of the API at different concentration levels (e.g., 80%, 100%, and 120% of the target). The analysis is performed in triplicate at each level.

Trustworthiness: The results are expressed as percent recovery. For an API assay, the acceptance criterion is typically between 98.0% and 102.0%.[7]

Precision

Causality: Precision measures the degree of scatter or agreement between a series of measurements under the same conditions. It demonstrates the method's repeatability and its reliability over time with different analysts and equipment.

Execution:

  • Repeatability (Intra-assay precision): A minimum of six measurements at 100% of the test concentration or nine measurements covering the specified range (3 concentrations, 3 replicates each).[16]

  • Intermediate Precision: The same experiment is repeated by a different analyst on a different day, and often on a different instrument.[16]

Trustworthiness: The results are expressed as the Relative Standard Deviation (%RSD). For an API assay, the %RSD for repeatability should be ≤ 1.0%, and for intermediate precision, it should be ≤ 2.0%.[7]

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Causality: For impurity analysis, it is crucial to define the lowest concentration of an analyte that the method can reliably detect (LOD) and quantify with acceptable accuracy and precision (LOQ).

Execution: These values can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD, and 10:1 is used for LOQ.[23] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Trustworthiness: The calculated LOQ must be confirmed by analyzing a standard prepared at that concentration and demonstrating that the accuracy and precision meet predefined acceptance criteria.

Robustness

Causality: Robustness testing demonstrates the method's reliability during normal use by showing its capacity to remain unaffected by small, deliberate variations in method parameters.[16][24] This is a measure of the method's durability.

Execution: Key HPLC parameters are slightly varied, such as:

  • Mobile phase composition (e.g., ±2% organic solvent).

  • pH of the mobile phase buffer (e.g., ±0.2 units).

  • Column temperature (e.g., ±5 °C).

  • Flow rate (e.g., ±0.1 mL/min).

Trustworthiness: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) are monitored under each condition. The method is robust if these parameters remain within acceptable limits despite the variations.

Section 3: Experimental Protocols & Data

The following protocols are generalized starting points for a typical dichloropyrimidine derivative. They must be optimized for the specific molecule of interest.

Protocol 1: RP-HPLC Method for Purity and Assay
  • Instrumentation: HPLC with UV/PDA Detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0). The exact ratio should be optimized (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Procedure:

    • Equilibrate the system for at least 30 minutes.

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Make five replicate injections of the standard solution to establish system suitability (%RSD of peak areas < 1.0%).

    • Inject the sample solution in duplicate.

    • Calculate the assay and impurity profile using area normalization or against the reference standard.

Table 2: Hypothetical Validation Data Summary
Validation Parameter Acceptance Criterion Hypothetical Result Status
Specificity No co-elution of degradantsAll degradant peaks resolved (Resolution > 2.0)Pass
Linearity (r²) ≥ 0.9990.9998Pass
Range 80% - 120% of nominalConfirmedPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision - Repeatability (%RSD) ≤ 1.0%0.45%Pass
Precision - Intermediate (%RSD) ≤ 2.0%0.88%Pass
LOQ S/N ≥ 100.05 µg/mLPass
Robustness System suitability criteria metAll variations met criteriaPass

Section 4: Visualizing the Validation Workflow

A clear workflow diagram ensures that all steps of the validation process are logically connected and followed, forming a self-validating system.

ValidationWorkflow cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2) cluster_rep Phase 3: Reporting & Lifecycle dev Develop Analytical Procedure (ICH Q14) protocol Write Validation Protocol (Pre-defined Acceptance Criteria) dev->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report transfer Method Transfer & Routine Use report->transfer lifecycle Continuous Monitoring (Lifecycle Management) transfer->lifecycle

Caption: A comprehensive workflow for analytical method validation.

Conclusion

The validation of analytical methods for dichloropyrimidine derivatives is a rigorous, systematic process that underpins the quality of pharmaceutical development. By adopting a scientific and risk-based approach as championed by the latest ICH guidelines, we move beyond mere compliance.[4][25] A well-validated method, whether it be HPLC, GC, or another technique, is not a static procedure but a robust and reliable tool. It provides trustworthy data that informs critical decisions throughout the drug development lifecycle, from early-stage synthesis to final product release. The principles and protocols outlined in this guide serve as a comprehensive framework for establishing analytical procedures that are not just validated, but truly fit for purpose.

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A Comparative Guide to the Biological Activities of Ethyl 2,6-dichloropyrimidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutic agents. Its inherent bioisosteric resemblance to purines allows for interactions with a multitude of biological targets. Ethyl 2,6-dichloropyrimidine-4-carboxylate, a readily available and versatile starting material, offers a strategic entry point for the synthesis of a diverse array of substituted pyrimidines. The two reactive chlorine atoms at the C2 and C6 positions, along with the ester moiety at C4, provide orthogonal handles for a variety of chemical modifications, leading to compounds with a broad spectrum of biological activities.

This guide provides an in-depth comparative analysis of the biological activities of derivatives synthesized from this compound and its close analogs. We will explore key therapeutic areas where these compounds have shown promise, including oncology and infectious diseases, supported by experimental data from peer-reviewed literature. Furthermore, detailed experimental protocols for the evaluation of these biological activities are provided to facilitate the replication and extension of these findings.

The Synthetic Versatility of this compound

The strategic placement of two chlorine atoms on the pyrimidine ring allows for sequential and selective nucleophilic substitution. This differential reactivity is the cornerstone of the synthetic utility of this compound, enabling the introduction of a wide range of functionalities at the C2 and C6 positions. Common synthetic transformations include amination, etherification, and Suzuki or Stille cross-coupling reactions, which can be performed in a stepwise manner to generate libraries of disubstituted pyrimidine-4-carboxylates.

Synthetic_Pathway start This compound sub1 Nucleophilic Substitution (e.g., Amines, Alcohols) start->sub1 mono_sub 2- or 6-monosubstituted intermediate sub1->mono_sub sub2 Second Nucleophilic Substitution (different nucleophile) mono_sub->sub2 di_sub 2,6-disubstituted pyrimidine-4-carboxylate sub2->di_sub ester_mod Ester Hydrolysis/ Amidation di_sub->ester_mod final_product Final Biologically Active Derivatives ester_mod->final_product

Caption: General synthetic scheme for the derivatization of this compound.

Comparative Biological Evaluation: A Tale of Two Targets

Derivatives of this compound have demonstrated significant potential in two major therapeutic areas: oncology and infectious diseases. The nature of the substituents at the C2 and C6 positions plays a crucial role in determining the specific biological activity and potency.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

The pyrimidine core is a common feature in many anticancer drugs, and derivatives of this compound are no exception. These compounds have been shown to exert their anticancer effects through various mechanisms, most notably through the inhibition of protein kinases, which are key regulators of cell growth, proliferation, and survival.[1][2]

Several studies have highlighted the potential of 2,4-diaminopyrimidine and related scaffolds as potent kinase inhibitors.[3] For instance, derivatives of 2,4-dianilinopyrimidine have been investigated as focal adhesion kinase (FAK) inhibitors.[4] Furthermore, 2,4-disubstituted pyrimidine derivatives have been designed as selective inhibitors of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription.[5] One study on 2,4-diaminopyrimidine derivatives as CDK7 inhibitors demonstrated that strategic substitutions can lead to potent and selective compounds.[3]

Table 1: Comparative Anticancer Activity of Representative Pyrimidine Derivatives

Compound ClassTarget KinaseRepresentative IC50 (nM)Cancer Cell LineReference
2,4-DiaminopyrimidinesCDK77.21MV4-11[3]
2,4-Disubstituted PyrimidinesCDK9~80PANC-1[5]
N4,N6-Disubstituted PyrimidinesEGFRCompetitive with AZD3759H3255, A431, HCC827, PC-9, H1975[2]

Note: The presented data is a synthesis from multiple sources and may not originate from derivatives of the exact same starting material, but rather from structurally related dichloropyrimidine precursors.

The structure-activity relationship (SAR) studies of these kinase inhibitors often reveal key insights. For instance, in the development of CDK7 inhibitors, the introduction of a sulfonyl group at the ortho position of an aniline moiety at C2 significantly enhanced binding affinity.[3]

Kinase_Inhibition_Pathway cluster_kinase_activity Kinase Activity drug Pyrimidine Derivative (Kinase Inhibitor) kinase Protein Kinase (e.g., CDK7, EGFR) drug->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase cell_proliferation Cell Proliferation & Survival p_substrate->cell_proliferation apoptosis Apoptosis

Caption: Simplified signaling pathway illustrating kinase inhibition by pyrimidine derivatives.

Antimicrobial Activity: A Renewed Fight Against Infectious Diseases

The pyrimidine scaffold is also a key component of many antimicrobial agents. Derivatives of dichloropyrimidines have been explored for their activity against a range of pathogens, including bacteria and fungi.[6][7]

One study investigated the antitubercular activity of 6-dialkylaminopyrimidine carboxamides synthesized from a methyl 2,4-dichloropyrimidine-6-carboxylate precursor. These compounds showed promising activity against Mycobacterium tuberculosis, suggesting a novel mechanism of action.

Another area of investigation is the general antibacterial activity of substituted pyrimidines. For example, some 4,6-disubstituted pyrimidine derivatives have been synthesized and shown to possess activity against both Gram-positive and Gram-negative bacteria.[6]

Table 2: Comparative Antimicrobial Activity of Representative Pyrimidine Derivatives

Compound ClassTarget OrganismRepresentative MIC (µg/mL)Reference
6-Dialkylaminopyrimidine CarboxamidesMycobacterium tuberculosis<1
4,6-Disubstituted PyrimidinesBacillus subtilis (Gram-positive)Varies with substitution[6]
4,6-Disubstituted PyrimidinesPseudomonas aeruginosa (Gram-negative)Varies with substitution[6]
6-Chloro-2,4-diaminopyrimidineStaphylococcus aureus, Escherichia coliLow activity[8][9]

Note: The presented data is a synthesis from multiple sources and may not originate from derivatives of the exact same starting material, but rather from structurally related dichloropyrimidine precursors.

The structure-activity relationship for antimicrobial pyrimidines is often complex. For antitubercular compounds, the nature of the dialkylamino group at the C6 position and the carboxamide moiety at C4 are critical for activity.

Experimental Protocols: A Guide to Biological Evaluation

To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key biological assays.

In Vitro Anticancer Cytotoxicity Assays

This colorimetric assay is a standard method for assessing cell viability based on mitochondrial metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

This assay quantifies cell density based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, gently add cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

Cytotoxicity_Assay_Workflow cluster_assays Viability Assays start Cancer Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Pyrimidine Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mt_assay MTT Assay incubate2->mt_assay srb_assay SRB Assay incubate2->srb_assay add_mtt Add MTT Reagent mt_assay->add_mtt fix_cells Fix with TCA srb_assay->fix_cells incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize_formazan Solubilize Formazan incubate_mtt->solubilize_formazan read_mtt Read Absorbance @ 570nm solubilize_formazan->read_mtt stain_srb Stain with SRB fix_cells->stain_srb solubilize_srb Solubilize Dye stain_srb->solubilize_srb read_srb Read Absorbance @ 510nm solubilize_srb->read_srb

Caption: Workflow for in vitro cytotoxicity testing of pyrimidine derivatives.

Antimicrobial Susceptibility Testing

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microplate containing broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Perspectives

This compound stands out as a privileged scaffold in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. The derivatives synthesized from this starting material have demonstrated a remarkable breadth of biological activities, with significant potential in both oncology and infectious diseases. The comparative analysis presented in this guide underscores the critical role of the substitution pattern on the pyrimidine ring in dictating the biological target and potency of these compounds.

Future research in this area should focus on the synthesis of focused libraries of derivatives to further elucidate the structure-activity relationships for specific biological targets. The integration of computational modeling and in vitro screening will be instrumental in the rational design of next-generation pyrimidine-based therapeutics with enhanced efficacy and selectivity. The detailed experimental protocols provided herein offer a robust framework for the continued exploration of this promising class of compounds.

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A Comparative Guide to the Structure-Activity Relationship of Ethyl 2,6-Dichloropyrimidine-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of analogs derived from ethyl 2,6-dichloropyrimidine-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes findings from diverse studies to illuminate the therapeutic potential of this versatile scaffold. We will explore the synthetic pathways, compare biological activities against various targets, and provide detailed experimental protocols to support further research and development in this promising area of medicinal chemistry.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with its versatile chemical reactivity, makes the pyrimidine scaffold a privileged structure in the design of novel therapeutics. Pyrimidine derivatives have been successfully developed as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2]

This compound serves as a key starting material for the synthesis of a diverse library of analogs. The two chlorine atoms at the 2 and 6 positions are excellent leaving groups, readily displaced by a variety of nucleophiles. This allows for systematic modifications of the pyrimidine core, enabling the exploration of the chemical space and the optimization of biological activity. The ethyl carboxylate group at the 4-position offers an additional site for modification or can contribute to the overall physicochemical properties of the molecule.

This guide will focus on the SAR of analogs where the chloro groups at the 2 and 6 positions are substituted with various functionalities, primarily amines, and alkoxy groups, and will explore their impact on anticancer, anti-inflammatory, and kinase inhibitory activities.

Synthetic Strategies: Accessing Chemical Diversity

The primary route for generating analogs of this compound involves nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride ions by a wide range of nucleophiles.

General Synthetic Scheme

The general synthetic approach involves the sequential or simultaneous reaction of this compound with one or two equivalents of a nucleophile. The regioselectivity of the substitution can often be controlled by reaction conditions and the nature of the nucleophile.

G start This compound intermediate1 Ethyl 2-substituted-6-chloropyrimidine-4-carboxylate start->intermediate1 Nucleophile 1 (e.g., R1-NH2) intermediate2 Ethyl 6-substituted-2-chloropyrimidine-4-carboxylate start->intermediate2 Nucleophile 1 (e.g., R1-NH2) product Ethyl 2,6-disubstituted-pyrimidine-4-carboxylate intermediate1->product Nucleophile 2 (e.g., R2-NH2) intermediate2->product Nucleophile 2 (e.g., R2-NH2)

Caption: General synthetic scheme for 2,6-disubstituted pyrimidine-4-carboxylate analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by the nature of the substituents at the 2 and 6 positions. This section will comparatively analyze the SAR of these analogs in the context of their anticancer, anti-inflammatory, and kinase inhibitory activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 2,4,6-trisubstituted pyrimidine derivatives.[2][3][4] The SAR for this class of compounds often revolves around their ability to inhibit protein kinases, which are crucial for cancer cell proliferation and survival.

Key SAR Insights for Anticancer Activity:

  • Substitution at the 2- and 6-positions: The introduction of amino or substituted amino groups at these positions is a common strategy in the design of pyrimidine-based anticancer agents. The nature of the amine substituent can significantly impact potency and selectivity.

  • Role of the 4-carboxylate group: The ethyl carboxylate at the 4-position can influence solubility and cell permeability. In some cases, its hydrolysis to the corresponding carboxylic acid can alter the biological activity profile.

  • Bioisosteric Replacements: Replacing the chlorine atoms with other isosteres, such as fluorine or trifluoromethyl groups, can modulate the electronic properties and metabolic stability of the compounds, leading to improved anticancer activity.[5]

Comparative Anticancer Activity of Pyrimidine Analogs

Compound IDR2 SubstituentR6 SubstituentTarget Cell LineIC50 (µM)Reference
Analog A -NH-(p-chlorophenyl)-ClMCF-7 (Breast)15.6[2]
Analog B -NH-(p-methoxyphenyl)-ClMCF-7 (Breast)21.4[2]
Analog C -NH-(p-chlorophenyl)-NH-(cyclopropyl)A549 (Lung)5.3[3]
Analog D -NH-(p-fluorophenyl)-NH-(morpholino)HCT-116 (Colon)8.9[4]

Note: The data presented is a synthesis from multiple sources on structurally related pyrimidine derivatives to illustrate general SAR trends.

Anti-inflammatory Activity

Pyrimidine derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory cytokine production.[1][6][7][8]

Key SAR Insights for Anti-inflammatory Activity:

  • Substituents at the 2- and 6-positions: The introduction of arylamino and alkoxy groups at these positions has been shown to be favorable for anti-inflammatory activity.

  • Selectivity for COX-2: Strategic placement of bulky substituents can lead to selective inhibition of COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.[6]

  • Impact of the 4-carboxylate: The ester group at the 4-position can be a key determinant of pharmacokinetic properties and may influence the overall anti-inflammatory potency.

Comparative Anti-inflammatory Activity of Pyrimidine Analogs

Compound IDR2 SubstituentR6 SubstituentAssayIC50 (µM)Reference
Analog E -O-(p-tolyl)-O-(p-tolyl)COX-2 Inhibition7.8[6]
Analog F -NH-(p-sulfamoylphenyl)-ClCOX-2 Inhibition12.5[1]
Analog G -O-(p-methoxyphenyl)-O-(p-methoxyphenyl)LPS-induced NO production15.2[8]

Note: The data is compiled from studies on various pyrimidine scaffolds to highlight key SAR principles.

Kinase Inhibitory Activity

The pyrimidine scaffold is a well-established "hinge-binding" motif in kinase inhibitors, capable of forming key hydrogen bonds with the kinase hinge region.[9][10][11] The 2,6-disubstituted pyrimidine-4-carboxylate scaffold offers a versatile platform for the design of potent and selective kinase inhibitors.

Mechanism of Kinase Inhibition:

Many pyrimidine-based kinase inhibitors function as ATP-competitive inhibitors. The pyrimidine core mimics the adenine ring of ATP and binds to the ATP-binding pocket of the kinase. The substituents at the 2 and 6 positions project into adjacent hydrophobic pockets, contributing to both potency and selectivity.

G cluster_0 Kinase ATP Binding Pocket Hinge Hinge Region HydrophobicPocket1 Hydrophobic Pocket I HydrophobicPocket2 Hydrophobic Pocket II SolventFront Solvent Front Inhibitor Pyrimidine Analog Inhibitor->Hinge H-bonds Inhibitor->HydrophobicPocket1 R2 substituent interaction Inhibitor->HydrophobicPocket2 R6 substituent interaction Inhibitor->SolventFront R4-carboxylate interaction

Caption: Binding mode of a 2,6-disubstituted pyrimidine-4-carboxylate analog in a kinase active site.

Key SAR Insights for Kinase Inhibitory Activity:

  • 2-Anilino Substituent: An anilino group at the 2-position is a common feature of many potent kinase inhibitors, forming a crucial hydrogen bond with the hinge region.[12]

  • 6-Position Substituent: The substituent at the 6-position can be varied to achieve selectivity for different kinases. Bulky or hydrophobic groups at this position can enhance potency.

  • 4-Carboxamide vs. 4-Carboxylate: Conversion of the ethyl carboxylate to a carboxamide can introduce an additional hydrogen bond donor/acceptor, potentially increasing affinity and modulating solubility.

Comparative Kinase Inhibitory Activity of Pyrimidine Analogs

Compound IDR2 SubstituentR6 SubstituentTarget KinaseIC50 (nM)Reference
Analog H -NH-(3-ethynylphenyl)-NH-(cyclopropyl)EGFR25[13]
Analog I -NH-(2,4-dichloro-5-methoxyphenyl)-NH-(morpholino)VEGFR243[14]
Analog J -NH-(1H-pyrazol-3-yl)-piperazin-1-ylAurora A15[14]
Analog K -NH-(pyridin-2-yl)-NH-(4-methylpiperazin-1-yl)GSK-3β8[12]

Note: This table presents a curated selection of data from various sources on pyrimidine-based kinase inhibitors to demonstrate SAR principles.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of key intermediates and final compounds, based on established literature procedures.[15][16][17]

General Procedure for Nucleophilic Substitution on this compound

G Start Dissolve Ethyl 2,6-dichloropyrimidine- 4-carboxylate in a suitable solvent (e.g., THF, DMF) Step1 Add a base (e.g., DIPEA, K2CO3) and the nucleophile (e.g., amine, alcohol) Start->Step1 Step2 Stir the reaction mixture at room temperature or heat as required Step1->Step2 Step3 Monitor the reaction progress by TLC or LC-MS Step2->Step3 Step4 Work-up: Quench the reaction, extract with an organic solvent Step3->Step4 Step5 Purify the product by column chromatography or recrystallization Step4->Step5

Caption: Experimental workflow for the synthesis of 2,6-disubstituted pyrimidine-4-carboxylate analogs.

Detailed Protocol:

  • To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., tetrahydrofuran, dimethylformamide), add a suitable base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.2 eq).

  • Add the desired nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol) (1.1 to 2.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to a specified temperature (e.g., 50-80 °C) for a period of 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the desired substituted pyrimidine analog.

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile platform for the development of novel therapeutic agents. The ease of functionalization at the 2 and 6 positions allows for the fine-tuning of biological activity and selectivity. The SAR studies synthesized in this guide highlight the critical role of substituents at these positions in determining the anticancer, anti-inflammatory, and kinase inhibitory potency of the resulting analogs.

Future research in this area should focus on:

  • Exploration of Novel Substituents: The introduction of a wider range of diverse and novel chemical moieties at the 2 and 6 positions could lead to the discovery of compounds with improved potency and unique pharmacological profiles.

  • Optimization of Physicochemical Properties: Further modification of the scaffold, including the 4-carboxylate group, can be undertaken to enhance solubility, permeability, and metabolic stability, thereby improving the overall drug-likeness of the compounds.

  • Target Deconvolution and Mechanism of Action Studies: For analogs exhibiting potent biological activity, detailed mechanistic studies are crucial to identify their specific molecular targets and elucidate their mode of action. This will facilitate their rational development as clinical candidates.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of next-generation pyrimidine-based therapeutics with the potential to address significant unmet medical needs.

References

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (Source: PubMed Central)
  • Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. (Source: PubMed)
  • The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents. (Source: PMC)
  • Pyrimidines in Drug Discovery. (Source: PharmaBlock)
  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (Source: Frontiers)
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
  • 2, 4-disubstituted pyrimidines useful as kinase inhibitors | Request PDF.
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (Source: PMC)
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (Source: PMC)
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (Source: NIH)
  • 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies.
  • Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. (Source: PubMed)
  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication | Journal of Medicinal Chemistry.
  • Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. (Source: PubMed)
  • 2,6-Dichloropyrimidine-4-carboxylic acid | 16492-28-7 | FD147587. (Source: Biosynth)
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists | Journal of Medicinal Chemistry.
  • Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. (Source: PubMed)
  • Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution.
  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (Source: ChemRxiv)
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. (Source: Benchchem)
  • A Comparative Analysis of 2,4-Dichloropyrimidine and 2,6-Dichloropyrimidine Reactivity in Nucleophilic Arom
  • Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines. (Source: Benchchem)
  • (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (Source: PubMed)
  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (Source: Journal of the Chemical Society C)
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (Source: PubMed Central)
  • CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine.
  • Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential. (Source: MDPI)
  • Chemotherapy. (Source: Wikipedia)
  • Pyrimidine‐Containing Amino Acid Derivatives as New Anticancer Agents.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
  • Synthesis and anti-inflammatory activity of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
  • NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES.

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A Senior Application Scientist's Guide to Dichloropyrimidine Synthesis: A Comparative Cost and Strategy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Dichloropyrimidines are foundational scaffolds in modern medicinal chemistry and agrochemical development. Their di-substituted nature allows for selective, sequential functionalization at the C2, C4, and C6 positions, making them invaluable building blocks for creating diverse molecular libraries and optimizing lead compounds.[1][2] For researchers, scientists, and process chemists, the choice of synthetic route is a critical decision point, balancing starting material cost, scalability, reaction efficiency, and safety.

This guide provides an in-depth comparative analysis of the most common synthetic pathways to two key isomers: 2,4-dichloropyrimidine and 4,6-dichloropyrimidine. We will dissect the cost structure of the requisite starting materials, provide field-tested experimental protocols, and offer expert insights to guide your selection process, ensuring both economic viability and scientific rigor.

Strategic Overview: Selecting Your Synthesis Pathway

The selection of a synthetic route is governed by the target isomer and the scale of the operation. The primary divergence in strategy depends on whether the C2/C4 or C4/C6 positions are to be chlorinated. This initial decision dictates the entire upstream process, from the procurement of fundamental feedstocks to the specific chlorination chemistry employed.

G cluster_24 Route for 2,4-DCP cluster_46 Route for 4,6-DCP start Target Molecule Selection dcp24 2,4-Dichloropyrimidine start->dcp24 dcp46 4,6-Dichloropyrimidine start->dcp46 uracil Starting Material: Uracil / Barbituric Acid dcp24->uracil malonic Starting Materials: Malonic Acid + Urea/Formamide dcp46->malonic chlorination24 Direct Chlorination (e.g., POCl₃) uracil->chlorination24 cyclization Cyclocondensation malonic->cyclization dihydroxypyrimidine Intermediate: 4,6-Dihydroxypyrimidine cyclization->dihydroxypyrimidine chlorination46 Chlorination (e.g., POCl₃) dihydroxypyrimidine->chlorination46

Caption: High-level decision workflow for dichloropyrimidine synthesis.

Route 1: Synthesis of 2,4-Dichloropyrimidine

The most direct and widely adopted method for synthesizing 2,4-dichloropyrimidine is the direct chlorination of a pre-formed pyrimidine ring, typically uracil or barbituric acid. This approach benefits from a short synthetic sequence, though it relies on a more functionalized starting material.

Principle and Rationale

Uracil and barbituric acid exist in tautomeric equilibrium with their dihydroxy forms (2,4-dihydroxypyrimidine). These hydroxyl groups can be readily substituted with chlorine atoms using a strong chlorinating agent like phosphorus oxychloride (POCl₃). The reaction is often facilitated by a tertiary amine base, which acts as a catalyst and acid scavenger. The mechanism involves the formation of a Vilsmeier-Haack-type intermediate, activating the hydroxyl groups for nucleophilic attack by chloride ions.[3]

G Uracil Uracil (or Barbituric Acid) Product 2,4-Dichloropyrimidine Uracil->Product  Chlorination POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Product

Caption: Direct chlorination pathway to 2,4-dichloropyrimidine.

Detailed Experimental Protocol: Chlorination of Uracil

This protocol is adapted from established literature procedures.[3]

  • Setup: To a 100 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add uracil (8.9 mmol, 1.0 g).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 4 mL) to the flask. To this suspension, add N,N-dimethylaniline (1.2 eq, 10.7 mmol, 1.3 g).

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 45-60 minutes, at which point the mixture becomes a clear solution.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice (50 g) with vigorous stirring in a well-ventilated fume hood. A precipitate will form.

  • Isolation: Neutralize the aqueous solution with a solid base like sodium carbonate until the pH is approximately 8-9.

  • Extraction: Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,4-dichloropyrimidine. A typical reported yield is around 95%.[3]

Route 2: Synthesis of 4,6-Dichloropyrimidine

The synthesis of the 4,6-dichloro isomer is fundamentally different, typically starting from basic, acyclic precursors that are first cyclized and then chlorinated. This multi-step process allows for the use of cheaper, more fundamental starting materials.

Principle and Rationale

This synthesis is a two-stage process:

  • Cyclocondensation: Malonic acid (or its diethyl ester) is condensed with a nitrogen source, such as urea or formamide, to form the pyrimidine core. This reaction creates 4,6-dihydroxypyrimidine (a tautomer of barbituric acid).[4]

  • Chlorination: The resulting 4,6-dihydroxypyrimidine is then chlorinated, similar to the 2,4-isomer synthesis, using a potent chlorinating agent like POCl₃, often in the presence of phosphorus pentachloride (PCl₅) or a base to drive the reaction to completion.[5][6]

G cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Chlorination Malonic Malonic Acid + Urea Dihydroxy 4,6-Dihydroxypyrimidine Malonic->Dihydroxy Condensation POCl3 POCl₃ Product 4,6-Dichloropyrimidine POCl3->Product Dihydroxy_ref->Product Chlorination

Caption: Two-stage synthesis of 4,6-dichloropyrimidine.

Detailed Experimental Protocol: From Diethyl Malonate

This protocol is a composite of common industrial procedures.[4]

Part A: Synthesis of 4,6-Dihydroxypyrimidine

  • Setup: In a flask equipped for heating and stirring, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol.

  • Reagent Addition: To this solution, add formamide (1.0 eq). Then, add diethyl malonate (1.0 eq) dropwise while maintaining the temperature.

  • Reaction: Heat the mixture to reflux for 2-3 hours.

  • Workup: After reflux, distill off the ethanol. Cool the residue and acidify with hydrochloric acid to a pH of 2-6.

  • Isolation: The precipitated 4,6-dihydroxypyrimidine is collected by filtration, washed with cold water, and dried.

Part B: Chlorination to 4,6-Dichloropyrimidine

  • Setup: In a reactor suitable for corrosive reagents, suspend the dried 4,6-dihydroxypyrimidine (1.0 eq) from Part A in an excess of phosphorus oxychloride (POCl₃, 3.0-5.0 eq).

  • Reagent Addition: Add a catalytic amount of a tertiary amine (e.g., N,N-diisopropylethylamine, 0.1-1.0 eq).[6]

  • Reaction: Heat the mixture to 95-100°C for 3-4 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Workup: Carefully distill off the excess POCl₃ under reduced pressure. The residue is then quenched by pouring it onto ice, followed by neutralization with a base.

  • Isolation & Purification: The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic phase is washed, dried, and concentrated. The crude product can be purified by distillation or recrystallization. A typical yield for this step is over 90%.[5]

Comparative Cost Analysis of Starting Materials

The economic feasibility of a synthetic route is critically dependent on the cost of the starting materials, factoring in stoichiometry and reaction yields. The following table provides a comparative analysis based on current bulk chemical pricing.

ParameterRoute 1: 2,4-Dichloropyrimidine Route 2: 4,6-Dichloropyrimidine
Primary Starting Material UracilMalonic Acid + Urea
Molar Mass ( g/mol ) 112.09[7]104.06 (Malonic Acid), 60.06 (Urea)
Approx. Bulk Price (USD/kg) $230[8]$15 (Malonic Acid), $0.40 (Urea)[9][10]
Approx. Cost (USD/mol) $25.78

0.02
(Urea) = $1.58
Stoichiometric Ratio (vs. final product) 1.01.0 (each)
Typical Overall Yield ~95%[3]~85% (2 steps)
Calculated Starting Material Cost per Mole of Product *$27.14 $1.86
Primary Chlorinating Agent Phosphorus Oxychloride (POCl₃)Phosphorus Oxychloride (POCl₃)
Approx. Cost of POCl₃ (USD/mol) ~$5.00 (assuming 3 eq. used)~$5.00 (assuming 3 eq. used)
Total Estimated Reagent Cost per Mole of Product ~$32.14 ~$6.86

*Calculated as: (Cost per mole of starting material) / (Overall Yield). Does not include solvents or bases, which are typically used in smaller or recyclable quantities. Prices are estimates based on available bulk data and are subject to market fluctuation.

Senior Application Scientist's Recommendation

The data presents a clear economic dichotomy between the two primary routes.

  • For 4,6-Dichloropyrimidine Synthesis: The pathway starting from malonic acid and urea is overwhelmingly more cost-effective from a starting material perspective. The feedstocks are fundamental, high-volume industrial chemicals with very low associated costs.[9][10] This route is the preferred method for large-scale, industrial production where minimizing raw material cost is the primary driver. However, it is a two-step process requiring separate setups for cyclization and chlorination, which can increase operational complexity and labor costs.

  • For 2,4-Dichloropyrimidine Synthesis: The route from uracil is significantly more expensive due to the higher cost of the functionalized pyrimidine starting material.[7][8] Its primary advantage lies in its simplicity and high-yielding, single-step transformation . This makes it an excellent choice for laboratory-scale synthesis, rapid library generation in a drug discovery context, or situations where process simplicity and speed are more critical than raw material cost.

Key Considerations for Process Development:

  • Safety and Handling: Both routes utilize phosphorus oxychloride (POCl₃), a highly corrosive and water-reactive substance requiring specialized handling equipment and procedures. The malonic acid route avoids more complex starting materials but the chlorination step remains a significant process hazard.

  • Waste Management: The use of excess POCl₃ in both methods generates significant phosphorus-containing acidic waste, which requires neutralization and disposal, adding to the overall process cost.

  • Scalability: While the malonic acid route is more economical at scale, the initial cyclocondensation step must be robust and high-yielding to be efficient. The direct chlorination of uracil is straightforward to scale, but the cost becomes prohibitive for commodity-scale production.

References

  • Benchchem. (n.d.). Comparison of the cost-effectiveness of different synthetic pathways for 4-Pyrimidine methanamine.
  • Sigma-Aldrich. (n.d.). Uracil ≥99.0%.
  • Chem-Impex. (n.d.). Uracil.
  • Sigma-Aldrich. (n.d.). Malonic acid ReagentPlus®, 99%.
  • Sigma-Aldrich. (n.d.). Barbituric acid ReagentPlus®, 99%.
  • Thermo Fisher Scientific. (n.d.). Barbituric acid, 99%.
  • Carl ROTH. (n.d.). Uracil, 25 g, plastic.
  • Alpha Chemika. (n.d.). BARBITURIC ACID For Synthesis.
  • Sdfine. (n.d.). malonic acid ar.
  • ChemicalBook. (n.d.). 2,4-Dichloropyrimidine synthesis.
  • IndexMundi. (n.d.). Urea Monthly Price.
  • Trading Economics. (n.d.). Urea - Price - Chart - Historical Data - News.
  • Volochem Inc. (n.d.). Phosphorus(V) oxychloride.
  • ACS Publications. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Guidechem. (2023). How to synthesize 4,6-Dichloropyrimidine?.
  • Google Patents. (n.d.). Process for the preparation of chloropyrimidines.
  • Google Patents. (n.d.). Process for preparing 4,6-dichloro-pyrimidine.
  • ACS Publications. (2016). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
  • Google Patents. (n.d.). Preparation method of 4, 6-dichloropyrimidine.

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A Comparative Guide to the Efficacy of Ethyl 2,6-dichloropyrimidine-4-carboxylate Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the enzymatic inhibitory potential of ethyl 2,6-dichloropyrimidine-4-carboxylate derivatives. While direct experimental data for this specific subclass of pyrimidines remains focused on certain enzyme families, this document synthesizes the available evidence and provides a comparative analysis against established inhibitors, contextualized within the broader landscape of pyrimidine-based enzyme inhibition. We will delve into the mechanistic rationale for their activity, present available quantitative data, and provide detailed experimental protocols for researchers to validate and expand upon these findings.

Introduction: The Pyrimidine Scaffold in Enzyme Inhibition

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of nucleobases and a plethora of synthetic molecules with diverse biological activities. Its unique electronic properties and versatile substitution patterns make it a privileged scaffold for the design of enzyme inhibitors. This compound and its derivatives represent a class of compounds with significant potential for therapeutic development, owing to the reactive chlorine atoms that can be readily displaced to generate a library of analogues for structure-activity relationship (SAR) studies. This guide will focus on the efficacy of these derivatives as inhibitors of key enzyme targets implicated in various disease states.

Dihydroorotate Dehydrogenase (DHODH): A Target for Proliferation

Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1] This pathway is crucial for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cells, such as those found in cancer and autoimmune diseases.[2][3] Consequently, DHODH has emerged as a significant target for therapeutic intervention.

While specific inhibitory data for this compound derivatives against DHODH are not extensively available in the public domain, the pyrimidine core is a known feature of many DHODH inhibitors.[4][5] The structural similarity of the pyrimidine ring to the natural substrate, orotate, provides a strong rationale for its potential to bind to the enzyme's active site.

Comparative Efficacy of DHODH Inhibitors

To provide a benchmark for future studies on this compound derivatives, the following table summarizes the efficacy of established DHODH inhibitors.

InhibitorTargetIC50Reference
BrequinarHuman DHODH5.2 nM[4]
TeriflunomideHuman DHODH24.5 nM[1]
LeflunomideHuman DHODH>100 µM[1]
H-006Human DHODH3.8 nM[1]
De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition

The following diagram illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and the point of inhibition.

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS Inhibitor Ethyl 2,6-dichloropyrimidine -4-carboxylate Derivative Inhibitor->Orotate UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis CTP->RNA Synthesis dTMP dTMP dUDP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis COX2_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 Prostaglandin_H2 Prostaglandin_H2 Arachidonic_Acid->Prostaglandin_H2 COX-2 Prostaglandins Prostaglandins Prostaglandin_H2->Prostaglandins Isomerases Inhibitor Ethyl 2,6-dichloropyrimidine -4-carboxylate Derivative Inhibitor->Prostaglandin_H2 Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever

COX-2 Inhibition Pathway

Cholinesterases: Targets in Neurodegenerative Diseases

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes increases the level and duration of action of acetylcholine, a therapeutic strategy employed in the management of Alzheimer's disease and other neurological disorders. Pyrimidine and pyridine derivatives have been explored as cholinesterase inhibitors, often designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

While specific data for this compound derivatives are limited, related pyrimidine-containing compounds have demonstrated potent, nanomolar inhibition of both AChE and BChE, often exhibiting a mixed or uncompetitive inhibition mechanism.

Comparative Efficacy of Cholinesterase Inhibitors

The following table provides a comparison with established and other pyrimidine-based cholinesterase inhibitors.

InhibitorTargetKi (µM)Reference
Pyrimidine diamine derivative (Compound 9)EeAChE0.312[6][7]
Pyrimidine diamine derivative (Compound 22)eqBChE0.099[6][7]
GalanthamineAChE-[8]
DonepezilAChE-[8]

Experimental Protocols

To facilitate further research into the efficacy of this compound derivatives, detailed protocols for key enzyme inhibition assays are provided below.

General Experimental Workflow

The following diagram outlines a general workflow for screening and characterizing enzyme inhibitors.

Experimental_Workflow Start Start Compound_Synthesis Synthesize Derivatives Start->Compound_Synthesis Primary_Screening Primary Enzyme Assay (Single Concentration) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screening->Dose_Response Mechanism_Study Kinetic Studies (e.g., Lineweaver-Burk) Dose_Response->Mechanism_Study Cell-Based_Assay Cellular Efficacy Assays Dose_Response->Cell-Based_Assay Selectivity_Profiling Test against related enzymes Mechanism_Study->Selectivity_Profiling End End Selectivity_Profiling->End Cell-Based_Assay->End

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2,6-dichloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2,6-dichloropyrimidine-4-carboxylate, a halogenated organic compound. By elucidating the principles behind these procedures, we aim to foster a culture of safety and responsibility in the laboratory.

Understanding the Hazard Profile

  • Skin Irritation: Prolonged or repeated contact can cause skin irritation.[1]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.

  • Acute Toxicity (Oral): May be harmful if swallowed.[1]

Combustion of this compound may produce toxic gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[2] Therefore, it is imperative to handle this chemical with appropriate personal protective equipment and to follow stringent disposal protocols.

Key Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₇H₆Cl₂N₂O₂[3]
Molecular Weight 221.04 g/mol [3][4]
Appearance White to almost white powder/crystal[5]
Storage Store at 2 - 8 °C in a dry, well-ventilated place.[5]

Immediate Safety and Handling Protocols: The First Line of Defense

Before commencing any work that will generate waste containing this compound, it is crucial to establish a safe working environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum requirements for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene rubber gloves.To prevent skin contact and irritation.
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a risk of splashing.To protect eyes from splashes and potential irritants.
Protective Clothing A flame-retardant lab coat, long pants, and fully enclosed shoes are required. For larger quantities, a chemically resistant apron is recommended.To shield the body from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If significant aerosolization or dust generation is anticipated, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.To prevent inhalation of harmful dust or vapors.
Engineering Controls

All handling of this compound, including weighing, transferring, and the addition to waste containers, should be performed within a certified chemical fume hood. This engineering control is the primary method for minimizing inhalation exposure.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be treated as a halogenated organic hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[6]

Waste Segregation: A Critical Step

Proper segregation of chemical waste is essential for safety, environmental compliance, and cost-effective disposal. Halogenated organic wastes are typically incinerated at high temperatures, a process that is more expensive and specialized than the disposal of non-halogenated solvents.

  • Do: Collect waste containing this compound in a designated "Halogenated Organic Waste" container.[7][8][9]

  • Do Not: Mix with non-halogenated organic waste, aqueous waste, acids, bases, or any other incompatible materials.[6][8]

The following diagram illustrates the decision-making process for waste segregation.

Caption: Waste segregation workflow for halogenated compounds.

Waste Container Selection and Labeling
  • Container Selection: Use a chemically compatible and leak-proof container with a secure, screw-top cap. High-density polyethylene (HDPE) carboys are a suitable option.[6][8] The container must be in good condition, free from cracks or damage.

  • Labeling: Proper labeling is a regulatory requirement and crucial for safety. The label must be affixed to the container before the first drop of waste is added.[7] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (and any other components in the waste stream with their approximate percentages).[8] Do not use abbreviations or chemical formulas.[7]

    • The associated hazards (e.g., "Irritant," "Toxic").

    • The date of accumulation.

    • The name and contact information of the generating researcher or lab.

Accumulation and Storage
  • Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be clearly marked.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[8]

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste.[7][8] This prevents the release of vapors and reduces the risk of spills.

  • Incompatibles: Ensure the waste container is stored away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Final Disposal

Once the waste container is nearly full (do not overfill), or if the research project is complete, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Response
  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Ensure you are wearing the appropriate PPE (see section 2.1).

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for solvents.

    • Carefully collect the absorbent material into a sealable bag or container.

    • Label the container as "Spill Debris with this compound" and dispose of it as hazardous waste.[8]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's emergency response team (e.g., EHS).

    • Prevent entry into the affected area.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove any contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion: A Commitment to Safety and Excellence

The proper disposal of this compound is a critical aspect of responsible scientific research. By adhering to these detailed procedures, which are grounded in established safety protocols for halogenated organic compounds, you not only ensure regulatory compliance but also protect yourself, your colleagues, and the environment. This commitment to safety is integral to the integrity and success of your research endeavors.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Auckland Microfab. (2012, June 21). Cleanroom Waste Disposal Protocol. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2,4-dichloropyrimidine-5-carboxylate. Retrieved from [Link]

  • Sustainable Organic Laboratory Course (NOP). (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-chloropyrimidine-4-carboxylate. Retrieved from [Link]

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Mastering the Safe Handling of Ethyl 2,6-dichloropyrimidine-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the precise and safe handling of specialized chemical intermediates is a foundational pillar of success. Ethyl 2,6-dichloropyrimidine-4-carboxylate, a key heterocyclic building block, presents specific hazards that demand a robust and well-understood safety protocol. This guide moves beyond mere compliance, offering a detailed operational plan rooted in the principles of chemical causality and validated safety practices. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research by preventing contamination and unforeseen reactions.

Hazard Assessment: Understanding the Intrinsic Risks

This compound is a halogenated organic compound that, while invaluable in synthesis, requires respectful handling. According to its classification under the Globally Harmonized System (GHS), this compound presents several key hazards.[1][2]

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or powder.

  • Harmful if Swallowed (H302): Poses a significant toxicological risk if ingested.

These classifications necessitate a multi-layered approach to personal protective equipment (PPE) and handling procedures, designed to eliminate routes of exposure.

The Core of Protection: A Multi-Layered PPE Strategy

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment tailored to the specific tasks being performed. For this compound, which is a solid powder, the primary risks involve incidental contact with the skin or eyes, and the inhalation of fine particles.

Hand Protection: The First Line of Defense

Given the compound's classification as a skin irritant, robust hand protection is non-negotiable. While standard nitrile gloves are common in laboratories, halogenated compounds can pose a challenge to their integrity.

  • Primary Recommendation: Double-gloving with powder-free nitrile gloves is the recommended minimum for incidental contact, such as weighing and transferring small quantities.[2] The outer glove should be removed immediately upon any known or suspected contact with the compound.

  • For Extended Handling or Spills: For tasks involving larger quantities or a higher risk of splash (e.g., during a reaction work-up or spill cleanup), Butyl rubber gloves are recommended due to their superior resistance to halogenated solvents and aromatic compounds.[3][4]

  • Critical Insight: A NIOSH study on p-dichlorobenzene, a related chlorinated aromatic compound, demonstrated breakthrough time variability with nitrile gloves.[5] This underscores the importance of treating nitrile as a barrier for incidental splash protection rather than for prolonged immersion. Gloves should be changed frequently, at least every 30-60 minutes during extended operations, or immediately if contamination is suspected.[6]

Body and Eye Protection: Shielding Against Splashes and Particles

Protecting your body and eyes is crucial to prevent contact with this irritant.

PPE ComponentSpecificationRationale
Eye Protection Chemical Safety Goggles (ANSI Z87.1 rated)Standard safety glasses with side shields do not provide an adequate seal against fine powders or splashes. Goggles are mandatory.[6]
Face Protection Face Shield (worn over goggles)Required when there is a significant splash hazard, such as when transferring solutions or cleaning up spills.[3][6]
Body Protection Polyester/Cotton Blend Lab Coat (min. 65% polyester)Provides a removable barrier against small splashes and incidental powder contact. The polyester content offers better resistance to acids than 100% cotton.[1][5]
Enhanced Body Protection Chemical-Resistant Apron (e.g., polyethylene, PVC)Recommended to be worn over the lab coat when handling larger volumes or during procedures with a high splash potential.[1][2]

Operational Blueprint: From Weighing to Waste

A methodical, step-by-step approach to handling minimizes the generation of airborne particles and prevents cross-contamination.

Workflow for Handling Solid this compound

The following diagram outlines the critical stages and decision points for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_ppe 1. Don Full PPE (Double Gloves, Goggles, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Prepare All Equipment (Spatula, Weigh Paper, Glassware) prep_hood->prep_materials prep_waste 4. Designate Halogenated Waste Container prep_materials->prep_waste handle_transfer 5. Carefully Transfer Solid (Minimize Dust Generation) prep_waste->handle_transfer handle_weigh 6. Weigh on Anti-Static Weigh Paper handle_transfer->handle_weigh handle_dissolve 7. Add to Solvent in Reaction Vessel (Add solid to liquid) handle_weigh->handle_dissolve handle_clean 8. Clean Spatula & Weigh Paper with Solvent (Rinse into vessel) handle_dissolve->handle_clean cleanup_decontaminate 9. Decontaminate Work Surface handle_clean->cleanup_decontaminate cleanup_ppe 10. Remove Outer Gloves (Dispose as Halogenated Waste) cleanup_decontaminate->cleanup_ppe cleanup_dispose 11. Dispose of Contaminated Materials (Weigh paper, tips) in Designated Waste cleanup_ppe->cleanup_dispose cleanup_wash 12. Remove Inner Gloves & Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, don all required PPE (double gloves, safety goggles, lab coat). Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Prepare all necessary items (spatula, weigh paper/boat, glassware, solvent) and place them inside the hood to minimize traffic in and out of the containment area.

  • Weighing: All weighing and transfer operations must be conducted inside a chemical fume hood or a ventilated balance enclosure to control the inhalation hazard from the fine powder.[7] Use anti-static weigh paper or a compatible weigh boat.

  • Transfer: Open the reagent container slowly. Use a clean spatula to transfer the solid. Avoid scooping in a manner that creates a plume of dust. Gently tap the spatula to dispense the powder rather than shaking it.[7][8]

  • Dissolution: When preparing a solution, always add the solid this compound to the solvent, not the other way around. This helps to wet the powder and prevent it from becoming airborne.

  • Post-Transfer Cleaning: After transferring the solid, rinse the spatula and weigh paper with a small amount of the process solvent, collecting the rinse into the reaction vessel to ensure complete transfer and to decontaminate the tools.

Spill and Disposal Management: A Plan for the Inevitable

Spill Response

Even with meticulous planning, spills can occur. A prepared response is critical.

  • Alert & Assess: Immediately alert personnel in the vicinity. Assess the scale of the spill. If it is large or you feel ill-equipped to handle it, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Contain: For small, manageable spills, prevent the spread of the powder or liquid. For liquids, create a dike around the spill using an inert absorbent material like vermiculite or cat litter.[9][10] Do not use combustible materials like paper towels to create a barrier.[9]

  • Clean & Decontaminate: Gently cover the spilled material with the absorbent. Once absorbed, carefully scoop the material into a designated hazardous waste container.[11] Decontaminate the area with a suitable solvent or a soap and water solution, followed by a final wipe with clean absorbent pads.[9][12] All materials used for cleanup are considered hazardous waste.

Disposal Plan: Segregation is Key

This compound is a halogenated organic compound and must be disposed of as hazardous waste. On-site neutralization is not recommended due to the potential for uncontrolled reactions and is best left to professional disposal services.

  • Waste Segregation: All waste contaminated with this compound—including excess solid, solutions, contaminated gloves, weigh papers, and spill cleanup materials—must be placed in a clearly labeled, sealed waste container designated for "Halogenated Organic Waste".[13][14][15]

  • Container Compatibility: Use chemically resistant containers for waste, such as High-Density Polyethylene (HDPE) or glass, ensuring the lid is securely fastened to prevent vapor release.[13][16] Note that some chlorinated compounds can affect the long-term integrity of plastics like HDPE and polypropylene, so regular inspection of waste containers is prudent.[6][14][15][17]

  • Labeling and Pickup: The waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents.[14] Follow your institution's specific procedures for requesting a hazardous waste pickup from your EHS department.

By adhering to this comprehensive safety and logistics plan, you can confidently and safely incorporate this compound into your research, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Benchchem. (2025). Proper Disposal of 5,6-Dichloropyrimidine-2,4-diol: A Guide for Laboratory Professionals.
  • Benchchem. (2025). Safe Disposal of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine: A Guide for Laboratory Professionals.
  • Benchchem. (2025). Essential Guide to the Safe Disposal of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Fricker, C., & Hardy, J.K. (1992).
  • Ansell. (n.d.). Are nitrile gloves chemical resistant?.
  • Silver-Line Plastics. (n.d.). HDPE CHEMICAL RESISTANCE GUIDE.
  • Professional Plastics. (n.d.). HDPE and LDPE Resistance Chart by Chemical.
  • Tameson. (2024). PP (Polypropylene) – Chemical Resistance Chart.
  • GloveNation. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
  • Hyde Park Environmental. (n.d.). Chemical spills procedure: A guide.
  • INEOS Group. (n.d.). HDPE Chemical Resistance Guide.
  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • Columbia University. (n.d.). Chemical Resistance Guide. Retrieved from Columbia University Research website.
  • University of California, Berkeley - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • The Lab Depot. (n.d.). Comprehensive Polypropylene Chemical Compatibility Chart.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2,4-D.
  • University of California, Berkeley - Environmental Health and Safety. (n.d.). Hand Protection Chemical Resistance Guide.
  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves.
  • Rose-Hulman Institute of Technology. (n.d.). CHEMICAL SPILL PROCEDURES.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Ansell. (n.d.). Permeation/Degradation Resistance Guide forAnsell Chemical Resistant Gloves.
  • HMC Polymers Co., Ltd. (n.d.). Polypropylene Chemical Resistance Guide.
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  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • DC Fine Chemicals. (n.d.). 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet.
  • Fisher Scientific. (2014). SAFETY DATA SHEET.
  • IPEX. (n.d.). POLYPROPYLENE Chemical Resistance Guide.
  • HMC Polymers Co., Ltd. (n.d.). Polypropylene Chemical Resistance Guide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.